8-Hydroxy-2-methylquinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOHIXCIFBPUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332857 | |
| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-08-3 | |
| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Introduction
8-Hydroxy-2-methylquinoline-7-carboxylic acid is a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a quinoline core appended with hydroxyl, methyl, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The presence of the 8-hydroxyquinoline moiety, a well-known metal-chelating agent, imparts unique biological and photophysical properties to its derivatives.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to this compound, delving into the underlying reaction mechanisms, experimental protocols, and the rationale behind key procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a polysubstituted quinoline derivative such as this compound requires a strategic approach. A retrosynthetic analysis suggests two primary disconnection strategies:
-
Strategy A: Early Introduction of the Carboxylic Acid Moiety. This approach involves utilizing a starting material that already contains the carboxylic acid group or its precursor.
-
Strategy B: Late-Stage Carboxylation. This strategy focuses on first constructing the 8-hydroxy-2-methylquinoline core, followed by the regioselective introduction of the carboxylic acid group at the C-7 position.
While both strategies are viable, Strategy B often offers greater flexibility and control over the final substitution pattern. This guide will primarily focus on a robust pathway following Strategy B, which is often more adaptable for laboratory-scale synthesis.
Recommended Synthetic Pathway
The recommended pathway involves a two-stage process: first, the synthesis of the 8-hydroxy-2-methylquinoline core via a modified Skraup or Doebner-von Miller reaction, followed by a regioselective carboxylation at the C-7 position.
Part 1: Synthesis of the 8-Hydroxy-2-methylquinoline Core
The construction of the quinoline ring is a cornerstone of this synthesis. The Doebner-von Miller reaction, an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound, provides a reliable method for preparing substituted quinolines.[4][5] In this case, 2-aminophenol is the aniline derivative of choice, and crotonaldehyde serves as the α,β-unsaturated aldehyde to introduce the 2-methyl group.
Reaction: Condensation of 2-aminophenol with crotonaldehyde.
Causality of Experimental Choices:
-
2-Aminophenol: The use of 2-aminophenol as the starting material directly incorporates the required hydroxyl group at the 8-position of the resulting quinoline.
-
Crotonaldehyde: This α,β-unsaturated aldehyde is the precursor for the 2-methyl group on the quinoline ring.
-
Acid Catalysis: Strong acids, such as hydrochloric acid or sulfuric acid, are essential to protonate the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. The acid also facilitates the cyclization and dehydration steps.[4][5]
-
Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. In some variations of the Skraup synthesis, the α,β-unsaturated aldehyde can be generated in situ from glycerol, and an oxidizing agent like nitrobenzene is used.[6][7] However, starting directly with crotonaldehyde often simplifies the procedure. The reaction can also be conducted under aerobic conditions, where atmospheric oxygen serves as the oxidant.[5]
Experimental Protocol: Synthesis of 8-Hydroxy-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1 equivalent) and a 6 M aqueous solution of hydrochloric acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Aldehyde: Slowly add crotonaldehyde (1.5 equivalents) dropwise to the refluxing solution over a period of 1-2 hours.
-
Reflux: Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 8-hydroxy-2-methylquinoline by flash column chromatography on silica gel to yield the pure product.
Diagram of the Synthesis of 8-Hydroxy-2-methylquinoline
Caption: Synthesis of 8-Hydroxy-2-methylquinoline via Doebner-von Miller Reaction.
Part 2: Regioselective Carboxylation of 8-Hydroxy-2-methylquinoline
With the 8-hydroxy-2-methylquinoline core in hand, the next critical step is the introduction of a carboxylic acid group at the C-7 position. The Kolbe-Schmitt reaction, a carboxylation method typically used for phenols, can be adapted for this purpose.[8] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.
Reaction: Carboxylation of 8-hydroxy-2-methylquinoline.
Causality of Experimental Choices:
-
Potassium Hydroxide/Potassium Carbonate: A strong base is required to deprotonate the hydroxyl group of 8-hydroxy-2-methylquinoline, forming the more nucleophilic potassium salt.[9]
-
Carbon Dioxide: CO2 acts as the electrophile in this reaction. The reaction is typically carried out under a high pressure of CO2 to increase its concentration in the reaction medium.
-
High Temperature and Pressure: These conditions are necessary to drive the carboxylation reaction, which is often thermodynamically challenging.[9]
-
Solvent: The reaction can be performed under solvent-free conditions or in a high-boiling point inert solvent.
Experimental Protocol: Synthesis of this compound
-
Formation of the Potassium Salt: In a dry reaction vessel, thoroughly mix 8-hydroxy-2-methylquinoline (1 equivalent) with powdered potassium hydroxide (2-3 equivalents).
-
Reaction Setup: Place the mixture in a high-pressure autoclave.
-
Carboxylation: Pressurize the autoclave with carbon dioxide gas to the desired pressure (e.g., 50-100 atm).
-
Heating: Heat the autoclave to a high temperature (e.g., 150-200 °C) and maintain it for several hours with stirring.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Acidification: Dissolve the solid reaction mixture in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Diagram of the Carboxylation Step
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. iipseries.org [iipseries.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Buy this compound (EVT-310204) | 23051-08-3 [evitachem.com]
- 9. JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS No: 23051-08-3), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpins the characterization of this molecule.
Introduction: The Significance of this compound
This compound belongs to the quinoline family, a class of compounds renowned for their diverse biological activities.[1] The presence of a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position imparts a unique combination of properties that make it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry.[2] Its ability to chelate metal ions is a key feature, influencing its biological and material properties.[3] Understanding its fundamental physicochemical characteristics is paramount for its effective application and for the rational design of novel derivatives with enhanced functionalities.
Molecular Structure and Core Identifiers
A thorough understanding of the molecule's structure is the foundation for interpreting its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 23051-08-3 | [4] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O | [4] |
| InChI Key | SHOHIXCIFBPUAP-UHFFFAOYSA-N | [4] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound, with the Betti reaction and Kolbe-Schmidt carboxylation being notable methods.
Betti Reaction: A Three-Component Condensation
The Betti reaction provides an efficient one-pot synthesis of 7-substituted 8-hydroxyquinolines. This multicomponent reaction involves the condensation of an 8-hydroxyquinoline derivative, an aldehyde, and a primary or secondary amine.[5]
Experimental Protocol: Betti Reaction
-
Reactant Preparation: In a round-bottom flask, combine 8-hydroxy-2-methylquinoline (1.0 eq.), a suitable aldehyde (e.g., formaldehyde, 1.1 eq.), and an amine (e.g., ammonia or a primary amine, 1.1 eq.) in a suitable solvent such as ethanol.
-
Reaction Execution: Stir the mixture at reflux for a specified period, typically ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Carboxylic Acid Formation: The initial product of the Betti reaction will be a 7-aminoalkyl derivative. Subsequent oxidation of the alkyl group is required to yield the carboxylic acid. This can be achieved using a suitable oxidizing agent like potassium permanganate in an alkaline solution.
Kolbe-Schmidt Carboxylation: Direct Carboxylation of a Phenoxide
The Kolbe-Schmidt reaction is a classic method for the carboxylation of phenols. In the context of this compound, the starting material is 8-hydroxy-2-methylquinoline.
Experimental Protocol: Kolbe-Schmidt Carboxylation
-
Phenoxide Formation: Treat 8-hydroxy-2-methylquinoline with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.
-
Carboxylation: Subject the dry sodium phenoxide to high pressure with carbon dioxide at an elevated temperature (typically 125-150 °C). This step introduces the carboxyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group (C7).
-
Acidification and Isolation: After the reaction, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound. The crude product can then be collected by filtration and purified by recrystallization.
Physicochemical Properties and Their Determination
A comprehensive understanding of the physicochemical properties is crucial for formulation development, analytical method development, and predicting the in vivo behavior of the compound.
Melting Point
The melting point is a fundamental indicator of a compound's purity and identity.
| Property | Value |
| Melting Point | ~190 °C |
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded. A sharp melting range is indicative of high purity.
Solubility
Solubility is a critical parameter that influences bioavailability and formulation strategies.
| Solvent | Solubility |
| Water | Soluble (in polar conditions) |
| Ethanol | Soluble (in polar conditions) |
| Acetone | Poorly soluble (<2 mg/mL at 25°C) |
| Other Organic Solvents | Generally poor solubility |
The presence of both a hydroxyl and a carboxylic acid group contributes to its solubility in polar solvents. However, the quinoline backbone imparts some lipophilic character.
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Acid Dissociation Constant (pKa)
The pKa values dictate the ionization state of the molecule at different pH values, which significantly impacts its solubility, membrane permeability, and receptor binding. This compound has two ionizable groups: the carboxylic acid and the phenolic hydroxyl group. The quinoline nitrogen can also be protonated.
A study on the closely related 8-hydroxyquinoline-2-carboxylic acid determined two protonation constants, pK₁ and pK₂, to be 10.14 and 3.92, respectively, using UV-visible spectroscopy.[6] These values can serve as an estimate for the pKa of the hydroxyl and carboxylic acid groups in this compound.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
The underlying principle of this method is that the UV-Vis absorption spectrum of a compound changes as it ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with known pH values covering a wide range (e.g., pH 2 to 12) are also prepared.
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to obtain a constant final concentration. The UV-Vis absorption spectrum of each solution is then recorded.
-
Data Analysis: The absorbance at a wavelength where the neutral and ionized forms of the molecule have significantly different absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is the primary chromophore.
Expected Spectral Features:
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution due to the ionizable functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The specific coupling patterns will depend on the substitution pattern.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 2-position.
-
Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the -OH and -COOH protons are highly dependent on the solvent and concentration and may appear as broad singlets.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbon atoms of the quinoline ring.
-
Carboxylic Carbon: A signal in the highly deshielded region (typically δ 165-185 ppm) for the carboxylic acid carbon.
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl group carbon.
Applications and Future Directions
The unique physicochemical properties of this compound make it a promising candidate for various applications:
-
Medicinal Chemistry: Its ability to chelate metal ions is being explored for the development of therapeutic agents for diseases associated with metal dysregulation. The quinoline scaffold itself is present in numerous approved drugs.
-
Coordination Chemistry: It serves as a versatile ligand for the synthesis of metal complexes with interesting photophysical and catalytic properties.[2]
-
Materials Science: Its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.[3]
Future research will likely focus on the synthesis of novel derivatives with tailored physicochemical properties to optimize their performance in these and other applications. A thorough understanding of the core properties outlined in this guide is the essential starting point for such endeavors.
Visualization of Key Concepts
Ionization States of this compound
Caption: General experimental workflow.
References
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].
-
This compound | C11H9NO3 | CID 469823. PubChem. Available at: [Link].
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications (RSC Publishing). Available at: [Link].
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available at: [Link].
-
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link].
-
2-METHYL-8-HYDROXYQUINOLINE-7-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link].
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link].
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link].
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biological activity of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
Executive Summary
This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, a "privileged scaffold" in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The core of its functionality lies in its structure as a monoprotic bidentate chelating agent, allowing it to form stable complexes with a variety of divalent and trivalent metal ions.[2][3] This ability to sequester or transport metal ions such as iron, copper, and zinc is the primary driver of its significant antimicrobial and potential anticancer activities.[3][4] The 8-HQ framework has been investigated for applications ranging from anticancer and antimicrobial agents to neuroprotective and anti-inflammatory therapies.[4][5] This guide synthesizes the current understanding of this compound and its parent class, detailing its mechanism of action, summarizing key quantitative data, and providing validated experimental protocols to enable further research and development.
Introduction: The 8-Hydroxyquinoline Scaffold
The quinoline ring system is a fundamental motif in numerous natural products and synthetic therapeutic agents.[6] Among its derivatives, the 8-hydroxyquinoline (8-HQ) structure is of particular interest due to the proximity of the C8-hydroxyl group to the heterocyclic nitrogen atom.[2] This specific arrangement confers the ability to act as a potent chelator of metal ions, a feature that underpins the diverse biological effects observed across this class of molecules.[4][7]
This compound (8H2M7C) is a specific derivative featuring a methyl group at the C2 position and a carboxylic acid at the C7 position.[8] These substitutions modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and therapeutic potential. The central hypothesis for the bioactivity of 8H2M7C is that its function as a metal ion chelator allows it to disrupt metal homeostasis in pathogenic organisms and cancer cells, leading to growth inhibition and cell death.[3]
Physicochemical Properties and Synthesis Overview
The unique arrangement of functional groups in 8H2M7C governs its reactivity and biological applications.[9] The hydroxyl and carboxylic acid groups enhance its solubility in polar solvents and provide key coordination sites for metal ions.[9]
| Property[8] | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H9NO3 |
| Molar Mass | 203.19 g/mol |
| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O |
| InChIKey | SHOHIXCIFBPUAP-UHFFFAOYSA-N |
Synthetic Approaches: The synthesis of 8H2M7C can be achieved through several established organic chemistry reactions. The choice of method is often dictated by the desired yield, purity, and scalability.
-
Betti Reaction: This method can produce the target compound with high efficiency by reacting 3-amino-4-hydroxybenzoic acid with aldehydes under specific temperature conditions.[9][10]
-
Kolbe-Schmidt Type Carboxylation: A historically significant industrial method that involves the carboxylation of 2-methyl-8-quinolinol under anhydrous conditions.[9]
-
Palladium-Catalyzed Carboxylation: A modern approach that allows for the direct C-H activation of 2-methyl-8-quinolinol, though it can face challenges with catalyst deactivation.[9]
The purification of the final product often involves acid-base extraction and recrystallization, which must be carefully controlled to prevent unwanted decarboxylation.[9]
Caption: A generalized workflow for the synthesis and purification of 8H2M7C.
Core Mechanism of Action: Metal Ion Chelation
The biological activity of the 8-HQ scaffold is inextricably linked to its ability to chelate metal ions. The C8-hydroxyl group and the quinoline nitrogen atom act as a bidentate ligand, forming a stable five-membered ring with metal cations.[3] This interaction has two primary downstream consequences that are critical to its therapeutic effects:
-
Deprivation of Essential Metals: By binding strongly to essential trace metals like iron and copper, 8-HQ derivatives can sequester them from the local environment, effectively starving microbial or cancer cells of the necessary cofactors for critical metalloenzymes involved in respiration and DNA synthesis.[3][11]
-
Formation of Toxic Complexes: Alternatively, the newly formed 8-HQ-metal complex can itself be the primary cytotoxic agent. These complexes are often more lipophilic than the parent 8-HQ molecule, facilitating their passage across cell membranes.[3] Once inside the cell, the complex can disrupt cellular processes, such as by catalyzing the formation of damaging reactive oxygen species (ROS).[3]
Caption: Chelation of a metal ion by two 8-HQ molecules and subsequent biological effects.
Antimicrobial Activity
8-hydroxyquinoline and its derivatives are well-documented for their potent, broad-spectrum antimicrobial properties.[7][12] The parent compound, 8-HQ, shows strong activity against Gram-positive bacteria and fungi, with a Minimum Inhibitory Concentration (MIC) of 27.58 µM against pathogens like Staphylococcus aureus and Candida albicans.[3][12] Derivatives have also demonstrated efficacy against Mycobacterium tuberculosis.[13][14]
The primary antimicrobial mechanism involves the chelation of essential metal ions from the microbial growth medium or from the bacterial cell surface, leading to the disruption of key enzyme systems and inhibition of growth.[3]
Quantitative Antimicrobial Data (Contextual Derivatives)
| Compound/Derivative | Target Organism | MIC | Reference |
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 µM | [3][12] |
| 8-Hydroxyquinoline (8-HQ) | Enterococcus faecalis | 27.58 µM | [3][12] |
| 8-Hydroxyquinoline (8-HQ) | Candida albicans | 27.58 µM | [3][12] |
| 5,7-dichloro-2-methyl-8-HQ | M. tuberculosis | 0.1 µM | [14] |
| 5,7-dichloro-2-methyl-8-HQ | S. aureus (MRSA) | 1.1 µM | [14] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
1. Rationale: The broth microdilution method is a standardized, resource-efficient technique to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.
2. Materials:
-
96-well microtiter plates (U-bottom, sterile)
-
Test compound (e.g., 8H2M7C) dissolved in DMSO
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
3. Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD600 ≈ 0.08-0.10).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound, diluted in CAMHB to 4x the highest desired final concentration, to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control (well 11).
-
Anticancer Activity
The anticancer properties of 8-HQ derivatives are multifaceted and, like their antimicrobial effects, are closely tied to metal ion interactions.[11] The introduction of a hydroxyl group at the C8 position of the quinoline ring is a prominent factor for antitumor effects.[6]
Key Anticancer Mechanisms:
-
Metalloenzyme Inhibition: 8-HQ derivatives can target critical iron-dependent enzymes in cancer cells, such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[11] They can also inhibit matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.[11]
-
Induction of Oxidative Stress: The most compelling mechanism involves the formation of 8-HQ-copper complexes. These complexes act as ionophores, delivering copper into cancer cells.[3] The excess intracellular copper catalyzes the generation of cytotoxic reactive oxygen species (ROS), which damage DNA, lipids, and proteins, ultimately triggering apoptosis (programmed cell death).[3]
Caption: Signaling pathway for 8-HQ-copper complex-induced apoptosis in cancer cells.
Quantitative Cytotoxicity Data (Contextual Derivatives)
| Compound/Derivative | Cancer Cell Line | IC50 / MTS50 | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 µg/mL | [6][15] |
| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 µg/mL | [6][15] |
| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 µg/mL | [6][15] |
| Cu(II) Complex of a 2-substituted 8-HQ | HeLa (Cervical) | ~5 µM | [16] |
Experimental Protocol: MTS Cytotoxicity Assay
1. Rationale: The MTS assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of a compound's IC50 (half-maximal inhibitory concentration), a key measure of cytotoxic potency.
2. Materials:
-
96-well flat-bottom tissue culture plates
-
Human cancer cell line (e.g., Hep3B)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compound (8H2M7C) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (490 nm absorbance)
3. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium at 2x the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "medium only" blank.
-
Incubate for 48-72 hours.
-
-
MTS Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Potential Anti-inflammatory and Neuroprotective Roles
While direct studies on 8H2M7C are limited, the broader class of quinoline carboxylic acids has demonstrated notable anti-inflammatory properties.[17] The mechanism is believed to involve the modulation of key inflammatory signaling pathways, such as inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[18] Given that metal ions play a role in inflammation, the chelating ability of 8H2M7C presents a plausible mechanism for this activity.
Furthermore, the dysregulation of metal homeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's.[4] The ability of 8-HQ derivatives to act as metal chelators and cross the blood-brain barrier makes them attractive candidates for neuroprotective therapies.[4][5]
Future Directions and Conclusion
This compound is a member of the versatile 8-hydroxyquinoline family with significant, well-documented biological potential. Its activity is fundamentally rooted in its capacity for metal ion chelation, which translates into potent antimicrobial effects and promising, multifaceted anticancer mechanisms.
Future research should focus on:
-
In-vivo Studies: Translating the promising in-vitro cytotoxicity and antimicrobial data into animal models to assess efficacy and safety.
-
Derivative Synthesis: Synthesizing novel derivatives to improve selectivity for cancer cells over normal cells and to broaden the antimicrobial spectrum.
-
Mechanism Elucidation: Further investigating the specific metalloenzymes inhibited by 8H2M7C and its complexes.
-
Anti-inflammatory and Neuroprotective Exploration: Conducting targeted assays to quantify its potential in these therapeutic areas.
References
- EVT-310204. (n.d.). This compound. Google Vertex AI Search.
- Abbasi, A. R., et al. (2016). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Wilke, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information.
- Prachayasittikul, V., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert.
- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information.
- Saadeh, H. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Saadeh, H. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Chan, S. H., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.
- BenchChem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity. BenchChem.
- Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate.
- Matos, A. P., et al. (2022). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Rbaa, M., et al. (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate.
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- BOC Sciences. (n.d.). CAS 23051-08-3 this compound. BOC Sciences.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central.
- Abunada, N. M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- BenchChem. (n.d.). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. BenchChem.
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An In-Depth Technical Guide to the Iron Chelation Mechanism of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Introduction
Iron, a vital transition metal, plays a paradoxical role in biological systems. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states is fundamental to numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, this same redox activity renders iron potentially toxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and cellular damage. This iron-induced toxicity is implicated in the pathophysiology of a range of disorders, from neurodegenerative diseases to certain cancers.
Consequently, the development of effective iron chelators—molecules that can bind to and neutralize excess iron—is a significant focus of therapeutic research. Among the promising classes of chelators are derivatives of 8-hydroxyquinoline (8-HQ). These compounds are recognized for their potent metal-binding capabilities. This guide provides a detailed technical exploration of the mechanism of action of a specific 8-HQ derivative, 8-Hydroxy-2-methylquinoline-7-carboxylic acid, as an iron chelator. We will delve into its coordination chemistry, the structural basis for its chelating activity, and provide field-proven experimental protocols for its characterization.
The 8-Hydroxyquinoline Scaffold: A Privileged Chelating Moiety
The foundational structure of 8-hydroxyquinoline imparts a robust capacity for metal ion coordination.[1] The close proximity of the phenolic hydroxyl group at the 8-position and the nitrogen atom within the pyridine ring creates a bidentate binding site, capable of forming stable five-membered ring complexes with a variety of metal ions, including iron.[2] The biological activities of many 8-HQ derivatives are intrinsically linked to this chelating ability.[1][3]
This compound: A Potentially Tridentate Chelator
The subject of this guide, this compound, possesses key structural modifications that are predicted to enhance its iron chelation properties compared to the parent 8-HQ molecule. The presence of a carboxylic acid group at the 7-position introduces a third potential coordination site, transforming the molecule from a bidentate to a potentially tridentate ligand.[4][5] This is a critical distinction, as tridentate chelation generally results in the formation of more stable metal complexes.
The proposed tridentate chelation of iron by this compound is a key determinant of its efficacy. By occupying three of the six coordination sites of an iron ion, a single molecule of the chelator can form a stable complex. This can lead to the formation of either a 1:1 or 2:1 (chelator:iron) complex, depending on the surrounding chemical environment and the availability of other ligands. The formation of these stable complexes effectively sequesters the iron, preventing its participation in redox cycling and the subsequent generation of harmful reactive oxygen species. In biological systems, it is plausible that this compound may act as a siderophore, facilitating the transport and management of iron.[4]
Visualizing the Chelation Mechanism
To illustrate the proposed tridentate chelation, the following diagram depicts the coordination of an iron ion by this compound.
Caption: Proposed tridentate chelation of an iron ion.
Experimental Characterization of Iron Chelation
A thorough investigation of a novel iron chelator requires rigorous experimental validation. The following section outlines key in vitro assays to characterize the iron-binding properties of this compound.
Spectrophotometric Titration for Stoichiometry Determination
UV-Visible spectrophotometry is a powerful and accessible technique to determine the stoichiometry of the iron-chelator complex. This method relies on the principle that the formation of the complex will lead to a change in the absorbance spectrum compared to the free chelator and the free iron ion.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a stock solution of a suitable iron salt (e.g., FeCl₃ for Fe³⁺ or (NH₄)₂Fe(SO₄)₂·6H₂O for Fe²⁺) in deionized water at a concentration of 1 mM.
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions with a constant total molar concentration of the chelator and iron, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the chelator ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the iron-chelator complex. This λmax should be determined beforehand by scanning the spectrum of a solution containing both the chelator and iron.
-
Plot the change in absorbance (Corrected Absorbance = A_observed - A_iron - A_chelator) against the mole fraction of the chelator.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 suggests a 2:1 (chelator:iron) complex.
-
Ferrozine Assay for Ferrous Iron (Fe²⁺) Chelation
The Ferrozine assay is a colorimetric method used to quantify the chelation of ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a strong absorbance at 562 nm. An effective Fe²⁺ chelator will compete with Ferrozine for the iron, leading to a decrease in the absorbance of the Ferrozine-Fe²⁺ complex.
Protocol:
-
Reagent Preparation:
-
Ferrous Chloride Solution (2 mM): Dissolve an appropriate amount of FeCl₂·4H₂O in deionized water.
-
Ferrozine Solution (5 mM): Dissolve Ferrozine in deionized water.
-
Test Compound Solutions: Prepare various concentrations of this compound in a suitable buffer (e.g., HEPES, pH 7.4).
-
Positive Control: Prepare a solution of a known iron chelator, such as EDTA, at a concentration known to give a significant response.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of the test compound solution (or buffer for the control).
-
50 µL of the Ferrous Chloride solution.
-
-
Incubate at room temperature for 10 minutes.
-
Add 100 µL of the Ferrozine solution to initiate the color reaction.
-
Incubate for a further 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iron chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the chelator required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the concentration of the test compound.
-
Visualizing the Ferrozine Assay Workflow
The following diagram outlines the key steps in the Ferrozine assay for determining ferrous iron chelation.
Caption: Workflow for the Ferrozine iron chelation assay.
Calcein Assay for Intracellular Iron Chelation
To assess the ability of a chelator to access and bind iron within a cellular environment, the Calcein assay is a valuable tool. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron. A cell-permeable iron chelator will enter the cells, bind to the labile iron, and thus restore the fluorescence of calcein.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media until they reach a suitable confluency.
-
-
Calcein-AM Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with Calcein-AM (typically 1 µM) for 30 minutes at 37°C.
-
-
Chelator Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Add solutions of this compound at various concentrations to the cells.
-
Include a positive control (e.g., a known cell-permeable chelator like deferiprone) and a negative control (buffer only).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~515 nm) over time using a fluorescence plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time in the presence of the test compound indicates intracellular iron chelation.
-
The rate of fluorescence increase can be used to compare the efficacy of different chelators.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table presents the stability constants for the closely related tridentate chelator, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), with Fe²⁺ and Fe³⁺. This data provides a strong indication of the potential iron-binding affinity of the target compound.
| Ion | Log β (1:1) | Log β (2:1) | Source |
| Fe²⁺ | 9.1 | 16.5 | [6] |
| Fe³⁺ | 13.8 | 25.1 | [6] |
Note: β values represent the overall stability constants for the formation of the 1:1 and 2:1 (chelator:iron) complexes.
Conclusion
This compound is a promising iron chelator, with its mechanism of action likely rooted in a stable, tridentate coordination of iron ions. The presence of the hydroxyl, pyridine nitrogen, and carboxylic acid functional groups provides a powerful framework for sequestering and neutralizing redox-active iron. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate the iron chelation properties of this and other novel 8-hydroxyquinoline derivatives. Further investigation into the specific binding kinetics, cellular efficacy, and in vivo activity of this compound is warranted to fully elucidate its therapeutic potential.
References
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry. Retrieved January 6, 2026, from [Link]
- Baran, Y., et al. (2016). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
-
Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. Retrieved January 6, 2026, from [Link]
- Furia, E., et al. (2019). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 43(35), 14035-14046.
- Gao, M., et al. (2021).
- Hrušková, K., et al. (2011). Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. Journal of Inorganic Biochemistry, 105(3), 441-450.
- Pierre, J. L., Baret, P., & Serratrice, G. (2003). Hydroxyquinolines as iron chelators. Current medicinal chemistry, 10(12), 1077–1084.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
- Vlachová, J., et al. (2017). Mathematical calculations of iron complex stoichiometry by direct UV-Vis spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 486-493.
- Zanninelli, G., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864.
-
Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved January 6, 2026, from [Link]
- Breibeck, J., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 23(12), 3295.
- Cabantchik, Z. I., et al. (2005). Chelation and Mobilization of Cellular Iron by Different Classes of Chelators. The Journal of Biological Chemistry, 280(14), 13714-13723.
- Rahman, M. M., et al. (2013). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 5(3), 459-467.
-
Spectrophotometric Determination of Iron in Drinking Water. (n.d.). Retrieved January 6, 2026, from [Link]
- Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. (2014). Pakistan Journal of Medical and Health Sciences, 8(1), 202-204.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). MedChemComm, 9(10), 1664-1670.
- Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn. (2023). Heliyon, 9(8), e18751.
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Spectroscopic Analysis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid: A Guide to UV-Vis and FTIR Characterization
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Foreword: The Analytical Imperative for Novel Quinolines
8-Hydroxy-2-methylquinoline-7-carboxylic acid belongs to the quinoline family, a class of heterocyclic compounds renowned for their privileged structures in medicinal chemistry and materials science.[1][2] With a molecular framework incorporating a hydroxyl group, a carboxylic acid, and a methyl group on the quinoline scaffold, this molecule presents a fascinating subject for spectroscopic analysis.[3] Its potential as a metal-chelating agent and a building block for novel therapeutics necessitates a robust, reliable, and well-understood analytical characterization protocol.[1][4]
This guide moves beyond simple data reporting. It is designed to provide a deep, mechanistic understanding of why specific analytical choices are made in the spectroscopic characterization of this molecule. We will explore the causal relationships between its structure and its spectral output, providing field-proven insights into Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical synthesis.
Molecular Architecture and Predicted Spectroscopic Behavior
Before any analysis, a theoretical assessment of the molecule's structure is crucial for predicting its spectroscopic signatures. The key functional groups of this compound each contribute distinct features to its UV-Vis and FTIR spectra.
-
Quinoline Core: This aromatic, heterocyclic system is the primary chromophore, responsible for strong electronic transitions (π→π) in the UV region. The nitrogen heteroatom also allows for n→π transitions.[5]
-
8-Hydroxy Group (-OH): This phenolic group acts as a powerful auxochrome, modulating the electronic transitions of the quinoline ring. Its proton is acidic and its presence is confirmed by a characteristic stretching vibration in the IR spectrum.[6]
-
7-Carboxylic Acid Group (-COOH): This group introduces a strong carbonyl (C=O) chromophore and a highly characteristic, broad O-H stretching band in the IR spectrum due to hydrogen bonding.[7]
-
2-Methyl Group (-CH₃): This aliphatic group will show characteristic C-H stretching and bending vibrations in the IR spectrum.
The interplay of these groups, particularly the potential for intramolecular hydrogen bonding between the 8-hydroxy and 7-carboxylic acid moieties, dictates the molecule's unique spectral fingerprint.
Caption: Relationship between functional groups and expected spectral features.
Part I: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. For this compound, this technique is essential for confirming the integrity of the quinoline aromatic system.
Principle of Analysis
The absorption of UV-Visible light promotes electrons from a ground electronic state to a higher energy excited state. The main absorptions for this molecule are expected to be intense π→π* transitions associated with the quinoline ring and weaker n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[5][6] The precise wavelength of maximum absorbance (λmax) is sensitive to the solvent environment and the molecule's protonation state.[6][8]
Experimental Protocol: A Self-Validating Workflow
The choice of solvent is the most critical experimental parameter. The solvent must be transparent in the wavelength range of interest (typically >220 nm) and capable of dissolving the analyte.
-
Recommended Solvents: Ethanol or Methanol are excellent first choices due to their polarity, ability to dissolve the compound, and UV transparency down to ~210 nm.
-
Expert Insight: The compound's acidic and basic functional groups mean its UV spectrum will be highly pH-dependent. Running spectra in 0.1 M HCl and 0.1 M NaOH in addition to a neutral solvent like ethanol provides a more complete and self-validating dataset. The expected bathochromic (red) shift upon deprotonation of the hydroxyl group is a key confirmation of the compound's identity.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 100 mL of methanol to create a stock solution (~0.05 M). Precision is key for quantitative analysis but less critical for qualitative characterization.
-
Working Solution Preparation: Dilute the stock solution with the chosen solvent (e.g., methanol) to achieve a final concentration in the range of 10⁻⁴ to 10⁻⁵ M. This ensures the absorbance falls within the optimal range of 0.1-1.0 A.U., adhering to the Beer-Lambert Law.
-
Instrumentation & Calibration: Use a dual-beam UV-Vis spectrophotometer. Fill both the sample and reference cuvettes with the pure solvent to record a baseline correction.
-
Spectrum Acquisition: Empty the sample cuvette and fill it with the working solution. Scan the spectrum from 500 nm down to 200 nm.
-
Data Analysis: Identify and record the wavelengths of maximum absorbance (λmax).
Interpretation of UV-Vis Data
The spectrum of an 8-hydroxyquinoline derivative is typically characterized by two or three main absorption bands.[5][6]
| Predicted λmax (nm) | Transition Type | Associated Moiety | Rationale |
| ~230-250 nm | π→π | Quinoline Ring System | This high-energy transition is characteristic of the conjugated aromatic core. Similar systems show absorption in this region.[5] |
| ~310-330 nm | π→π & n→π | Full Chromophore | This band represents transitions across the entire conjugated system, influenced by the hydroxyl and carboxyl auxochromes. It is sensitive to solvent polarity and pH.[5][6] |
| ~360-380 nm | n→π | N and O atoms | A lower intensity band or shoulder may appear at longer wavelengths, corresponding to the promotion of non-bonding electrons.[6] |
Part II: FTIR Spectroscopic Analysis
FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. It provides a unique "fingerprint" that confirms the presence of the hydroxyl, carboxylic acid, methyl, and quinoline moieties.
Principle of Analysis
When the molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹), revealing the functional groups present.
Experimental Protocol: Ensuring High-Quality Data
For solid samples, the goal is to obtain a spectrum free from scattering effects and atmospheric interference (water and CO₂).
-
Attenuated Total Reflectance (ATR): This is the preferred modern technique. It requires minimal sample preparation and provides excellent data quality. The sample is pressed directly against a high-refractive-index crystal (e.g., diamond or germanium). An internal infrared beam reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating the absorption spectrum.[9] This method's simplicity and reproducibility make it highly trustworthy.
-
KBr Pellet (Traditional Method): This involves grinding the sample with anhydrous potassium bromide (KBr) and pressing it into a transparent disk. Expert Insight: While a classic technique, it is prone to error. If the sample is not ground finely enough or if the KBr is not perfectly dry, the resulting spectrum can be distorted by scattering and broad water bands, compromising data integrity.
-
Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the atmosphere and the crystal itself. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for a strong, well-defined signal.
-
Spectrum Acquisition: Co-add at least 16 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Use the instrument software to label significant peaks.
Interpretation of FTIR Data
The FTIR spectrum provides a wealth of structural information. The key is to systematically assign the observed bands to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale and Expert Notes |
| 3400-2400 (very broad) | O-H stretch | Carboxylic Acid and Phenolic -OH | This extremely broad feature is the hallmark of a hydrogen-bonded carboxylic acid dimer, superimposed with the phenolic -OH stretch. Its breadth is a strong indicator of extensive H-bonding.[6][10] |
| ~3050 | C-H stretch | Aromatic C-H | Weak to medium bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the quinoline ring. |
| ~2950 | C-H stretch | Aliphatic C-H (Methyl) | Weak bands corresponding to the symmetric and asymmetric stretching of the -CH₃ group. |
| ~1700-1680 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption. Its position indicates conjugation with the aromatic ring. A value of 1693 cm⁻¹ has been reported for a similar structure.[7] |
| ~1620, 1580, 1500 | C=C and C=N stretch | Quinoline Ring Skeletal Vibrations | Multiple sharp bands in this region are characteristic of the aromatic ring system, providing a fingerprint of the quinoline core.[11] |
| ~1300-1200 | C-O stretch | Phenol and Carboxylic Acid | Strong bands associated with the C-O single bond stretching vibrations. |
| Below 900 | C-H out-of-plane bend | Aromatic C-H | The pattern of bands in this "fingerprint region" is diagnostic of the substitution pattern on the aromatic ring. |
Integrated Analytical Workflow and Conclusion
Neither UV-Vis nor FTIR alone can fully characterize a molecule. True analytical confidence is achieved by integrating the data from both techniques. The UV-Vis spectrum confirms the electronic structure of the conjugated quinoline system, while the FTIR spectrum provides definitive evidence for all key functional groups.
Caption: Integrated workflow for spectroscopic structure confirmation.
References
- Vertex AI Search Result. This compound (EVT-310204) | 23051-08-3.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
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solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
Introduction
This compound (CAS No. 23051-08-3) is a multifunctional organic compound belonging to the quinoline family.[1] Its structure is characterized by a quinoline bicyclic system substituted with a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position.[1] This unique arrangement of functional groups confers significant chemical and biological properties, making it a compound of interest for researchers in medicinal chemistry, materials science, and analytical chemistry.[2][3]
The compound's utility is often linked to its ability to act as a bidentate chelating agent for various metal ions, a property derived from the proximity of the phenolic hydroxyl group and the quinoline nitrogen.[3][4] This has led to its exploration in roles such as a potential siderophore, facilitating iron uptake in biological systems, and as a building block for novel therapeutic agents, including antibacterial and anticancer drugs.[1][3]
For drug development professionals and scientists, a thorough understanding of the compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in both chemical and biological systems, directly influencing its reaction kinetics, formulation feasibility, bioavailability, and purification strategies.[1] This guide provides a comprehensive analysis of the solubility of this compound, grounded in its structural attributes, the factors governing its dissolution, and a robust experimental protocol for its determination.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 23051-08-3 | [5] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | ~190 °C | [1] |
| XLogP3 (Predicted) | 2.3 | [5] |
| pKa (Predicted) | Multiple ionizable groups present. The carboxylic acid pKa is expected to be in the range of 4-5. The quinoline nitrogen pKa is expected to be ~5. The phenolic hydroxyl group pKa is expected to be ~9-10. |
The structure, featuring both hydrogen bond donors (-OH, -COOH) and acceptors (N, =O, -OH), dictates its potential for interaction with a wide array of solvents.[1]
Caption: Chemical structure and key functional groups.
Principles Governing Solubility
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. The fundamental principle of "like dissolves like" provides a framework for understanding its behavior.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and hydroxyl groups of the solute can form strong hydrogen bonds with these solvents, promoting solubility.[1] However, the relatively large, hydrophobic quinoline ring system opposes dissolution in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They can interact favorably with the -OH and -COOH protons of the solute. The dipole-dipole interactions between the solvent and the polar functional groups of the molecule also contribute to solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar functional groups of this compound cannot form strong interactions with nonpolar solvents, leading to very poor solubility.
Caption: Solute-solvent interaction relationships.
Solubility Profile in Various Solvents
Quantitative solubility data for this compound is sparse in peer-reviewed literature, highlighting the necessity for empirical determination for specific applications. The available data is summarized below.
| Solvent | Solvent Type | Temperature | Solubility (mg/mL) | Source |
| Ethanol | Polar Protic | 25 °C | < 2.0 | [1] |
| Acetone | Polar Aprotic | 25 °C | < 2.0 | [1] |
| Potassium Carbonate (aq. soln) | Aqueous Basic | Ambient | Soluble | [1] |
| Water | Polar Protic | Ambient | Data not available | |
| Methanol | Polar Protic | Ambient | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | Data not available | |
| Tetrahydrofuran (THF) | Polar Aprotic | Ambient | Data not available | |
| Ethyl Acetate | Polar Aprotic | Ambient | Data not available | |
| Toluene | Nonpolar | Ambient | Data not available | |
| Hexane | Nonpolar | Ambient | Data not available |
The poor solubility reported in ethanol and acetone suggests that despite the presence of polar groups, the rigid crystalline structure and the hydrophobic nature of the quinoline core significantly limit dissolution in common organic solvents.[1] The high solubility in aqueous potassium carbonate is a classic acid-base reaction, where the insoluble carboxylic acid is deprotonated to form a highly soluble carboxylate salt.[1]
Key Factors Influencing Solubility
Effect of pH
This compound is an amphoteric molecule with three ionizable centers: the acidic carboxylic acid, the basic quinoline nitrogen, and the weakly acidic phenolic hydroxyl group. Consequently, its aqueous solubility is highly dependent on pH.
-
Strongly Acidic Conditions (pH < 2): The quinoline nitrogen will be protonated (-NH⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, and its solubility as a salt may be enhanced compared to the neutral form. However, there is a risk of hydrolytic decarboxylation at very low pH.[1]
-
Neutral Conditions (pH ~ 6-8): The molecule will likely exist as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated quinoline nitrogen (-NH⁺). Zwitterions often have low aqueous solubility due to strong intermolecular electrostatic interactions in the solid state, which can lead to high lattice energy. This is likely the region of minimum aqueous solubility.
-
Strongly Basic Conditions (pH > 11): Both the carboxylic acid (-COO⁻) and the phenolic hydroxyl group (-O⁻) will be deprotonated. The molecule will carry a net negative charge, leading to the formation of a highly soluble salt. Its observed solubility in aqueous potassium carbonate confirms this behavior.[1]
Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This is because the added thermal energy helps overcome the lattice energy of the crystal and disrupt the solvent-solvent interactions to create a cavity for the solute. It is expected that the solubility of this compound will increase in most solvents as the temperature is raised.
Experimental Protocol: Thermodynamic Solubility Determination
Given the limited published data, experimental determination of solubility is often required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The saturated supernatant is then separated and analyzed to determine the solute concentration.
Materials & Equipment
-
This compound (solid)
-
Solvents of interest (e.g., HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the point at which concentration no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.
-
Dilution: Accurately dilute the filtered saturate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the solute against a standard calibration curve prepared with known concentrations of the compound.
-
Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for the shake-flask solubility method.
Conclusion
This compound exhibits limited solubility in common organic solvents like ethanol and acetone, a characteristic governed by its rigid, crystalline structure and the interplay of its polar and nonpolar moieties. Its amphoteric nature, stemming from acidic and basic functional groups, makes its aqueous solubility highly pH-dependent, with significantly enhanced solubility under basic conditions where a soluble salt is formed. Due to the scarcity of comprehensive quantitative data in the public domain, direct experimental measurement using validated methods such as the shake-flask protocol is essential for researchers and developers who require precise solubility values for formulation, purification, or biological testing. This guide provides the foundational knowledge and practical methodology to confidently approach the solubility challenges associated with this promising compound.
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The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids
This in-depth technical guide charts the remarkable journey of quinoline carboxylic acids, from a serendipitous laboratory observation to their establishment as a cornerstone of antibacterial therapy. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core scientific principles, historical milestones, and key experimental methodologies that have shaped this critical class of therapeutic agents.
The Dawn of a New Antibacterial Era: A Serendipitous Discovery
The story of quinoline carboxylic acids begins not with a targeted search for a new antibiotic, but as a byproduct of antimalarial drug research. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a novel compound with modest antibacterial activity.[1][2][3] This compound, a 1,8-naphthyridine derivative, was named nalidixic acid and marked the inception of the quinolone class of antibiotics.[4][5][6][7]
Initially, nalidixic acid's spectrum of activity was narrow, primarily effective against Gram-negative bacteria and finding its niche in the treatment of urinary tract infections.[4][5][6][7][8] Despite its limitations, the discovery of nalidixic acid was a pivotal moment, providing a novel chemical scaffold for the development of more potent and broad-spectrum antibacterial agents.[4][8]
Foundational Synthesis: The Gould-Jacobs Reaction
The synthesis of the quinoline core is fundamental to this class of compounds. The Gould-Jacobs reaction, first reported in 1939, is a versatile and widely employed method for the preparation of 4-hydroxyquinoline derivatives.[4][5][9][10] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4][5][9]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Core
This protocol outlines the classical thermal synthesis of a 4-hydroxyquinoline derivative, a key intermediate in the production of many quinolone antibiotics.
Step 1: Condensation
-
In a round-bottom flask, combine the desired aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction, forming the anilidomethylenemalonate intermediate, can be monitored by thin-layer chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[4]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate), in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. The addition of a non-polar solvent like cyclohexane or hexane can further aid precipitation.[4]
-
Collect the solid product by filtration, wash with a non-polar solvent to remove the diphenyl ether, and dry.
Step 3: Hydrolysis (Saponification)
-
Suspend the 4-hydroxy-3-carboethoxyquinoline product in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the ester is completely hydrolyzed, which can be monitored by TLC.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[4]
The Fluorine Revolution: Emergence of the Fluoroquinolones
The true therapeutic potential of the quinolones was unlocked with the introduction of a fluorine atom into the quinoline ring system, giving rise to the fluoroquinolones. This modification, typically at the C-6 position, dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria.[4][11][12] Norfloxacin was the first of this new generation, followed by the highly successful ciprofloxacin.[11]
The synthesis of fluoroquinolones often builds upon the foundational quinolone core, with subsequent steps to introduce the fluorine atom and various substituents at the N-1 and C-7 positions, which are crucial for modulating the drug's efficacy and pharmacokinetic properties.[13][14]
Experimental Protocol: Synthesis of Ciprofloxacin (A Representative Fluoroquinolone)
This protocol outlines a common synthetic route to ciprofloxacin, starting from 2,4-dichloro-5-fluorobenzoyl chloride.
Step 1: Acylation and Enamine Formation
-
To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C.
-
After stirring, add a solution of 2,4-dichloro-5-fluorobenzoyl chloride in toluene at the same temperature.
-
Slowly raise the temperature to 80-85°C and maintain for 4 hours to facilitate enamine formation.[15]
Step 2: Cyclization and Ring Closure
-
After monitoring the reaction by TLC, add cyclopropylamine to the reaction mixture at room temperature and stir for 1 hour.
-
Add potassium carbonate and N,N-dimethylformamide (DMF) and stir.
-
Increase the temperature to 120-125°C and stir for 4 hours to effect ring closure.
-
After completion, cool the reaction mass and quench into ice water to precipitate the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[15]
Step 3: Nucleophilic Substitution with Piperazine
-
Dissolve the intermediate from Step 2 in dimethyl sulfoxide (DMSO).
-
Add piperazine to the mixture and heat to 90°C. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 7 with 4 N HCl to precipitate ciprofloxacin.
-
Allow the precipitate to form completely in a refrigerator at 4°C.
-
Filter the solid, wash with water and acetone, and dry to obtain ciprofloxacin.[7][15]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][15][16][17] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[15]
The mechanism involves the formation of a stable ternary complex between the quinolone, the enzyme, and the bacterial DNA.[1][18] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break, leading to an accumulation of double-strand breaks and ultimately, cell death.[16][19] The quinolone molecule is thought to intercalate into the DNA at the site of cleavage.[1]
Caption: A simplified workflow of the quinolone mechanism of action.
Evolution of Quinolones: A Generational Perspective
The development of quinolone antibiotics is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles.[4][12]
| Generation | Representative Drugs | Primary Spectrum of Activity | Key Characteristics |
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Gram-negative bacteria (primarily Enterobacteriaceae) | Narrow spectrum, mainly used for UTIs.[12][20] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative and some Gram-positive activity | Introduction of the 6-fluoro substituent.[12][20] |
| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) | Improved pharmacokinetics allowing for once-daily dosing.[12][20] |
| Fourth | Moxifloxacin, Trovafloxacin, Gemifloxacin | Broad-spectrum including anaerobic bacteria | Further enhancements in Gram-positive and atypical pathogen coverage.[12][20] |
Structure-Activity Relationships: The Key to Optimization
The extensive research into quinolone carboxylic acids has led to a deep understanding of their structure-activity relationships (SAR). Key modifications to the quinolone scaffold have been shown to significantly impact their antibacterial potency, spectrum, and safety profile.
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An In-depth Technical Guide to the Theoretical Studies of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
This guide provides a comprehensive overview of the theoretical and computational approaches used to study 8-Hydroxy-2-methylquinoline-7-carboxylic acid. It is intended for researchers, scientists, and drug development professionals interested in the in-silico analysis of this and similar heterocyclic compounds.
Introduction
This compound is a derivative of 8-hydroxyquinoline, a class of compounds renowned for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2][3] The introduction of a methyl group at the 2-position and a carboxylic acid group at the 7-position significantly influences the molecule's electronic properties, solubility, and metal-chelating capabilities.[4] These modifications are critical for its potential applications, which include roles as an anti-tuberculosis agent and in coordination chemistry.[4] Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for understanding the structure-activity relationships of this molecule at a subatomic level.
This guide will delve into the core theoretical methodologies used to elucidate the molecular structure, spectroscopic signatures, and electronic properties of this compound. By integrating computational protocols with established theoretical principles, we aim to provide a robust framework for the in-silico investigation of this promising compound.
Part 1: Molecular Structure and Geometry Optimization
A fundamental step in any theoretical study is the accurate prediction of the molecule's three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks to find the arrangement of atoms corresponding to the lowest energy state on the potential energy surface.
Theoretical Framework: Density Functional Theory (DFT)
DFT has become the workhorse of quantum chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost. The core principle of DFT is that the ground-state electronic energy of a system can be determined from its electron density. The calculations are typically performed using a combination of an exchange-correlation functional and a basis set.
-
Functionals : The choice of functional is critical for the accuracy of DFT calculations. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and vibrational frequencies.[5][6][7][8]
-
Basis Sets : A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly employed for this class of compounds.[5][9] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation : A plausible 3D structure of this compound is first generated using molecular modeling software.
-
Computational Setup :
-
Select a DFT functional (e.g., B3LYP).
-
Choose an appropriate basis set (e.g., 6-311++G(d,p)).
-
Specify the solvent environment if necessary, using a continuum model like the Polarizable Continuum Model (PCM).[9]
-
-
Execution of Calculation : The geometry optimization is performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Verification of Minimum Energy Structure : A frequency calculation is subsequently performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
A crystal structure of the closely related compound, 8-Hydroxy-2-methylquinoline, shows a dimeric structure formed through O—H⋯N hydrogen bonds.[10] This highlights the importance of considering intermolecular interactions in the solid state.
Caption: A simplified representation of the chelation of a metal ion (M+) by the nitrogen and hydroxyl oxygen of the ligand.
Part 4: Applications in Drug Development and Research
The theoretical insights gained from these studies have significant practical implications.
-
Structure-Activity Relationship (SAR) Studies : By calculating various electronic and structural parameters for a series of derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
-
Understanding Reaction Mechanisms : DFT can be used to model reaction pathways and calculate activation energies, providing a detailed understanding of the chemical reactions involving this compound.
-
Design of Novel Chelating Agents : The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to many of their biological activities. [2][3]Theoretical studies can be used to predict the binding affinities of these molecules for different metal ions, aiding in the design of selective chelators for therapeutic or diagnostic purposes. Studies on the closely related 8-hydroxyquinoline-2-carboxylic acid have explored its potential as a molybdophore and its interaction with iron. [11][12]
Conclusion
Theoretical and computational studies provide a powerful and indispensable toolkit for the in-depth investigation of this compound. By leveraging methods like DFT and TD-DFT, researchers can gain fundamental insights into its structural, spectroscopic, and electronic properties. This knowledge is crucial for understanding its chemical behavior and for the rational design of new molecules with enhanced properties for applications in medicinal chemistry and beyond. The synergy between theoretical predictions and experimental validation is key to unlocking the full potential of this versatile molecule.
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Fazaeli, Y., Amini, M. M., Gao, S., & Ng, S. W. (2008). 8-Hydroxy-2-methylquinoline. ResearchGate. [Link]
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Liu, Y., Zheng, W., & Zhao, J. (2015). TDDFT study on the excited-state proton transfer of 8-hydroxyquinoline: key role of the excited-state hydrogen-bond strengthening. PubMed. [Link]
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El-Ghamry, H., & Fathalla, W. (2020). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. [Link]
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Journal of Chemistry Letters. (2024). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
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Hancock, R. D., & Martell, A. E. (1998). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta. [Link]
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Akyuz, S., & Akyuz, T. (2015). FT-IR spectroscopic and DFT computational study on solvent effects on 8-hydroxy-2-quinolinecarboxylic acid. ResearchGate. [Link]
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Sundaraganesan, N., & Ilakiamani, S. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]
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An In-depth Technical Guide to the Biosynthesis of Quinoline Derivatives in Microorganisms
Foreword
The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products with a wide array of biological activities, from antimicrobial to intercellular signaling. While historically associated with plant alkaloids, microorganisms have emerged as prolific and versatile producers of these nitrogen-containing heterocycles. The microbial world offers a rich tapestry of biosynthetic pathways, novel enzymatic catalysts, and genetic blueprints that are increasingly being harnessed for drug discovery and synthetic biology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies underpinning the biosynthesis of quinoline derivatives in microorganisms. We will journey from the central metabolic precursors, through the key enzymatic transformations, and into the practical methodologies used to identify, characterize, and engineer these fascinating pathways.
Part 1: The Foundations of Microbial Quinoline Biosynthesis: Central Precursors and Pathways
The vast majority of microbial quinoline and quinolone alkaloids originate from the essential amino acid L-tryptophan.[1][2][3] Microorganisms have evolved sophisticated enzymatic cascades to dismantle and remodel the tryptophan molecule, primarily through the kynurenine pathway , to generate key intermediates for quinoline assembly.
The Kynurenine Pathway: The Primary Gateway to Quinolinate
The kynurenine pathway is a central metabolic route that catabolizes tryptophan. In many microorganisms, this pathway is not just for degradation but is the sole route for the de novo biosynthesis of NAD(P)+, with quinolinic acid as a universal precursor.[1][4][5] The initial steps are critical for generating the foundational building blocks for many quinoline structures.
The key enzymatic steps leading to quinolinic acid are:
-
Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO) : These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine.[3][6]
-
Kynurenine formamidase : This hydrolase removes the formyl group to yield L-kynurenine.[1][2]
-
Kynurenine 3-monooxygenase : This enzyme hydroxylates L-kynurenine to produce 3-hydroxykynurenine.
-
Kynureninase : This enzyme cleaves 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid.[1]
-
3-hydroxyanthranilate 3,4-dioxygenase : This enzyme opens the aromatic ring of 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconate semialdehyde.
-
Spontaneous Cyclization : The resulting semialdehyde is unstable and non-enzymatically cyclizes and rearranges to form quinolinic acid.[4]
This pathway highlights a fundamental principle in natural product biosynthesis: the co-opting of primary metabolic routes to generate specialized molecules.
Caption: The Kynurenine Pathway for Tryptophan Catabolism to Quinolinic Acid.
Part 2: Case Study: The Pseudomonas Quinolone Signal (PQS) Biosynthesis in Pseudomonas aeruginosa
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a sophisticated quinolone-based signaling system to regulate virulence factors and biofilm formation.[7][8][9] This system, which produces 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), serves as an excellent model for understanding the biosynthesis of more complex quinoline derivatives.[7][8]
The biosynthesis of PQS is orchestrated by the enzymes encoded in the pqs operon (pqsA-E) and the pqsH gene.[10]
-
PqsA (Anthranilate-CoA Ligase) : The pathway initiates with the activation of anthranilate (derived from the shikimate pathway) to anthraniloyl-CoA.[10] This step is a critical control point.
-
PqsD (Anthraniloyl-CoA:malonyl-CoA Acyltransferase) : PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA.[10]
-
PqsB and PqsC : These proteins are thought to be involved in the subsequent cyclization and formation of the quinolone ring, although their precise individual roles are still under investigation.
-
PqsE (Thioesterase) : PqsE hydrolyzes an intermediate to produce 2-heptyl-4(1H)-quinolone (HHQ), the direct precursor to PQS.[10]
-
PqsH (Monooxygenase) : In the final step, PqsH hydroxylates HHQ at the C3 position to generate the biologically active PQS molecule.[10]
The regulation of this pathway is intricately linked to the bacterium's quorum-sensing networks, with the LysR-type transcriptional regulator PqsR (also known as MvfR) playing a central role in activating the pqsA-E operon in response to PQS itself, creating a positive feedback loop.[7][8]
Caption: Biosynthesis and Regulation of the Pseudomonas Quinolone Signal (PQS).
Part 3: Methodologies for Elucidating and Engineering Quinoline Biosynthetic Pathways
The discovery and characterization of novel quinoline biosynthetic pathways rely on a synergistic combination of bioinformatics, molecular genetics, and analytical chemistry.
Identification of Biosynthetic Gene Clusters (BGCs)
The genes responsible for producing a secondary metabolite are typically co-located on the chromosome in a biosynthetic gene cluster (BGC).[11] Identifying these BGCs is the first step toward understanding and manipulating the pathway.
Workflow for BGC Identification:
-
Genome Sequencing : Obtain a high-quality genome sequence of the producing microorganism.
-
Bioinformatic Analysis : Utilize specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome. This tool identifies the signature genes for secondary metabolism, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are often involved in alkaloid biosynthesis, and delineates the boundaries of putative BGCs.[12]
-
Comparative Genomics : Compare the identified BGCs with known clusters from other organisms to hypothesize the class of molecule produced. For quinoline biosynthesis, look for genes with homology to enzymes from the kynurenine pathway or known quinoline biosynthetic pathways (e.g., pqs genes).
Protocol: Heterologous Expression of a Putative Quinoline BGC
Heterologous expression, the transfer of a BGC from its native producer into a well-characterized host organism, is a powerful technique for confirming BGC function and producing novel compounds.[13][14][15][16]
Objective : To functionally express a putative quinoline BGC from a Streptomyces species in the model host Streptomyces coelicolor M1146.
Materials :
-
Genomic DNA from the native Streptomyces producer.
-
Bacterial Artificial Chromosome (BAC) or fosmid library construction kit.
-
E. coli competent cells for cloning (e.g., DH10B).
-
E. coli ET12567/pUZ8002 for intergeneric conjugation.
-
Streptomyces coelicolor M1146 recipient strain.
-
Appropriate antibiotics for selection (e.g., apramycin, chloramphenicol).
-
Culture media: LB (for E. coli), ISP2, R5A (for Streptomyces).
-
Reagents for metabolite extraction (e.g., ethyl acetate, methanol).
-
Analytical instrumentation: HPLC, LC-MS.
Methodology :
-
BGC Cloning :
-
Rationale : The large size of BGCs (often >50 kb) necessitates the use of large-vector cloning systems like BACs or fosmids.
-
Steps :
-
Construct a BAC library from the genomic DNA of the native producer according to the manufacturer's protocol.
-
Screen the BAC library using PCR with primers designed from a key gene within the putative quinoline BGC (e.g., a PKS or a gene homologous to pqsA).
-
Isolate the positive BAC clone containing the full BGC.
-
-
-
Transfer to Expression Host :
-
Rationale : S. coelicolor M1146 is a well-characterized host with a clean metabolic background and established genetic tools. Intergeneric conjugation from an E. coli donor is an efficient method for transferring large plasmids into Streptomyces.
-
Steps :
-
Transform the BAC clone into the non-methylating E. coli donor strain ET12567/pUZ8002.
-
Grow the E. coli donor and S. coelicolor M1146 recipient to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) for conjugation.
-
After incubation, overlay the plates with antibiotics to select for S. coelicolor exconjugants that have received the BAC (e.g., apramycin).
-
-
-
Expression and Metabolite Analysis :
-
Rationale : The heterologous host must be cultured under conditions that promote the expression of the introduced BGC. Comparative metabolomics (comparing the engineered strain to a control) is essential to identify the new products.
-
Steps :
-
Inoculate the confirmed exconjugant strain and a control strain (M1146 with an empty vector) into a production medium (e.g., R5A).
-
Incubate for 7-10 days with shaking.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and analyze it by HPLC and LC-MS.
-
Compare the metabolic profiles of the exconjugant and the control. New peaks present only in the exconjugant are the products of the heterologously expressed BGC.
-
-
Caption: Workflow for Heterologous Expression and Characterization of a BGC.
Metabolic Engineering for Enhanced Production
Once a pathway is understood, metabolic engineering strategies can be applied to improve the production of desired quinoline derivatives.[17][18]
| Strategy | Rationale | Example Application | Expected Outcome |
| Precursor Overproduction | Increase the intracellular pool of key building blocks like tryptophan or anthranilic acid. | Overexpress genes from the shikimate pathway in E. coli. | Higher flux towards the quinoline biosynthetic pathway. |
| Blocking Competing Pathways | Prevent the diversion of precursors into other metabolic routes. | Deactivate genes responsible for tryptophan degradation in the host strain. | Increased availability of tryptophan for quinoline synthesis. |
| Enzyme Complex Assembly | Spatially co-localize pathway enzymes to increase local substrate concentration and prevent intermediate diffusion. | Assemble NadB (L-aspartate oxidase) and NadA (quinolinate synthase) into a complex using peptide scaffolds.[17] | Accelerated production of quinolinic acid.[17] |
| Regulator Engineering | Overexpress positive regulators or delete negative regulators of the BGC. | Constitutively express pqsR in P. aeruginosa. | Increased transcription of the pqsA-E operon and higher PQS yield. |
Part 4: Future Perspectives
The study of microbial quinoline biosynthesis is a rapidly advancing field. The confluence of genomics, synthetic biology, and metabolic engineering is paving the way for exciting new discoveries and applications. Genome mining will continue to uncover novel BGCs from diverse and underexplored microbial habitats, yielding new chemical structures with unique bioactivities.[11] Furthermore, by understanding the enzymatic logic of these pathways, we can begin to engineer novel "unnatural" quinoline derivatives by combining enzymes from different pathways, a concept known as combinatorial biosynthesis. These efforts will not only expand our arsenal of potential drug candidates but also provide powerful new tools for chemical biology and biotechnology.
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Whitepaper: The Ligand's Role in Metal Ion Coordination: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metal-ligand coordination is a fundamental principle governing a vast array of chemical and biological processes. The interaction between a metal ion (a Lewis acid) and a ligand (a Lewis base) forms a coordination complex, a structure whose properties are distinct from its individual components.[1][2] This guide provides an in-depth exploration of the theoretical underpinnings, thermodynamic drivers, and practical characterization of metal-ligand interactions. We delve into the critical role of the ligand in dictating the stability, reactivity, and electronic properties of the resulting complex. With a focus on applications relevant to biological systems and drug development, this document serves as a technical resource for scientists aiming to harness the power of coordination chemistry.
The Theoretical Framework of Metal-Ligand Interaction
The formation of a coordination complex is fundamentally a Lewis acid-base interaction.[1] However, a deeper understanding requires more sophisticated models that account for the nuanced electronic effects that ligands impart on the metal center.
Ligand Field Theory (LFT)
An extension of molecular orbital theory, Ligand Field Theory (LFT) provides a powerful description of bonding in transition metal complexes.[3][4] It considers the overlap between the metal's valence orbitals (d, s, and p) and the ligand's donor orbitals.[3][5] This interaction lifts the degeneracy of the metal's d-orbitals, splitting them into different energy levels. The magnitude of this split (Δ) is dictated by the ligand's "field strength" and the complex's geometry.[3][6]
-
Strong-field ligands (e.g., CN⁻, CO) cause a large energy split, resulting in "low-spin" complexes where electrons preferentially pair in the lower-energy d-orbitals.
-
Weak-field ligands (e.g., I⁻, Br⁻) cause a small energy split, leading to "high-spin" complexes where electrons occupy higher-energy d-orbitals before pairing.
This d-orbital splitting is directly responsible for many of a complex's key properties, including its color, magnetic properties, and reactivity.[7]
Caption: d-orbital splitting in an octahedral ligand field.
Hard and Soft Acids and Bases (HSAB) Theory
The HSAB principle, developed by Ralph Pearson, is a qualitative concept that is indispensable for predicting the stability of coordination complexes.[8][9] It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline."[9]
-
Hard Acids/Bases: Small, highly charged, and not easily polarizable (e.g., H⁺, Li⁺, Mg²⁺, Ti⁴⁺; F⁻, OH⁻, H₂O, NH₃).[9][10]
-
Soft Acids/Bases: Large, have a low charge state, and are highly polarizable (e.g., Pt²⁺, Hg²⁺, Au⁺; I⁻, SCN⁻, R₃P).[9][10]
The core principle is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. [11][12] Hard-hard interactions are predominantly ionic in character, while soft-soft interactions are more covalent.[8][11] This principle is a powerful predictive tool in drug design, for instance, in understanding the toxicity of soft metals like mercury and lead, which have a high affinity for soft sulfhydryl groups in proteins.[10]
| Category | Lewis Acids (Metal Ions) | Lewis Bases (Ligand Donor Atoms) |
| Hard | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺ | F⁻, OH⁻, H₂O, NH₃, R₂O, CO₃²⁻, SO₄²⁻, PO₄³⁻ |
| Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ | Br⁻, N₃⁻, NO₂⁻, C₅H₅N (pyridine) |
| Soft | Cu⁺, Ag⁺, Au⁺, Pt²⁺, Pd²⁺, Hg₂²⁺, Hg²⁺ | H⁻, I⁻, SCN⁻, RSH, R₂S, CO, CN⁻ |
| Table 1: Classification of common metal ions and ligands according to HSAB theory.[9][10][11] |
Enhancing Stability: The Chelate and Macrocyclic Effects
While single-donor (monodentate) ligands form simple complexes, ligands capable of binding a metal ion through multiple donor atoms exhibit dramatically enhanced stability.[13] This phenomenon is critical for the design of highly effective chelating agents in medicine and industry.
The Chelate Effect
When a polydentate ligand (a "chelating" ligand) binds to a metal center, it forms a ring-like structure.[13][14] The resulting complex is significantly more stable than the analogous complex formed with an equivalent number of monodentate ligands. This increased stability is known as the chelate effect .[15] The primary driving force for the chelate effect is a large increase in entropy.[15] When a single chelating ligand replaces multiple monodentate ligands, the total number of free molecules in the system increases, leading to a favorable positive entropy change (ΔS).[15][16]
Caption: The chelate effect: one bidentate ligand replaces two monodentate ligands.
The Macrocyclic Effect
The stability enhancement is even more pronounced when the donor atoms are part of a large cyclic molecule, a macrocycle. This is known as the macrocyclic effect .[13][16] Macrocyclic ligands are "pre-organized" for binding, meaning they do not suffer a significant entropic penalty to adopt the correct conformation for coordination.[13][16] This pre-organization, combined with the entropic gains of chelation, leads to exceptionally stable complexes.[14][17] A prime biological example is the heme group in hemoglobin, where an iron ion is complexed by a porphyrin macrocycle.[13][15]
Experimental Characterization of Metal-Ligand Coordination
A multi-faceted approach is required to fully characterize a new coordination complex. The combination of spectroscopic methods, which provide data on complexes in solution, and X-ray crystallography, which gives precise solid-state structures, is particularly powerful.
Spectroscopic Techniques
| Technique | Information Provided | Sample State | Key Advantages/Disadvantages |
| UV-Vis Spectroscopy | Electronic transitions, complex stoichiometry, binding constants. | Solution | Simple, widely available; provides indirect structural information. |
| NMR Spectroscopy | Connectivity, solution-state structure, dynamic processes (for diamagnetic complexes). | Solution | Provides detailed structural and dynamic data; not suitable for most paramagnetic complexes.[18][19][20] |
| FT-IR Spectroscopy | Vibrational modes of ligands, changes upon coordination. | Solid/Solution | Good for identifying coordination of specific functional groups. |
| Table 2: Comparison of common spectroscopic techniques for studying metal-ligand coordination. |
This protocol outlines a standard method for determining the binding constant (K) of a 1:1 metal-ligand complex that exhibits a change in its absorption spectrum upon formation.
Objective: To determine the stoichiometry and binding constant of a metal-ligand complex.
Materials:
-
Stock solution of metal ion (e.g., MCl₂) of known concentration.
-
Stock solution of ligand (L) of known concentration.
-
Appropriate buffer solution.
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes.
Methodology:
-
Initial Scans: Record the UV-Vis spectrum of the metal solution alone and the ligand solution alone to identify their respective absorbance maxima.
-
Preparation of Titration Series: Prepare a series of solutions containing a constant concentration of the metal ion and incrementally increasing concentrations of the ligand. Ensure the total volume is constant for all samples. A typical series might range from 0 to 10 molar equivalents of ligand.
-
Data Acquisition: Record the UV-Vis spectrum for each solution in the series. Monitor the change in absorbance at a wavelength where the complex absorbs but the free ligand or metal does not, or where the change is maximal.
-
Data Analysis (Job's Plot for Stoichiometry):
-
Prepare a new series of solutions where the total molar concentration ([M] + [L]) is constant, but the mole fraction of the ligand (X_L = [L] / ([M] + [L])) varies from 0 to 1.
-
Measure the absorbance (A) for each solution at the chosen wavelength.
-
Plot A versus X_L. The maximum of the plot corresponds to the stoichiometry of the complex (e.g., a maximum at X_L = 0.5 indicates a 1:1 complex).
-
-
Data Analysis (Binding Constant):
-
Plot the change in absorbance (ΔA) versus the concentration of the ligand ([L]).
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the binding constant, K.
-
Causality and Validation: The systematic change in absorbance with increasing ligand concentration is direct evidence of complex formation.[21] Fitting the data to a theoretical binding model validates the assumed stoichiometry and provides a quantitative measure of affinity. The consistency of the results across different wavelengths provides a self-validating check on the system.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a coordination complex in the solid state.[22] It provides precise information on:
-
Coordination Geometry: The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral, square planar).[22][23]
-
Bond Lengths and Angles: Precise measurements of the distances and angles between the metal and ligand donor atoms.[22]
-
Overall Molecular Structure: The complete connectivity and conformation of the complex.[24][25]
This technique was pivotal in understanding the structure of countless compounds, from Zeise's salt to ferrocene, which revolutionized organometallic chemistry.[26]
Computational Approaches in Ligand Design
Modern research heavily relies on computational methods to predict and rationalize metal-ligand interactions, accelerating the discovery process.[27]
-
Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure, geometry, and relative energies of complexes.[27]
-
Molecular Dynamics (MD) & Machine Learning (ML): Used to simulate the dynamic behavior of complexes in solution, including ligand exchange processes.[28][29] Machine learning models, trained on vast datasets of known complexes, are emerging as powerful tools for predicting binding constants with high accuracy.[30]
Caption: A modern workflow for the development of new coordination complexes.
The Role of Ligands in Biological Systems and Drug Development
Metal ions are essential for life, playing critical roles in everything from oxygen transport to DNA transcription.[31][32][33] They are involved in over 40% of all enzymatic reactions.[33] The function of these metal ions is invariably mediated by the ligands that form their coordination sphere, typically amino acid side chains, peptides, or specialized macrocycles.[34][35]
Applications in Drug Development:
-
Metal-Based Drugs: The ligand plays a crucial role in modulating the reactivity and bioavailability of the metal center. In the anticancer drug cisplatin ([PtCl₂(NH₃)₂]), the ammine ligands are relatively inert, while the chloride ligands are labile and can be displaced, allowing the platinum to bind to DNA.
-
Chelation Therapy: This involves administering a ligand designed to bind and remove toxic metal ions from the body. For example, ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand used to treat lead poisoning due to the highly stable complex it forms.[13]
-
Targeting Metalloenzymes: Many enzymes crucial for disease progression contain a metal ion in their active site.[34] A key drug design strategy is to develop ligands that can coordinate to this metal ion, inhibiting the enzyme's function. For example, many matrix metalloproteinase (MMP) inhibitors incorporate a hydroxamate group to chelate the active site zinc ion.
Conclusion
The ligand is not a passive spectator but an active participant that dictates the fundamental properties of a metal ion. Through a combination of steric and electronic effects, ligands control the coordination geometry, stability, redox potential, and reactivity of the resulting complex. A thorough understanding of the principles outlined in this guide—from Ligand Field Theory and HSAB to the chelate effect—is essential for researchers in chemistry, biology, and medicine. As computational tools become more powerful and our understanding of coordination chemistry deepens, the ability to rationally design ligands for specific tasks will continue to drive innovation in catalysis, materials science, and the development of novel therapeutics.
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Title: X-ray crystallographic investigations of coordination modes in first-row transition metal complexes Source: Preprints.org URL: [Link]
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Title: A Comprehensive Review of Computation-Based Metal-Binding Prediction Approaches at the Residue Level - PubMed Central Source: National Institutes of Health URL: [Link]
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Title: Applications of Transition Metal NMR Spectroscopy in Coordination Chemistry - CHIMIA Source: CHIMIA URL: [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid via a Modified Betti Reaction
Abstract
8-Hydroxyquinoline (8-HQ) and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, renowned for their diverse biological activities which include antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2] These properties are often linked to their function as potent metal ion chelators.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of a key derivative, 8-Hydroxy-2-methylquinoline-7-carboxylic acid. The synthesis is achieved through a robust, one-pot multicomponent reaction, best described as a modified Betti or Doebner-von Miller reaction, which constructs the quinoline scaffold from 3-amino-4-hydroxybenzoic acid and crotonaldehyde. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and discuss the rationale behind the procedural choices, offering a comprehensive resource for researchers in drug discovery and organic synthesis.
Introduction and Reaction Principle
The Betti reaction is a classic multicomponent reaction that typically involves the condensation of a phenol, an aldehyde, and a primary or secondary amine to produce α-aminobenzylphenols.[5][6] It is valued in synthetic chemistry for its efficiency in forming C-C and C-N bonds in a single step.[7] While the classical Betti reaction functionalizes an existing phenolic ring, the term is sometimes extended to related multicomponent reactions that build a heterocyclic system.
The synthesis of this compound described herein utilizes the fundamental principles of a multicomponent condensation. In this procedure, 3-amino-4-hydroxybenzoic acid serves as a bifunctional starting material, providing both the aromatic amine and the phenol components required for cyclization. Crotonaldehyde acts as the four-carbon building block that, under acidic conditions, facilitates the formation of the pyridine ring fused to the phenol. This acid-catalyzed reaction pathway is mechanistically analogous to the Doebner-von Miller quinoline synthesis. The overall transformation is a powerful demonstration of convergent synthesis, building a complex, biologically relevant scaffold from simple precursors in one pot.
Reaction Mechanism
The reaction proceeds through several key stages, initiated by a strong acid catalyst (e.g., concentrated sulfuric acid):
-
Iminium Ion Formation: The reaction begins with the protonation of the carbonyl oxygen of crotonaldehyde, activating it for nucleophilic attack. The primary amine of 3-amino-4-hydroxybenzoic acid attacks the activated carbonyl, and subsequent dehydration leads to the formation of a reactive iminium ion intermediate.
-
Michael Addition: A second molecule of crotonaldehyde can react, but more commonly, the reaction proceeds via an initial Michael addition of the amine to the crotonaldehyde, followed by cyclization.
-
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring of the 3-amino-4-hydroxybenzoic acid, activated by the hydroxyl group, performs an intramolecular electrophilic attack on the iminium intermediate. This key step closes the second ring of the quinoline system.
-
Dehydration and Oxidation: The cyclized intermediate undergoes dehydration to form a dihydroquinoline derivative.
-
Aromatization: The dihydroquinoline is then oxidized to the stable aromatic quinoline system. In many Doebner-von Miller reactions, an external oxidizing agent is used, or an intermediate Schiff base acts as the oxidant. Air can also serve as the oxidant during the reaction.[8] The final product is the thermodynamically stable this compound.
Caption: Proposed mechanism for the synthesis of the target quinoline.
Experimental Protocol
This protocol details the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
Chemicals:
-
3-Amino-4-hydroxybenzoic acid (CAS: 1571-72-8)
-
Crotonaldehyde (CAS: 4170-30-3) - Caution: Toxic, flammable, lachrymator
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (CAS: 7664-93-9) - Caution: Highly corrosive
-
Sodium Hydroxide (NaOH) (CAS: 1310-73-2)
-
Ethanol (95%)
-
Deionized Water
-
Standard solvents for TLC (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Thermometer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Amino-4-hydroxybenzoic acid | 153.14 | 7.66 g | 0.05 | 1.0 |
| Crotonaldehyde | 70.09 | 5.2 mL | 0.06 | 1.2 |
| Concentrated H₂SO₄ | 98.08 | 10 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Reagent Addition:
-
To the flask, add 3-Amino-4-hydroxybenzoic acid (7.66 g, 0.05 mol).
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (10 mL) to 30 mL of deionized water while cooling in an ice bath. Caution: Exothermic reaction.
-
Once cooled, transfer the diluted sulfuric acid solution to the reaction flask containing the starting material. Stir the mixture to form a suspension.
-
-
Initiating the Reaction:
-
Gently heat the mixture to approximately 100°C using a heating mantle.
-
Place crotonaldehyde (5.2 mL, 0.06 mol) into a dropping funnel and add it dropwise to the heated reaction mixture over 30 minutes. An exothermic reaction will occur, and the temperature should be carefully controlled to not exceed 140°C.[9][10]
-
-
Reaction Completion:
-
After the addition is complete, maintain the reaction temperature at 130-135°C for 3-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it into a beaker containing 200 mL of cold water, with stirring.
-
Neutralize the acidic solution by slowly adding a 30% aqueous sodium hydroxide (NaOH) solution until the pH reaches 7-7.5.[11] A precipitate will form.
-
Heat the neutralized mixture to 75-80°C to aid in the coagulation of the product, then allow it to cool to room temperature.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol, treat with activated charcoal if necessary to remove colored impurities, and filter while hot.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
-
Characterization: Confirm the identity and purity of the final product, this compound (CAS: 23051-08-3), using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Caption: High-level overview of the synthesis and purification workflow.
Scientific Rationale and Trustworthiness
-
Causality of Reagent Choice:
-
3-Amino-4-hydroxybenzoic acid: This substrate is expertly chosen as it contains the pre-installed amine, phenol, and carboxylic acid functionalities in the correct orientation to direct the cyclization and yield the desired substitution pattern on the quinoline ring.
-
Crotonaldehyde: As an α,β-unsaturated aldehyde, it is a classic precursor in Doebner-von Miller reactions. It effectively serves as a synthetic equivalent to two molecules of acetaldehyde, providing the necessary carbon atoms to form the C2-methyl group and the C3 and C4 positions of the pyridine ring.
-
Sulfuric Acid: A strong mineral acid is essential. It acts as a catalyst to promote the formation of the reactive iminium intermediate and, crucially, the subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) on the electron-rich phenol ring.[9]
-
-
Self-Validating Protocol:
-
Temperature Control: The specified temperature range of 130-140°C is critical. Lower temperatures result in slow or incomplete reactions, while excessively high temperatures can lead to charring and the formation of undesired byproducts.[11]
-
pH-Dependent Precipitation: The work-up procedure relies on the amphoteric nature of the product. The product is soluble in strong acid and strong base. Bringing the pH to near neutral (7-7.5) minimizes its solubility, ensuring maximum precipitation and yield during isolation.[11] This provides a clear visual endpoint for the neutralization step.
-
Recrystallization: This purification method is highly effective for this type of crystalline organic solid, ensuring the removal of soluble impurities and providing a high-purity final product suitable for downstream applications.
-
Conclusion
This application note provides an efficient and reliable protocol for the synthesis of this compound. By leveraging a modified Betti-type multicomponent reaction, this method allows for the rapid construction of the complex quinoline scaffold from readily available starting materials. The detailed procedural steps and the discussion of the underlying chemical principles are intended to empower researchers in medicinal chemistry and drug development to successfully synthesize this and related valuable 8-hydroxyquinoline derivatives.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
-
Betti reaction. (n.d.). Wikipedia. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
-
Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. (2019). National Institutes of Health (NIH). [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]
-
Betti Reaction. (2017). Chem-Station Int. Ed. [Link]
-
Betti Reaction. (n.d.). Cambridge University Press. [Link]
-
Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. (n.d.). Der Pharma Chemica. [Link]
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Recent advances in the transformation reactions of the Betti base derivatives. (n.d.). RSC Publishing. [Link]
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This compound (EVT-310204). (n.d.). Evotec. [Link]
-
Recent advances in the green synthesis of Betti bases and their applications: a review. (2022). ResearchGate. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2015). PubMed. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. [Link]
-
Quinoline. (n.d.). Wikipedia. [Link]
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). ACS Publications. [Link]
-
Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2015). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. [Link]
-
General procedure for the synthesis of Betti bases. Reagents and conditions. (n.d.). ResearchGate. [Link]
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2020). ResearchGate. [Link]
-
Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. (n.d.). Chinese Chemical Letters. [Link]
-
This compound. (n.d.). PubChem. [Link]
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using 8-Hydroxy-2-methylquinoline-7-carboxylic acid in coordination chemistry
An Application Guide to the Coordination Chemistry of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile chelating agent in coordination chemistry. We will delve into the synthesis of the ligand, its coordination behavior, detailed protocols for complex formation, and the characterization and potential applications of the resulting metal complexes.
Introduction: The Unique Potential of this compound
This compound is a heterocyclic compound belonging to the quinoline family.[1] Its structure is distinguished by a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position.[1][2] This specific arrangement of functional groups—a phenolic hydroxyl, a carboxylic acid, and a heterocyclic nitrogen atom—makes it a highly effective and versatile ligand for coordinating with a wide array of metal ions.[1]
The parent compound, 8-hydroxyquinoline (8-HQ), is a well-established chelating agent with extensive applications in analytical chemistry, materials science (e.g., in Organic Light Emitting Diodes or OLEDs), and medicinal chemistry due to the biological activity of its metal complexes.[3][4][5][6] The derivatives of 8-HQ often exhibit enhanced or novel properties. The presence of the carboxylic acid group in this compound introduces an additional coordination site, potentially allowing for tridentate chelation, which can lead to the formation of exceptionally stable metal complexes.[7] This increased stability and the potential for varied coordination geometries open up new avenues for the design of metal-based drugs, catalysts, and functional materials.
This guide will provide both the theoretical underpinnings and practical, step-by-step protocols to effectively utilize this ligand in a research and development setting.
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions, including the Betti reaction and Kolbe-Schmidt-type carboxylations.[1] The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. Below is a protocol based on the Betti reaction, which is known for its efficiency.[1][8]
Protocol 2.1: Synthesis via Betti Reaction
This protocol describes the synthesis of this compound from 3-amino-4-hydroxybenzoic acid and crotonaldehyde.
Causality: The Betti reaction is a one-pot condensation reaction that efficiently constructs the quinoline ring system. 3-amino-4-hydroxybenzoic acid provides the aniline-derived portion of the quinoline, while crotonaldehyde, an α,β-unsaturated aldehyde, undergoes a Michael addition followed by cyclization and aromatization to form the heterocyclic ring.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in ethanol.
-
Acidification: Slowly add a catalytic amount of concentrated HCl to the solution while stirring. The acid catalyzes the condensation and cyclization steps.
-
Addition of Aldehyde: Add crotonaldehyde (1.5 equivalents) dropwise to the reaction mixture. An excess of the aldehyde is used to ensure the complete consumption of the limiting reagent.
-
Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature, and then in an ice bath to induce precipitation of the product.
-
Filtration: Collect the crude product by vacuum filtration and wash the solid with cold deionized water to remove any remaining acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. If the product is colored, activated charcoal can be used to decolorize the solution before crystallization.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Coordination Chemistry: Synthesis of Metal Complexes
The presence of the phenolic oxygen, carboxylic oxygen, and quinoline nitrogen atoms allows this compound to act as a multidentate ligand. Depending on the metal ion, its size, and preferred coordination number, the ligand can adopt different coordination modes.
Coordination Modes of the Ligand
Caption: Potential coordination modes of this compound with a metal ion.
The tridentate coordination mode generally leads to the formation of highly stable complexes due to the chelate effect.
Protocol 3.1: General Synthesis of a Metal(II) Complex
This protocol provides a general method for synthesizing a metal(II) complex, which can be adapted for various transition metals like Cu(II), Zn(II), Ni(II), or Co(II).
Causality: The ligand is first deprotonated using a base to make the coordination sites (phenolic and carboxylic oxygens) more nucleophilic. The deprotonated ligand then readily reacts with a metal salt in a suitable solvent to form the complex, which often precipitates from the solution due to its lower solubility.
Materials:
-
This compound (Ligand, LH₂)
-
A metal(II) salt (e.g., Cu(OAc)₂, ZnCl₂, Ni(NO₃)₂)
-
A base (e.g., NaOH, KOH, or an organic base like triethylamine)
-
Solvent (e.g., Methanol, Ethanol, or a DMF/Methanol mixture)
Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation: Add a solution of the base (2 equivalents, e.g., NaOH in water or methanol) dropwise to the ligand solution while stirring. This will deprotonate the carboxylic acid and phenolic hydroxyl groups. The solution may change color upon deprotonation.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution. Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
Precipitation and Isolation: A precipitate of the metal complex will likely form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the precipitate sequentially with the solvent used for the reaction, then with deionized water, and finally with a low-boiling point organic solvent like diethyl ether to facilitate drying.
-
Drying: Dry the complex in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).
Stoichiometry: The typical stoichiometry for a divalent metal ion (M²⁺) is a 1:2 (metal:ligand) ratio, forming a neutral complex of the type M(LH)₂ or M(L)₂ if both protons are removed, depending on the base and reaction conditions.[3][9]
Characterization of the Metal Complexes
Confirming the successful synthesis and determining the structure of the metal complexes require a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the coordination of the ligand to the metal center.
| Technique | Ligand (Free) | Metal Complex (Expected Change) | Rationale for Change |
| FT-IR (cm⁻¹) | Broad ν(O-H) band (~3400-2500 cm⁻¹), ν(C=O) of carboxylic acid (~1700 cm⁻¹), ν(C=N) of quinoline ring (~1580 cm⁻¹) | Disappearance or significant weakening of the broad ν(O-H) band. Shift of ν(C=O) to a lower frequency (~1600-1550 cm⁻¹). Shift in the ν(C=N) band. Appearance of new bands in the far-IR region (400-600 cm⁻¹). | Deprotonation and coordination of the hydroxyl and carboxyl groups. Coordination of the quinoline nitrogen to the metal.[3] Formation of new M-O and M-N bonds. |
| UV-Vis | Absorption bands corresponding to π→π* and n→π* transitions of the quinoline ring system. | Bathochromic (red) or hypsochromic (blue) shifts of the ligand-based transitions. Possible appearance of new, weaker bands in the visible region. | Coordination alters the electronic energy levels of the ligand. d-d transitions for transition metal complexes or ligand-to-metal charge transfer (LMCT) bands.[3][7] |
Structural Analysis
While spectroscopy suggests coordination, single-crystal X-ray diffraction provides definitive proof and precise structural details, including bond lengths, bond angles, and the overall coordination geometry of the metal center. Crystal structures of related 8-hydroxyquinoline complexes have shown geometries ranging from square-planar and tetrahedral for 1:2 complexes to octahedral for 1:3 complexes or complexes with solvent molecules in the coordination sphere.[3][7]
Applications in Research and Drug Development
The metal complexes of 8-hydroxyquinoline derivatives are of significant interest due to their diverse biological activities and potential use in materials science.
Potential Application Areas
Caption: Overview of potential application areas for metal complexes of this compound.
-
Antimicrobial and Anticancer Agents: 8-Hydroxyquinoline and its derivatives are known to possess significant antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][10] Chelation with metal ions can enhance this activity. The mechanism is often attributed to the complex's ability to chelate metal ions essential for the functioning of microbial or cancer cell enzymes.[3] The increased lipophilicity of the metal complex compared to the free ligand can also facilitate its transport across cell membranes.
-
Anti-HIV and Neuroprotective Agents: Specific structural features, such as a hydroxyl group at C-8 and a carboxyl group at C-7, have been identified as important for anti-HIV activity in some quinoline derivatives.[5] This makes complexes of the title ligand promising candidates for further investigation in this area.
-
Fluorescent Materials and Sensors: Coordination to metal ions often enhances the fluorescence emission of 8-hydroxyquinoline derivatives.[4][5] This property is exploited in the development of fluorescent sensors for detecting specific metal ions and in the fabrication of emissive layers for OLEDs.[3][4]
Conclusion and Future Outlook
This compound is a ligand with significant, yet underexplored, potential in coordination chemistry. Its ability to form stable, multidentate complexes makes it an excellent candidate for the development of new therapeutic agents, advanced materials, and catalysts. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile molecule. Future research should focus on synthesizing a broader range of metal complexes, evaluating their physicochemical properties in detail, and screening them for various biological and material science applications.
References
- Vertex AI Search. (n.d.). Buy this compound (EVT-310204) | 23051-08-3.
- ResearchGate. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- ResearchGate. (n.d.). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands....
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Longdom Publishing. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Wiley Online Library. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications.
-
PubMed. (n.d.). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Retrieved from [Link]
Sources
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- 2. This compound | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Applications of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Researchers
This guide provides an in-depth exploration of the multifaceted applications of 8-Hydroxy-2-methylquinoline-7-carboxylic acid in the field of medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core functionalities of this versatile scaffold, offering not just protocols but also the scientific rationale behind experimental designs. We will explore its pivotal role as a metal chelator, a building block for potent enzyme inhibitors, and a versatile intermediate in the synthesis of novel therapeutic agents.
Introduction: The Chemical Versatility of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide array of biological targets. The intrinsic properties of this compound, stemming from its unique arrangement of a hydroxyl group, a carboxylic acid moiety, and a heterocyclic nitrogen atom, make it a powerful tool in drug discovery. This strategic placement of functional groups confers potent metal-chelating capabilities, a feature that underpins many of its biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The presence of the carboxylic acid at the 7-position and a methyl group at the 2-position further modulates its electronic properties, solubility, and steric interactions, offering a tunable platform for targeted drug design.
Core Application: A Potent Metal Chelator in Biological Systems
The defining characteristic of this compound is its exceptional ability to form stable complexes with a variety of metal ions. This chelation is central to its biological activity, influencing cellular processes by sequestering essential metal ions or, conversely, by forming cytotoxic metal complexes that can be delivered to target cells.[3]
Mechanism of Metal Chelation
The chelation process involves the formation of a stable five-membered ring with a metal ion, coordinated by the hydroxyl oxygen and the quinoline nitrogen. The carboxylic acid group at the 7-position can also participate in metal binding, potentially leading to the formation of even more stable and specific complexes.
Caption: Metal chelation by this compound.
Application Note: Quantifying Metal Chelation
Understanding the stoichiometry and binding affinity of metal-ligand complexes is crucial for developing effective chelating agents. UV-Vis spectrophotometry and fluorescence spectroscopy are two powerful techniques to characterize these interactions.
This protocol allows for the determination of the binding stoichiometry and affinity of this compound with a target metal ion.
Materials:
-
This compound
-
Metal salt solution (e.g., ZnCl₂, FeCl₃, CuSO₄) of known concentration
-
Biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4)
-
High-purity water
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the metal salt in high-purity water.
-
-
Determination of λmax:
-
Prepare two solutions in the assay buffer: one containing a known concentration of the ligand and another containing the ligand and an excess of the metal ion.
-
Scan the absorbance spectrum of both solutions (typically 200-600 nm) to identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
-
Spectrophotometric Titration:
-
Prepare a series of solutions in the assay buffer, each containing a fixed concentration of this compound (e.g., 50 µM).
-
Add increasing concentrations of the metal salt solution to each sample.
-
Allow the solutions to equilibrate for 15-30 minutes at room temperature.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the molar ratio of [Metal]/[Ligand].
-
The point of inflection or saturation in the curve indicates the stoichiometry of the complex. The binding constant can be calculated by fitting the data to a suitable binding model.
-
Fluorescence spectroscopy offers a highly sensitive method to study metal chelation, as the formation of the metal complex often leads to a significant change in the fluorescence properties of the 8-hydroxyquinoline scaffold.
Materials:
-
Same as Protocol 1, with the addition of a spectrofluorometer.
Procedure:
-
Preparation of Stock Solutions: As described in Protocol 1.
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Record the excitation and emission spectra of the ligand in the absence and presence of an excess of the metal ion to determine the optimal wavelengths for monitoring the complex formation.
-
-
Fluorescence Titration:
-
Prepare a solution of the ligand at a fixed concentration in the assay buffer.
-
Sequentially add small aliquots of the metal salt stock solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum at the optimal excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Application as a Scaffold for Enzyme Inhibitors
The ability of this compound to chelate metal ions makes it an excellent starting point for the design of metalloenzyme inhibitors. By targeting the essential metal cofactors in the active site of these enzymes, it is possible to achieve potent and selective inhibition.
Case Study: Inhibition of Metallo-β-Lactamases (MBLs)
A significant breakthrough in the application of this scaffold is the discovery of 8-hydroxyquinoline-7-carboxylic acid as a nanomolar inhibitor of metallo-β-lactamases (MBLs) like VIM-2 and NDM-1.[4] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these life-saving drugs.
Caption: Inhibition of MBLs by chelating active site zinc ions.
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against MBLs using the chromogenic substrate nitrocefin.
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)
-
This compound
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂
-
DMSO
-
96-well microplate and plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the MBL enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the wells. Include a control with DMSO only.
-
Add the MBL enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add nitrocefin to all wells to a final concentration of 100 µM to start the reaction.
-
-
Measurement:
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation: Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (nM) |
| 8-Hydroxyquinoline-7-carboxylic acid | VIM-2 | ~100 |
| 8-Hydroxyquinoline-7-carboxylic acid | NDM-1 | ~200 |
Note: The IC₅₀ values are approximate and can vary depending on the specific assay conditions.
Utility as a Versatile Synthetic Intermediate
Beyond its intrinsic biological activity, this compound serves as a valuable building block for the synthesis of more complex and potent bioactive molecules. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the introduction of various functional groups to modulate the pharmacological properties of the final compound.[5]
Application Note: Synthesis of Bioactive Amides
The carboxylic acid can be readily converted to an amide, a common functional group in many drugs. This allows for the exploration of structure-activity relationships by introducing a diverse range of amine-containing fragments.
This protocol outlines a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
A primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in the anhydrous solvent.
-
-
Addition of Reagents:
-
Add the coupling agent (1.2 equivalents) and the base (2 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Characterization of Transition Metal Complexes with 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Abstract & Scientific Context
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in coordination chemistry, renowned for their ability to form stable chelate complexes with a vast array of metal ions.[1][2][3] The strategic placement of a hydroxyl group at the C-8 position and the nitrogen atom in the quinoline ring creates a powerful bidentate coordination site.[4][5] The specific ligand in focus, 8-Hydroxy-2-methylquinoline-7-carboxylic acid (herein abbreviated as HMQC), introduces a third potential coordination site via its carboxylic acid group, enhancing its chelating capabilities and modifying the electronic and steric properties of the resulting complexes.[6] This modification offers a sophisticated scaffold for developing novel compounds with tailored applications in catalysis, materials science, and medicinal chemistry, including anticancer and antimicrobial agents.[7][8][9] This document provides a comprehensive guide to the synthesis, purification, and characterization of transition metal complexes with HMQC, grounded in established principles of coordination chemistry.
Principles of Coordination
HMQC is a versatile ligand capable of forming stable complexes, typically acting as a bidentate chelating agent through the deprotonated hydroxyl oxygen and the quinoline nitrogen.[10] This coordination forms a stable five-membered ring with the metal center. The carboxylic acid group at the C-7 position can further participate in coordination, potentially leading to tridentate binding or forming bridges in polynuclear structures, depending on the metal ion, its coordination preferences, and the reaction conditions. The deprotonation of the phenolic hydroxyl and carboxylic acid groups is typically facilitated by adjusting the pH of the reaction medium, often with a mild base. The general reaction can be depicted as:
Mn+ + x(HMQC) → + + 2xH+
Where Mn+ is a transition metal ion and MQC is the deprotonated ligand. The stoichiometry (x) and the final geometry of the complex (e.g., octahedral, square planar) are dependent on the coordination number of the metal ion.[5]
General Protocol for Complexation of HMQC with Transition Metals
This protocol provides a robust and adaptable framework for the synthesis of various first-row transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes of HMQC. Specific parameters may require optimization depending on the chosen metal salt.
Materials and Reagents
-
Ligand: this compound (HMQC)
-
Metal Salts: High-purity transition metal salts (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) acetate tetrahydrate, Zinc(II) acetate dihydrate)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), Deionized water
-
Base: 0.1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution
-
Purification: Diethyl ether, Acetone
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, pH meter, Buchner funnel, vacuum filtration apparatus, desiccator.
Step-by-Step Synthesis Workflow
-
Ligand Dissolution (Step A): Dissolve this compound (2.0 mmol) in a suitable solvent (e.g., 50 mL of warm methanol or ethanol) in a 100 mL round-bottom flask. Stir until fully dissolved.
-
Scientist's Note: A mixed solvent system (e.g., MeOH/H₂O) can be used to improve the solubility of both the ligand and the metal salt. Gentle heating can aid dissolution, but avoid boiling.
-
-
pH Adjustment (Step B): Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to the ligand solution while stirring. Monitor the pH and adjust to approximately 6.5-7.5.
-
Rationale: Deprotonation of the phenolic hydroxyl and carboxylic acid groups is essential for coordination. A neutral to slightly basic pH facilitates this process without causing the precipitation of metal hydroxides.
-
-
Metal Salt Dissolution (Step C): In a separate beaker, dissolve the transition metal salt (1.0 mmol, for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent system (e.g., 20 mL).
-
Scientist's Note: The 2:1 ligand-to-metal molar ratio is a common starting point for divalent metal ions expecting an octahedral or square planar geometry.[5] This ratio should be adjusted based on the expected coordination number of the metal.
-
-
Complexation Reaction (Step D): Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Observation Point: A color change and/or the formation of a precipitate is a strong visual indicator that the complexation reaction is occurring.
-
-
Reaction & Precipitation (Step E): Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (typically 60-80°C) for 2-4 hours with continuous stirring. After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation & Washing (Step F): Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with cold deionized water, then a small amount of cold ethanol, and finally with diethyl ether to remove unreacted starting materials and facilitate drying.
-
Drying (Step G): Dry the final product in a vacuum desiccator over anhydrous calcium chloride or silica gel for at least 24 hours.[10] Record the final mass and calculate the percentage yield.
Caption: General experimental workflow for the synthesis of HMQC-metal complexes.
Characterization of the Synthesized Complexes
Confirmation of complex formation and elucidation of its structure requires a combination of spectroscopic and analytical techniques.[11][12][13]
-
FT-IR Spectroscopy: This is a critical first step. Compare the spectrum of the complex with that of the free HMQC ligand.
-
Expected Shifts: Look for the disappearance or significant shift of the broad O-H stretching band from the carboxylic acid and phenol groups. Note the shift in the C=O stretching frequency of the carboxylate group upon coordination.[10] New bands in the low-frequency region (400-600 cm⁻¹) may be assigned to M-O and M-N vibrations.
-
-
UV-Visible Spectroscopy: Record spectra in a suitable solvent like DMF or DMSO.[10]
-
Expected Observations: The formation of a complex will typically cause a shift in the absorption bands (either bathochromic or hypsochromic) compared to the free ligand, indicating a change in the electronic environment. For d-block metals like Cu(II) or Co(II), new bands corresponding to d-d transitions may appear in the visible region, providing clues about the coordination geometry.
-
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should closely match the calculated values for the proposed structure, confirming the stoichiometry.
-
Molar Conductance: Measurements in a solvent like DMF can determine if the complex is an electrolyte or non-electrolyte, providing insight into whether counter-ions are part of the coordination sphere.[14][15]
-
Thermogravimetric Analysis (TGA): TGA can reveal the presence of coordinated or lattice water molecules and determine the thermal stability of the complex.[15]
Caption: Simplified coordination of the HMQC ligand to a transition metal ion.
Comparative Data and Troubleshooting
The table below summarizes typical starting materials and expected observations for the complexation of HMQC with common transition metals. Yields and colors are illustrative and will vary with specific reaction conditions.
| Metal Ion | Typical Metal Salt | Ligand:Metal Ratio | Expected Product Color | Key Considerations |
| Cu(II) | Copper(II) Acetate | 2:1 | Green / Dark Green | Prone to forming square planar or distorted octahedral complexes. |
| Ni(II) | Nickel(II) Chloride | 2:1 | Green / Yellow-Green | Typically forms octahedral complexes, often with coordinated water. |
| Co(II) | Cobalt(II) Acetate | 2:1 or 3:1 | Pink / Red / Brown | Color can be indicative of geometry (octahedral vs. tetrahedral). |
| Zn(II) | Zinc(II) Acetate | 2:1 | White / Pale Yellow | Diamagnetic. Useful for NMR studies.[14] Often forms tetrahedral or octahedral complexes. |
Troubleshooting Guide:
-
Low or No Yield:
-
Check pH: Ensure the pH was properly adjusted to facilitate deprotonation.
-
Solubility Issues: The ligand or metal salt may not have fully dissolved. Try a different solvent system or increase the solvent volume.
-
Incomplete Reaction: Extend the reflux time or increase the temperature slightly.
-
-
Impure Product (from FT-IR/CHN):
-
Insufficient Washing: Repeat the washing steps with appropriate solvents to remove unreacted starting materials.
-
Recrystallization: If possible, dissolve the crude product in a minimal amount of hot DMF and allow it to recrystallize slowly.
-
-
Product is an Oil or Gummy Solid:
-
Solvent Choice: The product may be too soluble in the reaction solvent. Try a less polar solvent or reduce the reaction volume before cooling.
-
Trituration: Try triturating the gummy solid with a non-solvent like hexane or diethyl ether to induce solidification.
-
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle metal salts with care, as many are toxic and irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.
-
Conduct all reactions in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
References
-
Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. Molecules, 18(9), 11153-11197. [Link]
-
Alrufaydi, Z., Ahmed, S., & Mubarak, A. T. (2020). Synthesis and characterization of novel transition metal complexes with L-Proline and their catalytic activity evaluation towards cyclohexane oxidation. Materials Research Express. [Link]
-
Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab. [Link]
-
Wang, Z., et al. (2021). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC - NIH. [Link]
-
Request PDF. (n.d.). Quinoline-based metal complexes: Synthesis and applications. [Link]
-
ResearchGate. (2025). Preparation and characterization of some transition metal complexes with NovelAzo-Schiff base ligand. [Link]
-
Sawant, S. (2025). Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base and their Biological activities. ResearchGate. [Link]
-
Kalyani, T., et al. (n.d.). Synthesis procedure of metal based quinoline complexes. ResearchGate. [Link]
-
Ali, A., et al. (2024). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. PMC - PubMed Central. [Link]
-
Donde, K. J. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 798-803. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
-
ACS Publications. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics. [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PDF. (n.d.). Literature Review: 2.1 8-Hydroxyquinoline and Its Derivatives. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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Application Notes & Protocols: A Researcher's Guide to Developing Antimicrobial Agents from 8-Hydroxyquinoline Derivatives
Introduction: The Enduring Potential of a Privileged Scaffold
The quinoline nucleus, and specifically its derivative 8-hydroxyquinoline (8-HQ), represents what medicinal chemists refer to as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[2] 8-HQ, a bicyclic compound formed by the fusion of a pyridine and a phenol ring, has a rich history as an antiseptic, disinfectant, and preservative.[3][4] The renewed interest in this scaffold is driven by the urgent need for novel antimicrobial agents to combat escalating multidrug resistance.[1][5]
The potent biological activity of 8-HQ and its derivatives is intrinsically linked to their ability to act as powerful metal ion chelators.[6] This guide provides a comprehensive overview of the rationale, workflows, and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel agents based on the 8-hydroxyquinoline framework.
Section 1: The Core Mechanism of Action - A Tale of Metal Ion Chelation
The primary antimicrobial mechanism of 8-HQ is its function as a bidentate chelating agent, binding to divalent and trivalent metal ions through its phenolic oxygen and heterocyclic nitrogen atoms.[7][8] This interaction is the cornerstone of its biological effects, which can manifest in two distinct, yet complementary, pathways.
-
Disruption of Metal Homeostasis: Microorganisms require a delicate balance of metal ions like Fe²⁺, Zn²⁺, and Mn²⁺, which serve as essential cofactors for numerous enzymes involved in respiration and metabolism. 8-HQ derivatives can sequester these vital ions, effectively starving the pathogen of critical enzymatic components and disrupting cellular processes.[9]
-
Pro-oxidant Activity and Cellular Damage: Paradoxically, while 8-HQ can sequester metals, its metal complexes can also introduce an excess of certain ions into the bacterial cell, acting as ionophores. For instance, an iron-8-HQ complex can be transported across the bacterial membrane, delivering a payload of iron that catalyzes the formation of highly destructive reactive oxygen species (ROS) via Fenton-like reactions.[9] This surge in oxidative stress leads to widespread damage of lipids, proteins, and DNA, resulting in cell death.
The specific mechanism can be influenced by the derivative's structure and the specific metal ion it complexes with, offering a versatile strategy for antimicrobial design.[9][10]
Caption: Figure 1: Dual Antimicrobial Mechanism of 8-HQ Derivatives.
Section 2: Synthesis and Structure-Activity Relationships (SAR)
The versatility of the 8-HQ scaffold lies in the accessibility of several positions for chemical modification, primarily C5 and C7.[10] The strategic placement of different functional groups allows for the fine-tuning of lipophilicity, chelating ability, and steric properties, all of which profoundly impact antimicrobial potency.
Key Synthetic Strategies:
-
Classical Methods: The Skraup and Friedlander syntheses are foundational methods for constructing the core quinoline ring system from aromatic amines.[8][11]
-
Functionalization: More commonly, researchers start with the commercially available 8-HQ scaffold and introduce diversity. Suzuki cross-coupling reactions are highly effective for adding aryl groups at the C5 and C7 positions, often requiring initial protection of the C8 hydroxyl group.[8][11]
-
Mannich Reactions: The reaction of 8-HQ with formaldehyde and a secondary amine is a straightforward method to install aminomethyl groups, typically at the C7 position, yielding potent derivatives known as Mannich bases.[12]
Established Structure-Activity Relationships:
-
Halogenation: The introduction of halogens (Cl, Br, I) at the C5 and/or C7 positions is a well-established strategy for enhancing antimicrobial activity.[13] The classic drugs Clioquinol (5-chloro-7-iodo-8-HQ) and Cloxyquin (5,7-dichloro-8-HQ) exemplify this principle.[1][14]
-
Electron-Withdrawing Groups: Groups like nitro (NO₂) at C5 (e.g., Nitroxoline) generally increase activity, likely by modifying the electronic properties of the chelating system.[1][10]
-
Lipophilicity: The overall lipophilicity of the molecule must be balanced. It needs to be sufficient to cross the microbial cell membrane but not so high as to cause poor solubility in aqueous media.
-
Steric Hindrance: Bulky substituents near the N,O-chelating site can hinder metal binding and reduce or abolish activity.
Caption: Figure 2: Workflow for SAR-Guided Antimicrobial Development.
Section 3: Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating necessary controls for reliable data interpretation.
Protocol 1: Spectroscopic Characterization of a Synthesized 8-HQ Derivative
Rationale: Before any biological testing, it is imperative to confirm the chemical identity and purity of the synthesized compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation.[15][16][17]
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
IR: For solid samples, prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
MS: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.
-
Acquire the IR spectrum. Key vibrational bands to identify include the O-H stretch (broad, ~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).
-
Acquire a mass spectrum (e.g., using ESI-MS). The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated molecular weight of the target compound.
-
-
Data Analysis: Compare the acquired spectra with expected values and data for known 8-HQ derivatives to confirm the structure. Purity can be initially assessed from the ¹H NMR spectrum by looking for unexpected signals.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold-standard quantitative measure of in vitro antimicrobial potency. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Preparation of Reagents:
-
Culture Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[18]
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of the 8-HQ derivative in Dimethyl Sulfoxide (DMSO). Note: Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent toxicity.
-
Bacterial/Fungal Inoculum: Culture the microorganism overnight. Dilute the culture in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Assay Setup (in a 96-well microtiter plate):
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient.
-
Controls:
-
Column 11 (Growth Control): 100 µL of broth only (no compound).
-
Column 12 (Sterility Control): 200 µL of uninoculated broth.
-
Positive Control: Set up a separate dilution series for a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to all wells from columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).
-
The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test values.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Methodology:
-
Perform MIC Test: First, determine the MIC as described in Protocol 2.
-
Subculturing: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Section 4: Data Presentation and Interpretation
Quantitative data from antimicrobial screening should be presented clearly to facilitate SAR analysis.
Table 1: Example Antimicrobial Activity Data for Novel 8-HQ Derivatives
| Compound | R⁵ Substituent | R⁷ Substituent | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. C. albicans (ATCC 90028) |
| 8-HQ | -H | -H | 16 | 64 | 8 |
| Cpd 1 | -Cl | -H | 8 | 32 | 4 |
| Cpd 2 | -Cl | -Cl | 2 | 16 | 2 |
| Cpd 3 | -NO₂ | -H | 4 | 16 | 4 |
| Cpd 4 | -H | -CH₂-Piperidine | 32 | >128 | 64 |
| Cpd 5 | -Cl | -CH₂-Piperidine | 8 | 64 | 16 |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 1 |
Data is hypothetical and for illustrative purposes only.
Interpretation: From this illustrative data, one could hypothesize that dichlorination at C5/C7 (Cpd 2) is highly effective at increasing potency against all tested microbes. A nitro group at C5 (Cpd 3) is also beneficial. The addition of a Mannich base (Cpd 4) decreases activity, but this can be partially rescued by adding a chlorine at C5 (Cpd 5), demonstrating complex interplay between substituents.
Section 5: Advanced In Vitro and In Vivo Models
Once promising lead compounds are identified through primary screening, more complex models are necessary to evaluate their potential for further development.
-
Biofilm Inhibition/Eradication Assays: Many chronic infections are associated with biofilms, which are highly resistant to conventional antibiotics. Assays using crystal violet staining can quantify a compound's ability to prevent biofilm formation or eradicate established biofilms.[9]
-
Synergy Testing: Checkerboard assays or time-kill assays can determine if an 8-HQ derivative acts synergistically with existing antibiotics, potentially restoring the efficacy of a drug to which a pathogen has become resistant.[19][20]
-
In Vivo Efficacy Models: The ultimate preclinical test is in an animal model of infection. For skin infections, a murine model with a skin wound infected by a pathogen like MRSA can be used to evaluate the efficacy of a topical formulation.[9] For systemic infections, a murine sepsis model can assess a compound's ability to reduce bacterial burden in organs and improve survival rates.[21]
Conclusion
The 8-hydroxyquinoline scaffold remains a fertile ground for the discovery of new antimicrobial agents. Its metal-chelating mechanism of action offers a strategy to combat pathogens that is distinct from many current antibiotic classes. By combining rational, SAR-guided synthesis with robust, well-controlled screening protocols, researchers can effectively explore the chemical space around this privileged structure. The detailed methodologies provided herein offer a validated framework for identifying and advancing novel 8-HQ derivatives from initial synthesis to preclinical evaluation, contributing to the critical pipeline of next-generation antimicrobial therapeutics.
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Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. Available from: [Link]
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available from: [Link]
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Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ACS Publications. Available from: [Link]
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A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. PubMed. Available from: [Link]
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Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. National Institutes of Health. Available from: [Link]
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Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. ResearchGate. Available from: [Link]
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Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Semantic Scholar. Available from: [Link]
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Spectroscopic analysis of 8-hydroxyquinoline derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations | Request PDF. ResearchGate. Available from: [Link]
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(PDF) Synthesis and Evaluation of Anti-Microbial Activity of Some Novel 8-Hydroxy Quinoline Derivatives. ResearchGate. Available from: [Link]
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(PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available from: [Link]
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Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. Available from: [Link]
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Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis. Royal Society of Chemistry. Available from: [Link]
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Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. ResearchGate. Available from: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available from: [Link]
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ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Semantic Scholar. Available from: [Link]
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(PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. Available from: [Link]
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QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. BEPLS. Available from: [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. Available from: [Link]
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Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. Available from: [Link]
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Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. PubMed. Available from: [Link]
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Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available from: [Link]
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Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. ResearchGate. Available from: [Link]
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Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. Available from: [Link]
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(PDF) Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline. ResearchGate. Available from: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available from: [Link]
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available from: [Link]
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Application Notes & Protocols: Evaluation of 8-Hydroxy-2-methylquinoline-7-carboxylic acid as a Potential Anti-Tuberculosis Agent
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for novel anti-TB agents with unique mechanisms of action.[1] The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[2][3] Within this class, 8-Hydroxy-2-methylquinoline-7-carboxylic acid represents a compound of significant interest for anti-TB drug discovery.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the proposed mechanism of action and a series of detailed, validated protocols for the chemical synthesis, in vitro efficacy testing, and preliminary safety assessment of this compound.
Section 1: Proposed Mechanism of Action - A Copper-Dependent Toxicity Model
The bactericidal activity of the 8-hydroxyquinoline series against M. tuberculosis is not attributed to the inhibition of a single enzymatic target. Instead, current evidence strongly supports a mechanism based on the compound's ability to function as a copper ionophore.[4][5]
Causality of Action:
-
Complex Formation: this compound, possessing a bidentate chelation site (the hydroxyl group and quinoline nitrogen), forms a lipophilic complex with extracellular copper (Cu²⁺) ions.[6]
-
Membrane Transport: This lipophilic complex facilitates the transport of copper across the mycobacterial cell wall and membrane, disrupting the tightly regulated intracellular copper homeostasis.[4]
-
Intracellular Copper Accumulation: The compound releases the copper ion inside the cell, leading to a rapid and toxic increase in the concentration of labile copper.[5]
-
Generation of Reactive Oxygen Species (ROS): The excess intracellular copper catalyzes Fenton-like reactions, leading to the generation of highly damaging hydroxyl radicals and other ROS.[4]
-
Cellular Damage and Death: These ROS cause widespread, indiscriminate damage to essential biomolecules, including metalloenzymes, proteins with iron-sulfur clusters, and DNA, ultimately resulting in rapid, bactericidal cell death.[4][5]
This mechanism is particularly compelling as it leverages a host-utilized antimicrobial strategy (copper toxicity) and is less prone to the development of target-based resistance.[7]
Caption: Proposed mechanism of 8-hydroxyquinolines as copper ionophores against M. tuberculosis.
Section 2: Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a Betti-type reaction, a well-established method for generating substituted quinolines.[8][9]
Protocol 2.1: Synthesis via Betti Reaction
-
Rationale: This one-pot reaction condenses an aminophenol derivative with an α,β-unsaturated aldehyde, providing a direct route to the quinoline core. Using 3-amino-4-hydroxybenzoic acid ensures the correct positioning of the hydroxyl and carboxylic acid groups on the final product.
-
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Crotonaldehyde
-
Ethanol, Reagent Grade
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid (1.0 equivalent) in ethanol.
-
To this solution, add a slight excess of crotonaldehyde (1.5 equivalents).
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Resuspend the crude residue in water and adjust the pH to ~7.0 using a dilute NaOH solution to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Section 3: In Vitro Efficacy Assessment
The initial evaluation of a new anti-TB compound involves determining its potency against the pathogen. The Minimum Inhibitory Concentration (MIC) is the foundational metric for this assessment.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: This protocol employs the broth microdilution method, the reference standard for antimicrobial susceptibility testing of M. tuberculosis, to identify the lowest concentration of the compound that inhibits visible bacterial growth.[10][11]
-
Materials:
-
Test Compound: this compound, dissolved in DMSO to a high-concentration stock (e.g., 10 mg/mL).
-
Test Organism: M. tuberculosis H37Rv (ATCC 27294).
-
Growth Medium: Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[12]
-
Sterile 96-well U-bottom microtiter plates.
-
Control Drugs: Isoniazid, Rifampicin.
-
Sterile saline with 0.05% Tween 80.
-
-
Procedure:
-
Inoculum Preparation: a. Grow M. tuberculosis H37Rv on Middlebrook 7H10 agar for 2-3 weeks. b. Aseptically transfer several colonies into a tube containing sterile saline with Tween 80 and glass beads. c. Vortex for 1-2 minutes to create a homogenous suspension. d. Allow large particles to settle for 30 minutes, then transfer the supernatant to a new tube. e. Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to ~1-5 x 10⁷ CFU/mL.[12] f. Dilute this suspension 1:100 in 7H9 growth medium to achieve the final working inoculum of ~1-5 x 10⁵ CFU/mL.
-
Plate Preparation: a. In a 96-well plate, add 100 µL of 7H9 medium to all wells except the first column. b. Add 200 µL of the test compound stock solution (prediluted in medium to twice the highest desired concentration) to the first well of a row. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 64 µg/mL to 0.06 µg/mL). d. Repeat for control drugs. e. Reserve wells for a growth control (no drug) and a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the working inoculum to all wells except the sterility control. The final volume in each well is 200 µL. b. Seal the plate and incubate at 37°C in a humidified incubator.
-
Reading Results: a. After 7 days, and every 3-4 days thereafter, visually inspect the plate. b. The definitive MIC reading is taken when the growth control well shows clear, visible turbidity (typically 10-21 days).[12] c. The MIC is the lowest drug concentration in which no visible growth is observed.[11]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 4: Cytotoxicity Profiling
A viable anti-TB candidate must exhibit selective toxicity against mycobacteria with minimal effect on host cells. Cytotoxicity is a known liability for the 8-HQ class, making this assessment a critical step.[1][3]
Protocol 4.1: MTT Assay for General Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]
-
Materials:
-
Cell Line: HepG2 (human liver carcinoma, ATCC HB-8065) or RAW264.7 (murine macrophage, ATCC TIB-71).[14]
-
Culture Medium: DMEM for HepG2 or RPMI-1640 for RAW264.7, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
Solubilization Buffer: e.g., 50% N,N-dimethyl formamide (DMF) with 20% SDS.[13]
-
Sterile 96-well flat-bottom plates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium at twice the final desired concentration.
-
Aspirate the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20-25 µL of the MTT stock solution to each well and incubate for another 2-4 hours.[13] Observe the formation of purple precipitate.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.
-
Data Presentation and Interpretation
The therapeutic potential of a compound is often initially estimated by its Selectivity Index (SI), which provides a measure of its specificity for the pathogen over host cells.
| Parameter | Description | Example Value |
| MIC | Minimum Inhibitory Concentration against M. tuberculosis H37Rv. | 1.5 µM |
| CC₅₀ | 50% Cytotoxic Concentration against HepG2 cells. | >100 µM |
| SI | Selectivity Index (CC₅₀ / MIC). A higher value is desirable. | >66 |
A compound with an SI > 10 is generally considered a promising candidate for further investigation.
Section 5: Advanced & In Vivo Evaluation Strategies
While in vitro assays are crucial for initial screening, they do not replicate the complex host environment where M. tuberculosis resides.[15] A major bottleneck in TB drug discovery is the failure of compounds that are active in vitro to show efficacy in vivo. Therefore, progressing to a relevant animal model is a critical step.
Conceptual Overview 5.1: Rapid Efficacy Assessment using the Zebrafish Model
-
Rationale: The zebrafish (Danio rerio) larva infected with its natural pathogen Mycobacterium marinum serves as a powerful, high-throughput in vivo model that recapitulates key features of human TB, including granuloma formation.[15] Using fluorescently labeled bacteria allows for rapid, non-invasive quantification of bacterial burden.
-
Workflow Outline:
-
Infection: Microinject fluorescent M. marinum into the hindbrain or caudal vein of 2-day-old zebrafish larvae.
-
Compound Exposure: Array the infected larvae into 96-well plates and add the test compound to the water.
-
Imaging: At various time points post-infection (e.g., 3-5 days), image the larvae using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the total fluorescence intensity per larva, which correlates with bacterial burden.
-
Analysis: Compare the bacterial burden in treated versus untreated larvae to determine compound efficacy.
-
Conceptual Overview 5.2: The Murine Model of Tuberculosis
-
Rationale: The mouse model is the gold standard for preclinical evaluation of anti-TB drugs and has been predictive of clinical outcomes for many existing therapies.[15][16] The primary endpoint is the reduction of bacterial load in key organs.
-
Workflow Outline:
-
Infection: Infect mice (e.g., C57BL/6 strain) with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
Treatment: After establishing infection (e.g., 2-3 weeks), begin daily oral gavage treatment with the test compound for a defined period (e.g., 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, homogenize the lungs and spleen, and plate serial dilutions of the homogenates onto 7H10 agar to enumerate colony-forming units (CFU).
-
Analysis: Efficacy is determined by the log₁₀ reduction in CFU in treated mice compared to untreated controls.
-
-
Accelerated Models: To increase throughput, consider using immunodeficient mouse strains like the gamma interferon gene-disrupted (GKO) mouse, in which the infection progresses much more rapidly, allowing for efficacy readouts in as little as 8-10 days of treatment.[17]
Caption: A logical workflow for preclinical evaluation of an anti-TB compound.
Section 6: Summary and Future Directions
This compound belongs to a compound class with a validated, compelling mechanism of action against M. tuberculosis. The protocols outlined in this guide provide a systematic framework for its synthesis and evaluation. A successful candidate from these studies—one demonstrating potent in vitro activity (low µM MIC), a high selectivity index (>10), and efficacy in a rapid in vivo model—would be a strong candidate for advancement into more comprehensive preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) profiling, mechanism of action deconvolution, and formal toxicology assessments.
References
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Takaki, K., et al. (2012). An in vivo platform for rapid high-throughput antitubercular drug discovery. Cell Reports. Available at: [Link]
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Welin, A., et al. (2011). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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O'Malley, T., et al. (2018). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. Available at: [Link]
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Welin, A., et al. (2011). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Rastogi, N., et al. (2001). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. Available at: [Link]
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Pitala, V., et al. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Varela, C., et al. (2019). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments. Available at: [Link]
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Wang, F., et al. (2019). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology. Available at: [Link]
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Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Pitala, V., et al. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. Available at: [Link]
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Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. Available at: [Link]
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Early, J. V., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Medicinal Chemistry Communications. Available at: [Link]
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Early, J. V., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Molecular and Cellular Biochemistry. Available at: [Link]
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Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm. Available at: [Link]
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JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. Available at: [Link]
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Early, J. V., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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Lechartier, B., et al. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Early, J. V., et al. (2024). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases. Available at: [Link]
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Early, J. V., et al. (2024). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases. Available at: [Link]
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Al-Salahi, R., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]
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Cieslik, W., et al. (2015). Investigation of the antimycobacterial activity of 8-hydroxyquinolines. Medicinal Chemistry. Available at: [Link]
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Lechartier, B., et al. (2016). 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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Kos, J., et al. (2015). Ring-substituted 8-hydroxyquinoline-2-carboxanilides as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
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Al-Masoudi, N. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry. Available at: [Link]
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Gonec, T., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. Available at: [Link]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Carboxylation for the Synthesis of 8-Hydroxyquinoline Derivatives
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science.[1][2] Comprising a bicyclic system with a phenol ring fused to a pyridine ring, 8-HQ and its derivatives exhibit a remarkable range of biological activities, including antimicrobial, anticancer, neuroprotective, and anti-HIV properties.[2] This versatility stems from its potent metal-chelating ability, which can influence biological pathways by modulating metal ion homeostasis.[1] Furthermore, these compounds are pivotal as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[1]
The introduction of a carboxylic acid moiety onto the 8-HQ core can significantly enhance its therapeutic potential and utility as a synthetic building block. While the direct carboxylation of aryl halides using carbon dioxide (CO₂) as an inexpensive and abundant C1 feedstock is an attractive and green synthetic strategy, it remains a challenging transformation.[3][4] A more established and highly versatile alternative is the palladium-catalyzed carbonylation using carbon monoxide (CO), which provides a robust and efficient pathway to carbonyl-containing intermediates like amides and esters. These intermediates can then be readily converted to the desired carboxylic acids.[5]
This application note provides a comprehensive guide to the synthesis of 8-hydroxyquinoline derivatives via palladium-catalyzed carbonylation, focusing on a detailed protocol for the aminocarbonylation of a protected 8-haloquinoline. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a field-proven experimental protocol, and discuss key considerations for reaction optimization and success.
The Catalytic Engine: Mechanism of Palladium-Catalyzed Aminocarbonylation
The power of this synthetic method lies in a well-defined catalytic cycle mediated by a palladium(0) complex. The cycle efficiently brings together an aryl halide, carbon monoxide, and a nucleophile (in this case, an amine) to construct the target carboxamide. The key to success often lies in the judicious choice of ligands, which stabilize the palladium center and modulate its reactivity.[6]
The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: A catalytically active Pd(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond (Ar-X) of the quinoline substrate. This forms a Pd(II) intermediate.
-
CO Insertion (Migration): A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the Palladium-Aryl bond. This migratory insertion step forms a key acyl-palladium(II) complex.
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic acyl-carbon of the palladium complex.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the final carboxamide product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
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// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, fillcolor="#FBBC05"]; PdII_ArX [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO_Insert [label="CO Insertion", shape=ellipse, fillcolor="#FBBC05"]; AcylPd [label="Ar-CO-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NucAttack [label="Nucleophilic Attack", shape=ellipse, fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Ar-CO-NR₂ (Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for better edge placement inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges Pd0 -> OxAdd [label="Ar-X (Haloquinoline)"]; OxAdd -> PdII_ArX; PdII_ArX -> CO_Insert [label="CO"]; CO_Insert -> AcylPd; AcylPd -> NucAttack [label="HNR₂ (Amine)"]; NucAttack -> inv1 [arrowhead=none]; inv1 -> RedElim [label="- HX"]; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } केंद Figure 1: Catalytic cycle for Pd-catalyzed aminocarbonylation.
Application Protocol: Selective Aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline
This protocol details the selective aminocarbonylation at the 5-position of a di-iodinated quinoline. The use of an 8-benzyloxy-protected quinoline is crucial, as the free hydroxyl group on 8-hydroxyquinoline can interfere with the catalytic cycle.[5] This reaction demonstrates high regioselectivity, with the 5-iodo position being more reactive than the 7-iodo position.[5]
Objective
To synthesize various 5-carboxamido-7-iodo-8-benzyloxyquinolines via a selective, palladium-catalyzed aminocarbonylation reaction as versatile precursors for functionalized 8-hydroxyquinoline derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5,7-diiodo-8-benzyloxyquinoline | Synthesis Grade (≥98%) | Commercial | Starting material. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Pre-catalyst. |
| Triphenylphosphine (PPh₃) | Reagent Grade (≥99%) | Commercial | Ligand. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous (≥99.5%) | Commercial | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous (≥99.8%) | Commercial | Solvent. |
| Primary/Secondary Amine | Reagent Grade (≥98%) | Commercial | Nucleophile (e.g., morpholine, piperidine). |
| Carbon Monoxide (CO) | High Purity (≥99.9%) | Gas Supplier | EXTREMELY TOXIC. Use only in a well-ventilated fume hood with a CO detector. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For workup. |
| Saturated aq. NaHCO₃ solution | N/A | Lab Prepared | For workup. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| High-Pressure Reactor (Autoclave) | N/A | N/A | Equipped with a magnetic stirrer and pressure gauge. |
Step-by-Step Experimental Procedure
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// Nodes Start [label="1. Assemble Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactor [label="2. Charge High-Pressure Reactor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purge [label="3. Purge with CO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="4. Heat and Stir", fillcolor="#FBBC05"]; Monitor [label="5. Monitor Reaction (TLC/LC-MS)"]; Workup [label="6. Quench and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="8. Characterize Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reactor [label=" Substrate, Catalyst,\n Ligand, Base, Solvent"]; Reactor -> Purge [label=" Seal Reactor"]; Purge -> React [label=" Pressurize to 80 bar CO,\n Heat to 50°C"]; React -> Monitor; Monitor -> Workup [label=" Upon Completion"]; Workup -> Purify [label=" DCM, NaHCO₃, Brine"]; Purify -> Analyze [label=" Isolate Pure Product"]; } केंद Figure 2: Workflow for aminocarbonylation of 8-haloquinolines.
-
Reactor Preparation and Charging:
-
To a clean, dry glass liner for a high-pressure autoclave, add 5,7-diiodo-8-benzyloxyquinoline (1.0 mmol, 1.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Add the desired amine nucleophile (1.2 mmol, 1.2 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.).
-
Place a magnetic stir bar into the liner.
Rationale: The pre-catalyst Pd(OAc)₂ is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the catalyst. DIPEA is a non-nucleophilic base used to neutralize the H-X acid formed during the reaction.
-
-
Reaction Setup and Execution:
-
Place the glass liner inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.
-
CAUTION: Perform the next steps in a certified fume hood. Purge the autoclave by pressurizing with CO to ~10 bar and then carefully venting. Repeat this process three times to remove all air.
-
Pressurize the reactor to 80 bar with carbon monoxide.
-
Begin stirring and heat the reactor to 50 °C using an external heating mantle.
Rationale: Purging with CO is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The elevated pressure ensures a sufficient concentration of CO in the reaction mixture to favor the carbonylation pathway.
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction at 50 °C for 12-24 hours. The reaction progress can be monitored by taking small aliquots (after cooling and venting the reactor) and analyzing by TLC or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in the fume hood.
-
Open the reactor and transfer the reaction mixture to a separatory funnel containing dichloromethane (DCM, 50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Rationale: The aqueous workup removes the DMF solvent, excess amine, and ammonium salts, simplifying the subsequent purification step.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-carboxamido-7-iodo-8-benzyloxyquinoline product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Expected Results and Troubleshooting
The described protocol generally affords good to excellent yields of the desired 5-carboxamido product. The regioselectivity for the 5-position is typically very high.
| Amine Nucleophile | Expected Yield (%)[5] |
| Morpholine | 85-95% |
| Piperidine | 80-90% |
| n-Butylamine | 75-85% |
| Aniline | 60-70% |
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure anhydrous conditions and proper purging to remove all oxygen. Use fresh, high-quality Pd(OAc)₂ and PPh₃.
-
-
Formation of De-iodinated Byproduct:
-
Cause: Reductive dehalogenation can compete with carbonylation, especially at higher temperatures.
-
Solution: Maintain the reaction temperature at 50 °C. Ensure sufficient CO pressure is maintained throughout the reaction.
-
-
Low Yield with Aromatic Amines:
-
Cause: Aromatic amines are less nucleophilic.
-
Solution: For less reactive amines, consider switching to a more electron-rich and bulky phosphine ligand like XantPhos, which can accelerate the reductive elimination step.[6] Reaction time may also need to be extended.
-
Conclusion and Future Steps
Palladium-catalyzed carbonylation is a powerful and reliable method for the functionalization of halo-quinolines, providing efficient access to carboxamide derivatives. The protocol detailed here for the selective synthesis of 5-carboxamido-7-iodo-8-benzyloxyquinolines serves as a robust platform for creating a diverse library of compounds.
The resulting carboxamides are valuable intermediates. The benzyl protecting group can be readily removed via catalytic hydrogenation, and the amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 8-hydroxyquinoline-5-carboxylic acid. This two-step sequence, starting from the carbonylation reaction, provides a highly effective route to these important molecular scaffolds for further investigation in drug discovery and materials science.
References
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Retrieved from [Link]
-
Advances in Palladium-Catalyzed Carboxylation Reactions. PubMed Central. Retrieved from [Link]
-
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. Retrieved from [Link]
-
A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. Semantic Scholar. Retrieved from [Link]
-
Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. PubMed Central. Retrieved from [Link]
-
A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. ResearchGate. Retrieved from [Link]
-
Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions. ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Advances in Palladium-Catalyzed Carboxylation Reactions. MDPI. Retrieved from [Link]
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Application of 8-Hydroxyquinoline Derivatives in OLED Technology: A Detailed Guide for Researchers
The advent of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technologies, offering advantages such as high contrast, wide viewing angles, and thin, flexible form factors. At the heart of many of these devices lies a class of organic molecules known as 8-hydroxyquinoline derivatives. Among these, Tris(8-hydroxyquinolinato)aluminum (Alq3) has emerged as a cornerstone material, valued for its robust thermal stability, excellent electron-transporting properties, and efficient green electroluminescence.[1][2] This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the synthesis of 8-hydroxyquinoline derivatives, their integration into OLED devices, and the characterization of the resulting devices.
The Pivotal Role of 8-Hydroxyquinoline Derivatives in OLEDs
8-Hydroxyquinoline and its derivatives are versatile chelating ligands that form stable complexes with a variety of metal ions.[3][4] In the context of OLEDs, the metal complex of 8-hydroxyquinoline with aluminum, Alq3, has been extensively studied and utilized since the pioneering work of Tang and Van Slyke in 1987.[1][3] The primary functions of Alq3 and its derivatives in an OLED are twofold: they can act as the emissive layer (EML), where the recombination of electrons and holes leads to light emission, and as the electron-transport layer (ETL), facilitating the efficient movement of electrons from the cathode to the emissive layer.[2][5] The molecular structure of these compounds allows for efficient charge injection and transport, which are fundamental for the successful operation of OLED devices.[2]
The electroluminescent properties of 8-hydroxyquinoline derivatives can be tuned by modifying the ligand structure or the central metal ion.[6][7] For instance, substitutions on the quinoline ring can shift the emission color from the typical green of Alq3 to blue or other colors.[6] This tunability is a key area of research for achieving full-color displays and white lighting applications.
Synthesis of Tris(8-hydroxyquinolinato)aluminum (Alq3): A Step-by-Step Protocol
The synthesis of Alq3 is a relatively straightforward precipitation reaction. The following protocol details a common laboratory-scale synthesis.
Materials and Reagents:
-
8-Hydroxyquinoline
-
Aluminum chloride (AlCl₃) or Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Ethanol
-
Deionized water
-
Potassium hydroxide (KOH) solution or Ammonium hydroxide (NH₄OH) solution (for pH adjustment)
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Protocol:
-
Prepare the 8-Hydroxyquinoline Solution: Dissolve a specific molar amount of 8-hydroxyquinoline in ethanol. For example, a 0.3 M solution can be prepared.[5]
-
Prepare the Aluminum Salt Solution: In a separate beaker, dissolve a corresponding molar amount of the aluminum salt (e.g., 0.22 M AlCl₃) in ethanol or deionized water.[5]
-
Reaction Mixture: While stirring the 8-hydroxyquinoline solution, slowly add the aluminum salt solution.
-
pH Adjustment: Carefully add the KOH or NH₄OH solution dropwise to the reaction mixture to neutralize the solution and precipitate the Alq3 complex.[5][8] The formation of a yellow-green precipitate indicates the synthesis of Alq3.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture at a controlled temperature (e.g., 70°C) for several hours (e.g., 5 hours) with continuous stirring to ensure the completion of the reaction.[5]
-
Cooling and Precipitation: After the reflux period, allow the mixture to cool to room temperature. The Alq3 precipitate will settle at the bottom of the flask.
-
Filtration and Washing: Collect the yellow precipitate by vacuum filtration. Wash the collected solid several times with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.[5]
-
Drying: Dry the purified Alq3 powder in a vacuum oven at an elevated temperature (e.g., 100°C) for several hours (e.g., 12 hours) to remove any residual solvent.[5]
Causality Behind Experimental Choices: The use of ethanol as a solvent is due to the good solubility of 8-hydroxyquinoline. The pH adjustment is critical as the deprotonated form of 8-hydroxyquinoline is required to chelate the aluminum ion. Refluxing at an elevated temperature increases the reaction rate and ensures a higher yield of the final product. Thorough washing is essential to achieve high purity Alq3, which is crucial for optimal OLED performance, as impurities can act as charge traps and quenching sites, reducing device efficiency and lifetime.[9]
Fabrication of a Multilayer OLED Device via Thermal Evaporation
The fabrication of OLEDs is typically carried out in a high-vacuum environment to prevent contamination and ensure the formation of uniform thin films. Thermal evaporation is a common technique for depositing the organic layers and the metal cathode.
Substrate Cleaning: The Foundation for High-Performance Devices
A pristine substrate surface is paramount for the fabrication of reliable and efficient OLEDs, as contaminants can lead to device short circuits and reduced lifetime. The following is a rigorous cleaning protocol for Indium Tin Oxide (ITO)-coated glass substrates.
Protocol:
-
Initial Cleaning: Gently rub the ITO surface with a gloved hand and a small amount of Hellmanex III detergent to physically remove large particulates. Rinse thoroughly with deionized water.[2]
-
Sonication in Detergent: Place the substrates in a substrate holder and immerse them in a beaker containing a 1% (by volume) solution of Hellmanex III in hot deionized water. Sonicate for 5 minutes in an ultrasonic bath filled with hot water.[1][2]
-
Rinsing: Thoroughly rinse the substrates with hot deionized water. This can be done under a running tap or by sequential immersion in beakers of fresh hot deionized water.[1][2]
-
Sonication in Isopropyl Alcohol (IPA): Transfer the substrate holder to a beaker containing IPA and sonicate for 5 minutes to remove organic residues.[1][2]
-
Final Rinsing: Rinse the substrates again with hot deionized water.[1][2]
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.[2]
-
UV-Ozone Treatment (Optional but Recommended): Expose the cleaned substrates to UV-ozone treatment for a few minutes to remove any remaining organic contaminants and to increase the work function of the ITO, which improves hole injection.[2]
Device Architecture and Layer Deposition
A typical multilayer OLED structure consists of several organic layers sandwiched between a transparent anode (ITO) and a metallic cathode. The following describes the fabrication of a standard Alq3-based green OLED.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
HIL: PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
HTL: NPB (N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine)
-
EML & ETL: Alq3 (Tris(8-hydroxyquinolinato)aluminum)
-
EIL: LiF (Lithium Fluoride)
-
Cathode: Al (Aluminum)
Protocol:
-
Hole Injection Layer (HIL) Deposition (Spin Coating):
-
In a nitrogen-filled glovebox, dispense a filtered solution of PEDOT:PSS onto the cleaned ITO substrate.
-
Spin-coat at a specific speed (e.g., 5000-6000 rpm) for a set time (e.g., 30 seconds) to achieve a desired thickness (e.g., 30-40 nm).[1]
-
Anneal the substrate on a hotplate (e.g., at 120°C) to remove residual solvent.
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Place the organic materials (NPB, Alq3) in separate crucibles.
-
Sequentially deposit the organic layers by resistively heating the crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Deposit a layer of NPB (HTL) with a thickness of, for example, 40 nm.
-
Deposit a layer of Alq3 (EML and ETL) with a thickness of, for example, 60 nm.[9]
-
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of LiF (EIL) (e.g., 0.5-1 nm).
-
Deposit a layer of Aluminum (Al) (cathode) (e.g., 100 nm).[9]
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy in a nitrogen environment.
-
Workflow for OLED Fabrication:
Caption: Workflow for fabricating a multilayer OLED device.
OLED Device Structure Diagram:
Caption: Schematic of a typical multilayer OLED device structure.
Characterization of 8-Hydroxyquinoline-Based OLEDs
After fabrication, it is essential to characterize the performance of the OLEDs. Key performance metrics include the electroluminescence spectrum, current density-voltage (J-V) characteristics, and external quantum efficiency (EQE).
Electroluminescence (EL) Spectroscopy
EL spectroscopy measures the emission spectrum of the OLED when a voltage is applied.
Experimental Setup:
-
A programmable voltage/current source.
-
A spectrofluorometer or a spectrometer coupled with a detector (e.g., a CCD or PMT).[10]
-
The OLED device mounted in a suitable holder.
Protocol:
-
Apply a forward bias voltage to the OLED until light emission is observed.
-
Collect the emitted light using the spectrometer.
-
Record the intensity of the light as a function of wavelength.
-
The resulting spectrum reveals the color of the emitted light and can be used to calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.
Current Density-Voltage (J-V) and Luminance-Voltage (L-V) Characteristics
These measurements provide information about the electrical properties and brightness of the device.
Experimental Setup:
-
A source measure unit (SMU) to apply a voltage and measure the current.
-
A calibrated photodiode or a luminance meter to measure the light output.
Protocol:
-
Connect the OLED to the SMU.
-
Sweep the voltage across the device in incremental steps and measure the corresponding current.
-
Simultaneously, measure the luminance of the device at each voltage step using the photodiode or luminance meter.
-
Calculate the current density (J) by dividing the measured current by the active area of the device.
-
Plot J versus V and Luminance versus V. These curves provide information about the turn-on voltage, operating voltage, and brightness of the OLED.[11][12]
External Quantum Efficiency (EQE)
EQE is a critical parameter that defines the efficiency of the device in converting electrical energy into light. It is the ratio of the number of photons emitted from the device to the number of electrons injected.[4]
Calculation:
The EQE can be calculated from the measured luminance, current density, and the EL spectrum. The calculation involves converting the luminance (in cd/m²) to the number of photons and the current density (in A/m²) to the number of electrons.[9]
Data Presentation:
The performance of an Alq3-based OLED can be summarized in the following table:
| Parameter | Value |
| Peak Emission Wavelength | ~520-530 nm |
| CIE Coordinates (x, y) | (approx. 0.3, 0.5) |
| Turn-on Voltage | 3-5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum External Quantum Efficiency | 1-5% |
Note: These are typical values and can vary depending on the specific device architecture and fabrication conditions.
Conclusion and Future Outlook
8-hydroxyquinoline derivatives, particularly Alq3, have been instrumental in the development of OLED technology. Their ease of synthesis, good thermal stability, and efficient electroluminescence make them ideal materials for both academic research and industrial applications. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize these materials and fabricate and characterize high-performance OLED devices.
Future research in this field will likely focus on the development of new 8-hydroxyquinoline derivatives with improved efficiency, stability, and color purity. By fine-tuning the molecular structure, it is possible to achieve deep-blue and pure-red emitters, which are essential for next-generation displays and solid-state lighting. Furthermore, exploring novel device architectures and fabrication techniques will continue to push the boundaries of OLED performance, paving the way for even more innovative and energy-efficient applications.
References
- Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Alq3: Your Go-To Electron Transport Material for OLEDs. Retrieved from [Link]
- Pérez-Bolívar, C., Takizawa, S. Y., Nishimura, G., Montes, V. A., & Anzenbacher, P., Jr. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. Chemistry – A European Journal, 17(33), 9076–9082.
- Kulkarni, M. V., & Yawale, S. S. (n.d.). Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). Retrieved from a paper by Guru Nanak College of Science, Ballarpur, Maharashtra, India.
- Khan, M. A., Al-Salim, N., & Al-Zuhairi, A. J. (2020). Yellow Emissive Tris(8-hydroxyquinoline)
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
- En-Jui, P., et al. (2022). External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). Science Publishing Group.
- Kumar, P., Misra, A., Bhardwaj, R., Kamalasanan, M. N., Jain, S. C., Chand, S., & Tandon, R. P. (2008).
- Nagai, M., & Ko, M. J. (2009). Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. IEEE Transactions on Semiconductor Manufacturing, 22(2), 221-226.
-
Samsung Display. (2022, January 24). [Learn Display] 42. Evaporation. Retrieved from [Link]
- Yadav, S. K., Sharan, H. O., & Raghuvanshi, C. S. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 6, Part 1, Chapter 8). IIP Series.
-
Edinburgh Instruments. (2019, January 31). Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). Retrieved from [Link]
- de Sá Pereira, D., et al. (n.d.). Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing.
-
Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. The current density – voltage characteristics for OLEDs with.... Retrieved from [Link]
-
ResearchGate. (n.d.). Device performance of white OLEDs. a) Current density–voltage (J–V).... Retrieved from [Link]
- Yasuda, T., & Sakamoto, K. (2025). Analysis of current density-voltage characteristics of exciplex-type bilayer OLEDs using a simplified model. IEICE Technical Report, 124(370), 10-13.
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- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. US7880003B2 - Method for making tris (8-hydroxyquinoline) nano-crystal - Google Patents [patents.google.com]
- 4. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 5. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation | Semantic Scholar [semanticscholar.org]
- 7. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust starting protocols for the analytical detection and quantification of 8-Hydroxy-2-methylquinoline-7-carboxylic acid. This molecule, a key heterocyclic compound, is of significant interest in medicinal chemistry and drug development due to its potential as a metal-chelating agent and its structural similarity to biologically active quinoline derivatives.[1] This document is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies for accurate analysis in various matrices. We will delve into the core principles of chromatographic and spectroscopic techniques, offering step-by-step protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will explore the spectroscopic properties of this compound, providing insights into its UV-Vis and fluorescence characteristics.
Introduction to this compound
This compound is a quinoline derivative characterized by a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid at the 7-position.[1] Its structure lends itself to a range of chemical interactions, most notably its ability to chelate metal ions, a property that is of significant interest in the study of various biological processes and the development of therapeutic agents.[1][2] The accurate and precise measurement of this compound in biological and pharmaceutical samples is paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 23051-08-3 | PubChem |
| Molecular Formula | C₁₁H₉NO₃ | PubChem |
| Molecular Weight | 203.19 g/mol | PubChem |
| XLogP3 | 2.3 | Echemi |
| Hydrogen Bond Donor Count | 2 | Echemi |
| Hydrogen Bond Acceptor Count | 4 | Echemi |
Analytical Methodologies: A Strategic Overview
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. For the analysis of this compound, chromatographic techniques, particularly HPLC and LC-MS/MS, are the methods of choice due to their high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique suitable for the routine quantification of this compound in less complex matrices, such as pharmaceutical formulations or in-vitro samples. The quinoline core of the molecule contains a chromophore that allows for sensitive UV detection.
Rationale for Method Development
The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. Based on the analysis of the related compound 8-hydroxyquinoline, a reversed-phase C18 column is a suitable starting point.[3] The presence of both a basic nitrogen in the quinoline ring and an acidic carboxylic acid group means that the mobile phase pH will significantly impact retention and peak symmetry. An acidic mobile phase is recommended to suppress the ionization of the carboxylic acid and protonate the quinoline nitrogen, leading to better peak shape and retention on a C18 column.
Starting Protocol for HPLC-UV Analysis
This protocol is a starting point and should be optimized and validated for your specific application.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For pure substance/formulations: Dissolve the sample in the mobile phase to a suitable concentration.
-
For simple aqueous samples: Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor ion to product ion transition.
Rationale for Method Development
Ionization: Due to the presence of a basic nitrogen atom, this compound is expected to ionize efficiently in positive electrospray ionization (ESI+) mode, forming the protonated molecule [M+H]⁺.
Fragmentation: The fragmentation of the protonated molecule in the collision cell of a tandem mass spectrometer is key to developing a selective MRM method. Based on the general fragmentation patterns of quinoline carboxylic acids, we can predict the following fragmentation pathways for this compound ([M+H]⁺ = m/z 204.06).[4][5][6]
-
Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl groups.
-
Loss of CO (28 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): A common loss for carboxylic acids.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
Starting Protocol for LC-MS/MS Analysis
This protocol provides a starting point for method development and requires thorough validation.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
UPLC/HPLC column suitable for fast gradients (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
LC and MS Parameters:
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 204.1 |
| Product Ions (Q3) | m/z 186.1 (Quantifier), m/z 160.1 (Qualifier) |
| Collision Energy | To be optimized for the specific instrument |
Procedure:
-
Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Analysis: Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for the structural confirmation and characterization of this compound.
UV-Visible Spectroscopy
The extended aromatic system of the quinoline ring results in strong UV absorbance. A UV-Vis spectrum should be recorded to determine the wavelength of maximum absorbance (λmax) for use in HPLC-UV detection. Based on the parent compound, 8-hydroxyquinoline, significant absorbance is expected in the range of 240-260 nm and 300-320 nm. The exact λmax will be influenced by the solvent and the substitution pattern.
Fluorescence Spectroscopy
Many 8-hydroxyquinoline derivatives are known to be fluorescent.[2] The fluorescence is often enhanced upon chelation with metal ions. This property can be exploited for highly sensitive detection methods.
Protocol for Fluorescence Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at the determined excitation maximum and scanning the emission wavelengths.
Method Validation
Any analytical method developed based on these starting protocols must be fully validated according to regulatory guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[1]
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the detection and quantification of this compound. The provided HPLC-UV and LC-MS/MS protocols serve as robust starting points for method development, which, after proper validation, will enable researchers to generate high-quality, reliable data in their drug discovery and development endeavors. The unique chemical and spectroscopic properties of this compound offer a range of analytical possibilities that can be tailored to the specific needs of the scientific community.
References
-
Buy this compound (EVT-310204) | 23051-08-3. (URL: [Link])
-
This compound | C11H9NO3 | CID 469823 - PubChem. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (URL: [Link])
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (URL: [Link])
-
HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. (URL: [Link])
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (URL: [Link])
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])
-
8-Hydroxyquinoline - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])
-
8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 - PubChem. (URL: [Link])
-
8-Hydroxy-2-styrylquinoline-7-carboxylic acid | C18H13NO3 | CID 6475553 - PubChem. (URL: [Link])
-
CID 157120605 | C20H14N2O6 - PubChem - NIH. (URL: [Link])
-
MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. (URL: [Link])
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- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. whitman.edu [whitman.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Welcome to the technical support center for the synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction
This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while achievable through several established methods, can present challenges in terms of yield, purity, and scalability. This guide provides a comprehensive overview of the most common synthetic routes, offering practical solutions to frequently encountered issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. For the target molecule, this would typically involve the reaction of 3-amino-4-hydroxybenzoic acid with acetylacetone.
Problem 1: Low or No Product Yield
-
Potential Cause: Inadequate catalyst concentration or activity.
-
Explanation: The Combes reaction requires a strong acid catalyst to promote both the initial condensation and the subsequent cyclization.[1] Insufficient acidity can lead to a stalled reaction.
-
Solution:
-
Ensure the use of a concentrated acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA).
-
If using sulfuric acid, ensure it is fresh and has not absorbed atmospheric moisture.
-
Consider using PPA, which can act as both a catalyst and a dehydrating agent, potentially improving yields.[1]
-
-
-
Potential Cause: Low reaction temperature.
-
Explanation: The cyclization and dehydration steps of the Combes synthesis are often the rate-determining steps and require sufficient thermal energy.[2]
-
Solution:
-
Ensure the reaction temperature is maintained at the optimal level for the specific substrates and catalyst used. This may require careful monitoring and adjustment.
-
For less reactive anilines, a higher reaction temperature may be necessary.
-
-
-
Potential Cause: Poor quality of starting materials.
-
Explanation: Impurities in the 3-amino-4-hydroxybenzoic acid or acetylacetone can interfere with the reaction, leading to side products or inhibition of the catalyst.
-
Solution:
-
Use high-purity, and if necessary, freshly purified starting materials.
-
Ensure the acetylacetone is free from polymeric impurities.
-
-
Problem 2: Formation of a Dark, Tarry Reaction Mixture
-
Potential Cause: Polymerization of starting materials or intermediates.
-
Explanation: The strongly acidic conditions and high temperatures used in the Combes synthesis can promote the self-condensation and polymerization of the β-diketone and other reactive intermediates.
-
Solution:
-
Optimize the reaction temperature; avoid excessive heating.
-
Consider a stepwise addition of the acid catalyst to control the initial exotherm.
-
Ensure efficient stirring to prevent localized overheating.
-
-
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the target molecule, this could involve reacting 3-amino-4-hydroxybenzoic acid with crotonaldehyde.
Problem 1: Significant Tar Formation and Low Yield
-
Potential Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.
-
Explanation: This is a very common issue in the Doebner-von Miller reaction, where the acidic medium promotes the self-polymerization of compounds like crotonaldehyde.[3]
-
Solution:
-
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to maintain a low concentration of the reactive species and control the exotherm.[3]
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in the reaction mixture (Beyer method), for example, from the aldol condensation of acetaldehyde. This keeps the instantaneous concentration low and minimizes polymerization.[4]
-
Two-Phase System: Employing a two-phase system, where the carbonyl compound is in an organic phase and the aniline is in an acidic aqueous phase, can reduce polymerization.[3]
-
-
Problem 2: Formation of Unexpected Isomers or Byproducts
-
Potential Cause: Side reactions of intermediates or alternative cyclization pathways.
-
Explanation: The complex mechanism of the Doebner-von Miller reaction can lead to various side products, including reduced quinoline species or regioisomers, depending on the reaction conditions and substrate.[3]
-
Solution:
-
Optimize Catalyst: The choice and concentration of the acid catalyst can influence the reaction pathway. Experiment with different Brønsted or Lewis acids to find the optimal conditions.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can favor side reactions.
-
Thorough Characterization: If an unexpected product is formed, use analytical techniques such as NMR and mass spectrometry to identify its structure, which can provide insights into the reaction mechanism and help in optimizing conditions.
-
-
Betti Reaction
The Betti reaction is a three-component reaction involving an amine, an aldehyde, and a phenol. A variation of this reaction can be used to synthesize substituted 8-hydroxyquinolines. For the target molecule, a plausible route would involve 3-amino-4-hydroxybenzoic acid, an appropriate aldehyde, and a subsequent cyclization step.
Problem 1: Low Yield of the Desired Product
-
Potential Cause: Sub-optimal reaction conditions for the multi-component coupling.
-
Explanation: The efficiency of the Betti reaction is highly dependent on the solvent, temperature, and the nature of the reactants.[5]
-
Solution:
-
Solvent Screening: Experiment with different solvents to find the optimal medium for the reaction.
-
Temperature Optimization: Systematically vary the reaction temperature to find the ideal balance between reaction rate and side product formation.
-
Catalyst: While often run without a catalyst, in some cases, a mild acid or base catalyst can improve the yield.
-
-
Problem 2: Difficulty in Product Purification
-
Potential Cause: Formation of multiple products and unreacted starting materials.
-
Explanation: Multi-component reactions can sometimes lead to a complex mixture of products, making isolation of the desired compound challenging.
-
Solution:
-
Chromatography: Column chromatography is often necessary to separate the desired product from side products and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides the highest yield for this compound?
A1: The Betti reaction, when optimized, has been reported to provide high efficiency for the synthesis of related 8-hydroxyquinoline derivatives.[6] However, the yield is highly dependent on the specific substrates and reaction conditions. The Doebner-von Miller and Combes reactions are also viable routes, but may require more extensive optimization to minimize side reactions like tar formation.[3]
Q2: What is the best way to purify the final product?
A2: A combination of techniques is often most effective.
-
Acid-Base Extraction: The amphoteric nature of the product (containing both a carboxylic acid and a basic quinoline nitrogen) can be exploited. Dissolving the crude product in a basic solution and then re-precipitating by adding acid can remove non-acidic impurities. Conversely, dissolving in acid and re-precipitating with a base can remove non-basic impurities.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures) is a powerful technique for obtaining high-purity crystalline material.
-
Column Chromatography: For removing closely related impurities, column chromatography using silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) can be very effective.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., -OH, -COOH, C=N).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. These reactions often involve strong acids, high temperatures, and potentially toxic organic compounds.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious of exothermic reactions and have an ice bath readily available for cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Comparison of Synthetic Methods
| Method | Starting Materials | Typical Reaction Conditions | Reported Yield Range | Key Advantages | Common Challenges |
| Combes Synthesis | 3-amino-4-hydroxybenzoic acid, Acetylacetone | Concentrated H₂SO₄ or PPA, Heat | Moderate to Good | Readily available starting materials, Direct formation of the quinoline ring | Tar formation, Requires harsh acidic conditions |
| Doebner-von Miller Reaction | 3-amino-4-hydroxybenzoic acid, Crotonaldehyde (or precursors) | Strong acid (e.g., HCl, H₂SO₄), Heat | Variable (can be low) | Versatile for substituted anilines | Significant tar formation, Exothermic reaction, Complex mechanism |
| Betti Reaction | 3-amino-4-hydroxybenzoic acid, Aldehyde, followed by cyclization | Often neat or in a solvent, Heat | Good to Excellent | High efficiency, Milder conditions possible | May require multiple steps, Purification can be challenging |
| Kolbe-Schmidttype Carboxylation | 2-methyl-8-quinolinol | K₂CO₃, CO₂, High pressure and temperature | Moderate (around 59%)[6] | Utilizes a common precursor | Requires high pressure and temperature, Anhydrous conditions are crucial |
Detailed Experimental Protocol: Combes Synthesis
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
3-amino-4-hydroxybenzoic acid (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-hydroxybenzoic acid (1.0 eq) and acetylacetone (1.2 eq).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with stirring. An exotherm may be observed. The amount of acid should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours. The color of the mixture will darken.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid.
-
Visualizations
General Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low yield issues.
Combes Synthesis Mechanism
Caption: The key mechanistic steps of the Combes quinoline synthesis.
References
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.).
- Evert. (n.d.). Buy this compound (EVT-310204) | 23051-08-3.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme.
- MDPI. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Cambridge University Press. (n.d.). Betti Reaction.
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]
- Google Patents. (n.d.).
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products [mdpi.com]
- 6. Buy this compound (EVT-310204) | 23051-08-3 [evitachem.com]
Technical Support Center: Purification of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Document ID: TSC-2026-QM7CA-PUR
Version: 1.0
Introduction: Understanding the Molecule
Welcome to the technical support guide for 8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS 23051-08-3). As a drug development professional or researcher, you understand that purity is paramount. This molecule, while valuable, presents unique purification challenges stemming from its inherent chemical properties. Its structure combines a polar, amphoteric 8-hydroxyquinoline core with a carboxylic acid substituent, leading to complex solubility behavior, a high propensity for metal chelation, and susceptibility to degradation under certain conditions.[1][2][3]
This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy effectively. We will address the most common issues encountered in the laboratory, from stubborn impurities to yield loss, empowering you to achieve the desired purity for your critical applications.
Key Physicochemical Properties
Understanding these properties is the first step in diagnosing any purification issue.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₉NO₃ | - |
| Molecular Weight | 203.19 g/mol | Influences diffusion rates and behavior in size-exclusion methods.[2] |
| Appearance | Solid (typically pale yellow to reddish) | Color can be an indicator of impurities, particularly metal complexes or oxidation byproducts.[4] |
| pKa (Predicted) | Carboxylic Acid: ~1.4 ± 0.3Phenolic Hydroxyl: ~9.3 ± 0.1 | Amphoteric nature. The compound is soluble in both acidic (pH < 1) and basic (pH > 8) aqueous solutions but has very low solubility near its isoelectric point. This is the basis for acid-base purification.[5][6] |
| Chelation | Potent bidentate metal chelator | Forms stable, often colored, complexes with trace metal ions (Fe, Cu, Zn, Al) from reagents or equipment.[7][8] |
| Stability | Prone to decarboxylation | The carboxylic acid group can be lost as CO₂ under harsh acidic conditions (pH < 2) or high temperatures, leading to the formation of 8-hydroxy-2-methylquinoline.[9][10] |
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow, green, or brown color. What is the cause?
A1: This is almost always due to the formation of coordination complexes with trace metal ions. The 8-hydroxyquinoline scaffold is a powerful chelating agent.[7][8] Iron (Fe³⁺) impurities often give a dark green or brown color, while copper (Cu²⁺) can impart a yellowish-green hue. These metals can be introduced from reagents, solvents, or even stainless-steel equipment. See the Troubleshooting Guide (Problem 3) for a detailed protocol on removing metal impurities.
Q2: I'm losing a significant amount of product during the acid-base (pH swing) purification. Why?
A2: There are two likely causes. First, you may be experiencing decarboxylation. If you lower the pH too aggressively (below pH 2) or use elevated temperatures during acidification, the molecule can lose its carboxylic acid group, forming a byproduct that may remain in solution.[9][10] Second, incomplete precipitation. Ensure you are adjusting the pH to the isoelectric point (typically pH ~3.5-4.0) where the compound's aqueous solubility is at its minimum. Allow sufficient time for full precipitation, potentially with cooling.
Q3: What is the best single solvent for recrystallizing this compound?
A3: Due to its polar functional groups, polar protic solvents are the best starting point. Ethanol is often a good choice.[11] However, finding a single solvent with the ideal solubility profile (very soluble when hot, nearly insoluble when cold) can be difficult.[12] A mixed-solvent system, such as Ethanol/Water or Acetone/Hexane, often provides superior results by allowing for fine-tuned control over solubility. Refer to the Solvent Selection Guide (Table 2) and the detailed recrystallization protocol below.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, capable of separating the target compound from closely related impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying organic impurities. Finally, measuring the melting point provides a quick check for purity; a sharp melting point close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting and executing the appropriate purification strategy based on the nature of the crude material.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
Problem 1: Low Purity After Recrystallization (Organic Impurities Remain)
-
Probable Cause A: Incorrect Solvent Choice. The chosen solvent may be dissolving the impurities along with the product, causing them to co-crystallize upon cooling. The "like dissolves like" principle is a starting point, but the differential solubility between hot and cold is key.[12]
-
Solution A: Re-evaluate the Recrystallization Solvent.
-
Systematic Screening: Test the solubility of your impure solid in a range of solvents (see Table 2) at both room temperature and their boiling points.
-
Employ a Mixed-Solvent System: If no single solvent is ideal, use a two-solvent system.[14] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" (miscible) solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly. Common pairs include ethanol/water and acetone/hexane.[11][14]
-
-
Probable Cause B: Crystallization Occurred Too Quickly. Rapid cooling traps impurities within the crystal lattice.
-
Solution B: Ensure Slow Cooling.
-
Allow the hot, filtered solution to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath.
-
Insulating the flask (e.g., with glass wool) can further slow the cooling rate, promoting the formation of larger, purer crystals.
-
-
Probable Cause C: Presence of Insoluble Impurities. Mechanical impurities or highly insoluble byproducts may be present in the hot solution before cooling.
-
Solution C: Perform a Hot Gravity Filtration. Before allowing the solution to cool, filter it while hot through a fluted filter paper to remove any undissolved solids.[12] This step is crucial for removing baseline impurities.
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Comments & Suitability |
| Water | High | 100 | Good for highly polar compounds. May require a co-solvent like ethanol to increase solubility when hot.[11] |
| Ethanol | High | 78 | Excellent starting point. Good solubility when hot, often lower when cold. Evaporates easily.[11] |
| Methanol | High | 65 | More polar than ethanol. Good for polar compounds, but be mindful of its lower boiling point. |
| Acetone | Medium | 56 | Versatile solvent, dissolves many organics. Its low boiling point can make the solubility difference between hot and cold less pronounced.[12] |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Dichloromethane | Low | 40 | Generally too non-polar to be a good primary solvent, but can be used as the "good" solvent in a pair with a non-polar anti-solvent like hexane. |
| Hexane | Non-polar | 69 | Unlikely to dissolve the compound, but useful as an anti-solvent or for washing final crystals to remove non-polar contaminants.[11] |
Problem 2: Significant Yield Loss and/or Purity Issues During Acid-Base Purification
-
Probable Cause: Irreversible Decarboxylation. This is the most critical side reaction to control during pH manipulation. The mechanism is favored by low pH and heat, where the quinoline nitrogen gets protonated, activating the C7-carboxylic acid for elimination as CO₂.[9][10][15]
-
Solution: Strict pH and Temperature Control.
-
Basification: Use a moderate base like potassium or sodium carbonate to dissolve the crude product. Avoid strong, hot NaOH which can cause hydrolysis of other functional groups if present as impurities.
-
Acidification: Cool the basic solution in an ice bath (0-5 °C) before and during acidification.
-
Dropwise Acid Addition: Add dilute acid (e.g., 1M HCl) slowly with vigorous stirring, monitoring the pH with a calibrated meter or narrow-range pH paper.
-
Target pH: Stop adding acid once the pH reaches ~4.0. Do not overshoot to pH < 2.
-
Patience: Allow the slurry to stir in the cold for at least 30 minutes to ensure complete precipitation before filtration.
-
Caption: Critical control points in acid-base purification.
Problem 3: Product is Off-Color (Yellow, Green, Brown)
-
Probable Cause: Metal Ion Contamination. As a potent chelator, the product readily complexes with trace metals.[7][16] These complexes are often highly colored and can be difficult to remove by simple recrystallization.
-
Solution: Chelation-Based Washing.
-
EDTA Wash: During the workup (e.g., after the basification step in an acid-base purification), add a 0.5M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. EDTA is a stronger, hexadentate chelating agent that will sequester most transition metals, freeing your product.
-
Procedure: After dissolving the crude product in the basic solution, add the EDTA solution and stir vigorously for 1-2 hours at room temperature before proceeding with filtration and acidification. This allows time for the ligand exchange to occur.
-
Alternative: Column chromatography over silica gel can sometimes remove metal complexes, but it is often more labor-intensive and may lead to yield loss.
-
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization (Ethanol/Water System)
This protocol is suitable for material that is already relatively clean but requires a final polishing step.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until the solution remains faintly turbid. Add one or two more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove any soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: High-Purity Acid-Base Purification
This is the method of choice for removing non-acidic starting materials or byproducts.
-
Dissolution: Suspend the crude product (e.g., 5.0 g) in deionized water (50 mL). While stirring, add a 10% w/v aqueous solution of potassium carbonate (K₂CO₃) portion-wise until the solid is completely dissolved and the pH is between 9 and 10.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 5% by weight of your product), stir for 15 minutes, and then filter through a pad of Celite® to remove the charcoal.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Precipitation: Cool the clear filtrate in an ice-water bath. With vigorous stirring, add 1M hydrochloric acid (HCl) dropwise. Monitor the pH closely.
-
Isolation: As the pH drops, the product will precipitate. Continue adding acid until the pH is approximately 4.0.
-
Digestion: Continue to stir the resulting slurry in the ice bath for 30-60 minutes to allow for complete precipitation.
-
Collection & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified product under vacuum. For highest purity, this material can be carried forward into Protocol 1 for recrystallization.
References
-
University of Colorado, Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry @ CU Boulder. [Link]
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
- Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Madsen, C. S., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(20), 9336-9352. [Link]
-
Allen, A. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen Institute. [Link]
- Google Patents. (2015). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
Evotec. (n.d.). Buy this compound (EVT-310204). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Molbase. (n.d.). 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
The Organic Chemistry Tutor. (2021, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
PubChemLite. (n.d.). This compound (C11H9NO3). [Link]
-
Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 76(1), 15-18. [Link]
-
Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Chem 128. [Link]
-
McHugh, P. C., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 10(9), 1338-1345. [Link]
-
Cardiano, P., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. International Journal of Molecular Sciences, 21(23), 9037. [Link]
-
Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. [Link]
-
Research & Reviews: Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
ResearchGate. (2008). 8-Hydroxy-2-methylquinoline. [Link]
Sources
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- 2. This compound | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
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- 10. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
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- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Introduction
8-Hydroxy-2-methylquinoline-7-carboxylic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry, biological assays, and as a chelating agent.[1][2] Its structure, featuring both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, alongside a quinoline core, provides a rich pharmacophore. However, these same functional groups contribute to its complex and often limited solubility in aqueous buffers, a common hurdle for researchers in assay development and screening.[1]
Low solubility can lead to a host of experimental problems, including underestimated compound activity, poor reproducibility, inaccurate structure-activity relationships (SAR), and precipitation during experiments.[3] This guide provides a comprehensive, question-and-answer-based resource for understanding and overcoming the solubility challenges associated with this compound, ensuring reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental solubility characteristics of this compound?
A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is consequently highly dependent on the pH of the medium.
-
Acidic Groups: The carboxylic acid (~pKa 4-5) and the phenolic hydroxyl group (~pKa 9-10) can be deprotonated.
-
Basic Group: The quinoline nitrogen is weakly basic (~pKa 4-5).
Due to this nature, the compound exhibits its lowest solubility at its isoelectric point, where the net charge is zero. At pH values significantly above or below this point, the molecule becomes charged (ionized), which dramatically increases its interaction with polar solvents like water. The presence of the largely hydrophobic quinoline ring system means it is generally sparingly soluble in aqueous buffers at neutral pH.[4] While sparingly soluble in water, it is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5]
Q2: I'm preparing a stock solution. What is the recommended solvent and procedure?
A2: For most biological assays, the standard practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its powerful solubilizing ability for a wide range of polar and non-polar compounds and its miscibility with water.[8][9]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired mass of this compound (Molecular Weight: 203.19 g/mol ) in a sterile microcentrifuge tube or glass vial.[10]
-
Example: For 1 mL of a 10 mM stock, weigh 2.03 mg.
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (or other suitable organic solvent like DMF) to the solid compound.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be used to aid the process.[3] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize degradation and solvent absorption of atmospheric water. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?
A3: This is a very common problem known as "fall-out" or precipitation upon serial dilution. It occurs because while the compound is soluble in the high-concentration organic solvent, its solubility limit is exceeded when diluted into a predominantly aqueous environment where it is only sparingly soluble.[3][4] The final concentration of the organic solvent in the assay may not be sufficient to keep the compound in solution.
Troubleshooting Workflow for Dilution-Induced Precipitation
Caption: Decision workflow for troubleshooting compound precipitation.
Step-by-Step Solutions:
-
Optimize Co-Solvent Concentration: The simplest approach is to ensure the final concentration of DMSO in your assay is sufficient. Many cell-based and biochemical assays can tolerate DMSO up to 0.5-1.0%, but you must always validate this with a vehicle control to check for solvent-induced toxicity or assay interference.[5] Sometimes, increasing the final DMSO concentration (if tolerated by the assay) is enough to maintain solubility.[11]
-
Modify Buffer pH: This is the most effective strategy for an ionizable compound like this compound. By shifting the pH away from the isoelectric point, you increase the proportion of the charged, more soluble species.
-
Basic pH: Adjusting the buffer pH to 8.0 or higher will deprotonate the carboxylic acid and phenolic hydroxyl groups, creating an anionic species that is significantly more water-soluble.
-
Acidic pH: Adjusting the buffer pH to 4.0 or lower will protonate the quinoline nitrogen, creating a cationic species that is also more soluble.
-
Caution: Always ensure the chosen pH is compatible with your assay's biological components (e.g., enzyme activity, cell viability).[12]
-
-
Use Solubility Enhancers: If modifying the co-solvent concentration and pH is not feasible or sufficient, consider adding excipients to your assay buffer.[8]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. A typical starting concentration is 0.01-0.1%.[11]
-
Cyclodextrins: Molecules like SBE-β-CD can form inclusion complexes with the compound, shielding the hydrophobic quinoline core and presenting a hydrophilic exterior to the aqueous solvent.[8]
-
Q4: How does pH specifically affect the solubility of this compound?
A4: The solubility of this compound is directly tied to the ionization state of its functional groups, which is governed by the pH of the solution and the pKa of each group. A similar compound, 8-hydroxyquinoline-2-carboxylic acid, has reported pKa values of approximately 3.9 (carboxylic acid) and 10.1 (hydroxyl group), which can serve as a useful reference.[13]
Impact of pH on Ionization and Solubility
Caption: Relationship between pH and the solubility of the compound.
-
At Low pH (e.g., pH < 4): The carboxylic acid is protonated (neutral), the hydroxyl group is protonated (neutral), but the quinoline nitrogen is protonated (positive charge). The net positive charge enhances solubility.
-
At Neutral/Isoelectric pH (e.g., pH ~5-7): The carboxylic acid is deprotonated (negative charge) while the quinoline nitrogen may still be partially protonated and the hydroxyl group is protonated. The molecule has minimal net charge, leading to strong intermolecular interactions and aggregation, causing very low aqueous solubility.
-
At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge) and the phenolic hydroxyl group may begin to deprotonate as well. The molecule carries a net negative charge, which increases its polarity and enhances its solubility in water.[14]
Solubility Data Summary Table
| Solvent/Condition | Expected Solubility | Rationale / Key Considerations |
| Water (pH 7) | Very Poor / Sparingly Soluble | Close to the isoelectric point; molecule is largely neutral.[4] |
| Aqueous Buffer (pH > 8.0) | Good to Excellent | Deprotonation of acidic groups leads to a charged, more polar species.[12][14] |
| Aqueous Buffer (pH < 4.0) | Good | Protonation of the quinoline nitrogen leads to a charged, more polar species.[12] |
| DMSO, DMF | Excellent | Polar aprotic solvents capable of dissolving a wide range of compounds.[8][9] |
| Ethanol, Methanol | Moderate to Good | Polar protic solvents; solubility may be less than in DMSO.[5] |
Q5: Could solubility issues be causing my low assay signal or inconsistent dose-response curves?
A5: Absolutely. Poor solubility is a frequent cause of artifacts in assay data.[3] If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration you prepared. This directly leads to:
-
Underestimated Potency (High IC50/EC50): The apparent activity will be lower because less compound is available to interact with the biological target.[9]
-
Shallow or Inconsistent Dose-Response Curves: As you increase the compound concentration, you may quickly reach its solubility limit. Further additions of the compound will not increase the dissolved concentration, leading to a plateau in the biological response that is not related to target saturation.
-
Poor Reproducibility: Small variations in experimental conditions (e.g., temperature, mixing speed, buffer preparation) can have a large impact on the amount of compound that stays in solution, leading to high data variability.[3]
How to Confirm a Solubility Problem:
-
Visual Inspection: After adding the compound to the assay buffer, let it sit for 15-30 minutes. Visually inspect the wells or tubes for any signs of cloudiness, haziness, or visible precipitate (Tyndall effect).
-
Turbidimetric Assay: A more quantitative method is to measure the absorbance or light scattering of your compound dilutions in assay buffer using a plate reader. An increase in absorbance/scattering at higher concentrations indicates precipitation.[9]
-
Filter Binding Assay: Prepare your highest assay concentration, incubate, and then filter it through a low-protein-binding filter plate. Measure the concentration of the compound in the filtrate (e.g., by HPLC-UV). A significant difference between the nominal and measured concentration confirms precipitation.
By systematically addressing solubility from stock preparation to final assay conditions, researchers can ensure the integrity of their data and accurately evaluate the biological activity of this compound.
References
- Vertex AI Search. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Evo-techeng.com. (n.d.). Buy this compound (EVT-310204) | 23051-08-3.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Bansal, S., et al. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- Reddit. (2022). How to tackle compound solubility issue. r/labrats.
- PubChemLite. (n.d.). This compound (C11H9NO3).
- Sigma-Aldrich. (n.d.). This compound.
- University of Canterbury Research Repository. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
- PubChem. (n.d.). This compound | C11H9NO3 | CID 469823.
- Sigma-Aldrich. (n.d.). This compound | 23051-08-3.
- Sigma-Aldrich. (n.d.). This compound | 23051-08-3.
- University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU.
- Echemi. (n.d.). 23051-08-3, this compound Formula.
- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
- National Institutes of Health. (n.d.). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution.
- National Institutes of Health. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
- ResearchGate. (2025). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (2025). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
Sources
- 1. Buy this compound (EVT-310204) | 23051-08-3 [evitachem.com]
- 2. This compound | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
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- 13. repository.uncw.edu [repository.uncw.edu]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Kolbe-Schmidt Carboxylation of Quinolinols
Welcome to the technical support center for the Kolbe-Schmidt carboxylation of quinolinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you successfully optimize your reaction conditions. My aim is to blend established chemical principles with practical, field-tested insights to empower you to overcome common challenges in the synthesis of quinolinol carboxylic acids.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Kolbe-Schmidt carboxylation of quinolinols.
1. What is the Kolbe-Schmidt reaction and why is it used for quinolinols?
The Kolbe-Schmidt reaction is a carboxylation process where an alkali metal salt of a phenol (or a hydroxyheterocycle like quinolinol) is heated with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring.[1][2][3] This reaction is a cornerstone for synthesizing aromatic hydroxy acids, which are valuable intermediates in the pharmaceutical and fine chemical industries.[4] For quinolinols, this reaction provides a direct route to quinolinol carboxylic acids, which are precursors to various biologically active compounds.
2. What is the general mechanism of the Kolbe-Schmidt reaction?
The reaction proceeds through the following key steps:
-
Deprotonation: The acidic hydroxyl group of the quinolinol is deprotonated by a strong base (typically an alkali hydroxide or carbonate) to form the corresponding quinolinate salt.[3][5] The resulting quinolinate is more electron-rich and thus more reactive towards electrophilic aromatic substitution than the parent quinolinol.[2][6]
-
Electrophilic Attack: The electron-rich quinolinate acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide.[3]
-
Rearrangement and Tautomerization: An unstable intermediate is formed, which then undergoes rearrangement and tautomerization to yield the more stable carboxylated quinolinol salt.[5]
-
Acidification: The final step involves acidification of the reaction mixture to protonate the carboxylate and phenoxide groups, yielding the desired hydroxy quinolinol carboxylic acid.[2][5]
3. Which position on the quinolinol ring will be carboxylated?
The position of carboxylation (regioselectivity) is influenced by several factors, including the position of the hydroxyl group on the quinoline ring, the choice of alkali metal cation, reaction temperature, and pressure.[4][7][8][9] Generally, carboxylation occurs at the ortho-position to the hydroxyl group. However, para-carboxylation can also occur, especially with larger alkali metal cations like potassium, rubidium, and cesium.[1][4][7][8][9] The electron-donating effect of the hydroxyl group activates the ortho and para positions for electrophilic attack.
4. What are the typical starting materials and reagents?
-
Substrate: A quinolinol isomer (e.g., 4-hydroxyquinoline, 6-hydroxyquinoline, 8-hydroxyquinoline).
-
Base: An alkali metal hydroxide (e.g., NaOH, KOH) or carbonate (e.g., K2CO3) to form the quinolinate salt.[10] The Marasse modification specifically uses an excess of anhydrous potassium carbonate.[11][12]
-
Carboxylating Agent: High-purity carbon dioxide (CO2), typically under pressure.
-
Solvent (optional): The reaction can be run neat (solid-gas phase) or in a high-boiling inert solvent.[1] Solvents can aid in heat and mass transfer.[13]
-
Acid: A strong acid (e.g., H2SO4, HCl) for the final work-up.[2][5]
5. What are the key reaction parameters to control?
The success of the Kolbe-Schmidt carboxylation of quinolinols hinges on the careful control of several parameters:
-
Temperature: Typically ranges from 120°C to 250°C.[2] Temperature can significantly influence the regioselectivity.
-
Pressure: CO2 pressure generally ranges from 5 to 100 atm.[1][2][10] Higher pressures can increase the reaction rate and yield.[14]
-
Reaction Time: Usually several hours, depending on the substrate and conditions.
-
Moisture: The reaction is highly sensitive to moisture. All reactants and the reaction setup must be scrupulously dry to prevent the formation of byproducts and reduced yields.[10]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the Kolbe-Schmidt carboxylation of quinolinols.
Problem 1: Low or No Yield of the Desired Carboxylated Product
| Possible Cause | Troubleshooting Action |
| Incomplete formation of the quinolinate salt. | Ensure the quinolinol and base are intimately mixed and that the base is sufficiently strong to deprotonate the hydroxyl group. Consider using a slight excess of the base. |
| Presence of moisture in the reaction. | Thoroughly dry all reactants, solvents, and the reaction vessel.[10] The presence of water can lead to the formation of alkali carbonates and bicarbonates, reducing the availability of the active base. |
| Insufficient CO2 pressure or temperature. | Increase the CO2 pressure to enhance the concentration of the electrophile.[14] Optimize the temperature; too low a temperature will result in a slow reaction rate, while too high a temperature can lead to decomposition. |
| Poor mass transfer in a solid-gas phase reaction. | Ensure the solid quinolinate salt is a fine powder to maximize the surface area for reaction with CO2. Consider using a high-boiling inert solvent to create a slurry and improve mass transfer.[13] |
| Decomposition of the starting material or product. | Quinolinols can be sensitive to high temperatures. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing CO2 to prevent oxidation. Analyze the crude product for signs of degradation. |
Problem 2: Poor Regioselectivity (Formation of undesired isomers)
| Possible Cause | Troubleshooting Action |
| Inappropriate choice of alkali metal cation. | The size of the alkali metal cation plays a crucial role in directing the carboxylation. Smaller cations like Na+ tend to favor ortho-carboxylation, while larger cations like K+, Rb+, and Cs+ can lead to a higher proportion of the para-isomer.[4][7][8][9][15] This is attributed to the chelation of the smaller cation between the hydroxyl oxygen and the incoming carboxylate group, stabilizing the ortho-transition state. |
| Sub-optimal reaction temperature. | The regioselectivity of the carboxylation can be temperature-dependent.[1][4] It is recommended to screen a range of temperatures to find the optimal balance for the desired isomer. |
| Kinetic vs. Thermodynamic Control. | At lower temperatures, the kinetically favored ortho-isomer is often predominant. At higher temperatures, rearrangement to the thermodynamically more stable para-isomer can occur. |
Influence of Alkali Metal on Regioselectivity
| Alkali Metal | Ionic Radius (Å) | Predominant Isomer | Rationale |
| Li+ | 0.76 | Ortho | Strong chelation with the hydroxyl and carboxylate groups favors the ortho-product.[4][7][8] |
| Na+ | 1.02 | Ortho | Favors ortho-carboxylation due to chelation.[1][15] |
| K+ | 1.38 | Mixture of Ortho and Para | Larger ionic size reduces the stability of the ortho-chelate, allowing for para-carboxylation.[1][15] |
| Rb+ | 1.52 | Increasingly Para | The trend towards para-substitution continues with increasing ionic radius.[7][9][15] |
| Cs+ | 1.67 | Predominantly Para | The large ionic radius disfavors the formation of the compact ortho-transition state.[7][9][15] |
Problem 3: Formation of Byproducts
| Possible Cause | Troubleshooting Action |
| Dicarboxylation. | This can occur at higher temperatures and pressures.[15] Reduce the reaction temperature and/or pressure to minimize the formation of dicarboxylic acids. |
| Formation of quinolinol carbonates. | This can result from the reaction of the quinolinate with CO2 at the oxygen atom. Ensure the reaction conditions favor C-carboxylation over O-carboxylation. |
| Unreacted starting material. | If the reaction does not go to completion, you will have a mixture of the product and starting material. Increase the reaction time or consider a more forcing set of conditions (higher temperature or pressure). |
| Thermal decomposition. | As mentioned earlier, high temperatures can lead to the degradation of the quinolinol or the product. |
III. Experimental Protocols
General Protocol for Kolbe-Schmidt Carboxylation of a Quinolinol
Safety Precautions: This reaction involves high pressures and temperatures and should only be performed in a suitable high-pressure reactor (autoclave) by trained personnel.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16] Ensure the workspace is well-ventilated.[16]
-
Preparation of the Quinolinate Salt:
-
In a round-bottom flask, dissolve the quinolinol (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Add the alkali hydroxide (e.g., NaOH or KOH, 1.05 eq) portion-wise with stirring.
-
Remove the solvent under reduced pressure and dry the resulting solid quinolinate salt in a vacuum oven at 100-120°C for several hours to ensure it is completely anhydrous.
-
-
Carboxylation Reaction:
-
Transfer the finely powdered, dry quinolinate salt to a high-pressure autoclave.
-
Seal the autoclave and purge it several times with dry, inert gas (e.g., nitrogen or argon) to remove any air and moisture.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).
-
Heat the autoclave to the desired temperature (e.g., 150-180°C) with stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the autoclave to room temperature and carefully vent the excess CO2.
-
Open the autoclave and transfer the solid reaction mixture to a beaker.
-
Dissolve the solid in water.
-
Acidify the aqueous solution to a pH of 2-3 with a strong acid (e.g., 10% H2SO4 or HCl) with cooling in an ice bath.
-
The carboxylated quinolinol product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.[17][18] High-performance liquid chromatography (HPLC) can be used to determine the isomeric ratio if both ortho and para products are formed.[19]
-
IV. Visualizations
Reaction Mechanism of Kolbe-Schmidt Carboxylation
Caption: General mechanism of the Kolbe-Schmidt reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
V. References
-
Marković, Z., Marković, S., & Begović, N. (2006). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. Journal of Chemical Information and Modeling, 46(5), 1957–1964. [Link]
-
Marković, Z., Marković, S., & Begović, N. (2006). Influence of alkali metal cations upon the Kolbe-Schmitt reaction mechanism. PubMed. [Link]
-
Marković, Z., Marković, S., & Begović, N. (2006). Influence of Alkali Metal Cations upon the Kolbe-Schmitt Reaction Mechanism. Semantic Scholar. [Link]
-
Rahim, M. A., Matsui, Y., & Kosugi, Y. (2002). Effects of Alkali and Alkaline Earth Metals on the Kolbe–Schmitt Reaction. Bulletin of the Chemical Society of Japan, 75(3), 619–622. [Link]
-
Marković, Z., Marković, S., & Begović, N. (2006). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. Journal of Chemical Information and Modeling, 46(5), 1957–1964. [Link]
-
A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. ResearchGate. [Link]
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
The Kolbe-Schmitt Reaction. Future4200. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
-
Kolbe-Schmitt Reaction: Videos & Practice Problems. Pearson. [Link]
-
Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules. [Link]
-
Kolbe's Reaction. GeeksforGeeks. [Link]
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA. [Link]
-
Kolbe's Reaction Mechanism. BYJU'S. [Link]
-
The Kolbe-Schmitt Reaction. ACS Publications. [Link]
-
Side reactions proposed by Kolbe–Schmitt. ResearchGate. [Link]
-
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Chemistry Learner. [Link]
-
Biocatalytic Carboxylation of Phenol Derivatives: Kinetics and Thermodynamics of the Biological Kolbe-Schmitt Synthesis. PubMed. [Link]
-
Kolbe–Schmitt reaction. L.S.College, Muzaffarpur. [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
-
What Safety Precautions Should Be Taken When Working with Solvents? YouTube. [Link]
-
The industrially applied Kolbe–Schmitt reaction conducted under high... ResearchGate. [Link]
-
Kolbe synthesis reaction, mechanism and limitations. Purechemistry. [Link]
-
Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2. MDPI. [Link]
-
A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv. [Link]
-
Kolbe's Reaction. Khan Academy. [Link]
-
Kolbe-Schmitt Reaction - Reaction with Mechanism. YouTube. [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Influence of alkali metal cations upon the Kolbe-Schmitt reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Influence of Alkali Metal Cations upon the Kolbe-Schmitt Reaction Mechanism | Semantic Scholar [semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
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- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 8-Hydroxy-2-methylquinoline-7-carboxylic acid Metal Complexes
preventing degradation of 8-Hydroxy-2-methylquinoline-7-carboxylic acid during storage
Welcome to the technical support center for 8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS 23051-08-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges.
I. Understanding the Stability of this compound
This compound is a quinoline derivative with acidic properties due to its carboxylic acid group. While generally stable under normal conditions, its stability can be compromised by factors such as light, temperature, pH, and oxygen. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold makes it susceptible to specific degradation pathways, including photodegradation and decarboxylation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air.[3]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid form. If you need to store solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C, protected from light. The choice of solvent is also critical; for aqueous solutions, ensure the pH is controlled to prevent degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two most common degradation pathways are photodegradation, initiated by exposure to light (especially UV), and decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide and can be promoted by heat and acidic conditions.[4][5]
Q4: Can I store the compound in any type of container?
A4: It is advisable to use amber glass vials or containers that block UV light to prevent photodegradation.[1][2] For long-term storage, ensure the container is well-sealed to prevent moisture and air ingress.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I've noticed a color change in my solid compound, from off-white/yellow to a darker shade. What does this indicate?
-
Possible Cause: Color change, particularly darkening, is a common indicator of degradation, often due to light exposure.[1][2][4] The quinoline moiety can be susceptible to photo-oxidation.
-
Immediate Action:
-
Immediately transfer the compound to a light-protected (amber) container.
-
Store the container in a dark place, such as a desiccator cabinet.
-
-
Long-Term Prevention:
-
Always handle the solid compound under subdued light.
-
For long-term storage, place the amber vial inside a secondary opaque container.
-
Consider storing under an inert atmosphere to minimize oxidation.
-
Issue 2: My experimental results are inconsistent, and I suspect my compound has degraded in solution.
-
Possible Cause: Degradation in solution can be triggered by several factors, including pH, temperature, and light exposure during the experiment. The compound's stability in aqueous solution can be pH-dependent.
-
Troubleshooting Steps:
-
Check the pH of your solution: Extreme pH values should be avoided. Purification processes involving dissolution in a base and reprecipitation with acid can risk decarboxylation if the pH drops below 2.0.[5]
-
Control the temperature: Avoid heating solutions for extended periods unless necessary for your protocol. If heating is required, perform it for the shortest possible duration.
-
Protect from light: Cover your reaction vessels with aluminum foil or use amber-colored glassware.
-
-
Preventative Workflow:
Caption: Key degradation pathways for the compound.
IV. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the container of solid this compound in a desiccator.
-
For long-term storage, transfer the solid to an amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly with a cap containing a chemically resistant liner.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the vial in a cool, dark, and dry place. A storage temperature of 2-8°C is recommended.
Protocol 2: Assessing the Purity and Stability of a Stored Sample
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the integrity of your compound.
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of a new, unopened batch of this compound (reference standard).
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This is your reference solution.
-
-
Sample Preparation:
-
Prepare a solution of your stored sample at the same concentration (1 mg/mL) in the same solvent. This is your test solution.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
A common mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
Inject equal volumes of the reference and test solutions.
-
-
Data Analysis:
-
Compare the chromatograms. The retention time of the main peak in the test solution should match that of the reference solution.
-
Look for the presence of additional peaks in the test solution's chromatogram. These may indicate degradation products.
-
A significant decrease in the area of the main peak in the test solution compared to the reference solution suggests degradation.
-
V. Summary of Storage Recommendations
| Parameter | Solid Compound | In Solution |
| Temperature | Cool (2-8°C recommended) | 2-8°C (short-term) |
| Light | Protect from light (amber vial, dark place) | Protect from light (amber vial/foil) |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended | Prepare fresh; minimize headspace |
| Container | Tightly sealed amber glass | Tightly sealed amber glass |
| pH (Aqueous) | N/A | Neutral to slightly basic |
VI. References
-
PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
Sipos, P., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3195. [Link]
-
de la Peña, A. M., et al. (2007). Spectroscopic Evidence of Photodegradation by Ultraviolet Exposure of Tris(8-hydroxyquinoline) Aluminum (Alq(3)) Thin Films. Journal of the Brazilian Chemical Society, 18(2), 366-373. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. [Link]
-
Synthetika. Quinoline Pure. [Link]
-
TSI Journals. (2014). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLINE. Acta Chimica & Pharmaceutica Indica, 4(1). [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
-
Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-189. [Link]
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Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]
-
Bio, M., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 56(15), 6064-6075. [Link]
-
ResearchGate. Microbial degradation of quinoline. [Link]
-
Allen, A. (2023). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen Institute. [Link]
-
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]
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De-Bashan, L. E., & Bashan, Y. (2004). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. International Journal of Environmental and Analytical Chemistry, 84(10), 737-746. [Link]
-
ResearchGate. Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin. [Link]
-
ResearchGate. Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. [Link]
-
Organic Chemistry Tutor. (2022, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 76(1), 15-18. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Berg, E. W., & Alam, A. (1962). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Analytical Chemistry, 34(9), 1122-1125. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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troubleshooting fluorescence quenching in 8-hydroxyquinoline sensors
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges encountered when using 8-HQ based fluorescent sensors. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are both successful and reliable.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you might face during your experiments. Each issue is broken down by potential causes and followed by a logical, step-by-step protocol for diagnosis and resolution.
Issue 1: Complete or Drastic Loss of Fluorescence Signal
Question: I've prepared my 8-HQ sensor solution with my analyte, but I'm seeing very weak or no fluorescence signal. What's going wrong?
This is a common issue that can stem from several factors, ranging from the fundamental chemistry of the sensor to the instrumental setup.
Potential Causes & Solutions:
-
Incorrect pH of the Medium: The fluorescence of 8-HQ is highly pH-sensitive.[1][2] The protonation state of the phenolic hydroxyl group and the quinolinic nitrogen dictates its ability to fluoresce upon metal chelation.
-
Causality: In its free form, 8-HQ is weakly fluorescent due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3][4] Upon chelation with a metal ion, this ESIPT process is inhibited, causing a "turn-on" of fluorescence.[1][5][6] If the pH is too low, the quinoline nitrogen is protonated, preventing efficient chelation. If the pH is too high, the hydroxyl group is deprotonated even without the analyte, which can alter the ground state and affect the sensing mechanism.[2]
-
Protocol:
-
Verify the pH of your buffer or solvent system. For most biological applications targeting ions like Zn²⁺, a physiological pH range (e.g., 7.0-7.4, buffered with HEPES) is optimal.[1][3]
-
Perform a pH titration experiment with your 8-HQ sensor (in the absence of the analyte) to determine its pKa and optimal working pH range.
-
Ensure your buffer has sufficient capacity to handle any pH changes introduced by your sample.
-
-
-
Presence of Quenching Contaminants: Your sample may be contaminated with species that quench fluorescence. Transition metal ions like Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ are notorious quenchers of many fluorophores, including 8-HQ complexes.[7]
-
Causality: These metal ions can induce quenching through mechanisms like Photoinduced Electron Transfer (PET), where the excited fluorophore transfers an electron to the metal ion, returning to the ground state without emitting a photon.[4][7]
-
Protocol:
-
Use high-purity (e.g., "metal-free" or "trace metal grade") salts and solvents for all buffers and solutions.
-
Treat buffers with a chelating resin (like Chelex® 100) to remove trace metal contaminants.
-
As a diagnostic, add a strong chelator like EDTA to your quenched sample. If fluorescence is restored, it strongly indicates quenching by a contaminating metal ion.
-
-
-
Photobleaching: The fluorophore is being irreversibly destroyed by the excitation light.
-
Causality: All fluorophores have a finite capacity for excitation/emission cycles before they undergo photochemical destruction. High-intensity light sources, prolonged exposure, and the presence of dissolved oxygen can accelerate this process.[1][8]
-
Protocol:
-
Reduce the intensity of your excitation light source using neutral density filters.
-
Minimize the exposure time for each measurement. Use the shutter to block the light path when not acquiring data.
-
For solution-based measurements, consider de-gassing the solvent to remove dissolved oxygen, which can participate in photobleaching pathways.[8]
-
-
Issue 2: High Background Fluorescence
Question: My "blank" sample (8-HQ sensor without the analyte) is showing a very high fluorescence signal. How can I fix this?
High background negates the "turn-on" sensing principle and severely limits the sensitivity and dynamic range of your assay.
Potential Causes & Solutions:
-
Contamination of Buffer/Solvent with Target Analyte: The most common cause is that your reagents are contaminated with the very ion you are trying to detect.
-
Causality: Glassware, water, and chemical reagents can contain significant amounts of metal ions (like Zn²⁺ or Al³⁺), which will bind to the 8-HQ sensor and activate its fluorescence.[9]
-
Protocol:
-
Prepare a "metal-free" control. Use high-purity water and reagents. Treat your buffer with a chelating resin.
-
Use plasticware instead of glassware where possible, or acid-wash all glassware (e.g., with 1 M HCl) followed by extensive rinsing with high-purity water.
-
Prepare a fresh stock solution of your 8-HQ sensor in a pristine, uncontaminated solvent to verify its low-fluorescence state.
-
-
-
Incorrect Solvent Choice: The intrinsic fluorescence of 8-HQ itself can vary dramatically with the solvent environment.[10]
-
Causality: The ESIPT process that keeps 8-HQ "dark" is influenced by solvent polarity and hydrogen-bonding capability.[5][11] In some polar aprotic solvents, the free 8-HQ molecule can exhibit a higher-than-expected quantum yield, leading to elevated background.
-
Protocol:
-
Consult the literature for your specific 8-HQ derivative to find recommended solvent systems.
-
Test a panel of solvents with varying polarities (e.g., ethanol, acetonitrile, THF, water) to find one that provides the lowest background signal for the free sensor.[12]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the function and application of 8-HQ sensors.
Q1: What is the fundamental mechanism of fluorescence for an 8-hydroxyquinoline sensor?
The sensing mechanism is primarily based on a phenomenon called Chelation-Enhanced Fluorescence (CHEF) .[5] In its unbound state, the 8-HQ molecule is typically weakly fluorescent. This is due to an efficient quenching pathway called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the quinoline nitrogen in the excited state.[1][3][4] This provides a non-radiative way for the molecule to return to the ground state. When 8-HQ binds to a metal ion (e.g., Zn²⁺, Al³⁺), the hydroxyl proton is displaced, and a rigid five-membered chelate ring is formed.[3][13] This binding event inhibits the ESIPT process, closing the non-radiative decay channel and forcing the molecule to relax by emitting a photon, thus "turning on" the fluorescence.[6]
Caption: A systematic workflow for troubleshooting 8-HQ sensor experiments.
Potential Causes for Instability:
-
Temperature Fluctuations: Dynamic quenching processes are temperature-dependent. Ensure your sample holder is thermalized and that room temperature is stable. [8]2. Photobleaching: As discussed previously, continuous exposure to light will cause a steady decrease in signal. [8]3. Precipitation/Aggregation: At high concentrations, the 8-HQ sensor or its complex may aggregate and precipitate out of solution, causing the signal to decrease. This is known as Aggregation-Caused Quenching (ACQ). [2][8]Visually inspect the cuvette for any turbidity. Try experiments at lower concentrations.
-
Chemical Instability: The 8-HQ derivative or its complex may be chemically unstable in your specific medium, leading to degradation over time. This can be pH or light-dependent.
By systematically addressing these potential issues, you can diagnose and resolve the vast majority of problems encountered during experiments with 8-hydroxyquinoline-based fluorescent sensors.
References
- Technical Support Center: Strategies to Minimize 8-Hydroxyquinoline Phototoxicity in Live-Cell Imaging. Benchchem.
- Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes. Scientific.Net.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749.
- Photophysical properties of thin films containing metal and 8-hydroxyquinoline complexes. IEEE Xplore.
- Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Institutes of Health (NIH).
- Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.
- Wehry, E. L., & Rogers, L. B. (1965). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Journal of the American Chemical Society, 87(19), 4234-4238.
-
Rohini, Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. Available at: [Link]
- A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Royal Society of Chemistry.
- 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. The Open University of Sri Lanka.
-
Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[1][12]henanthroline Ligand and Its Cu(I) Complexes. National Institutes of Health (NIH). Available at:
- 8-hydroxyquinoline-fluorophore-for-sensing-of-metal-ions-and-anions. Ask This Paper.
- Photophysical properties of substituted 7-Aminoquinolin-8-ol. Benchchem.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- troubleshooting fluorescence quenching of 5-Formyl-8-hydroxycarbostyril. Benchchem.
- Troubleshooting unexpected shifts in 2-Hydroxyquinoline emission spectra. Benchchem.
- "troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes". Benchchem.
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Publications. Available at: [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. Available at: [Link]
- A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. National Institutes of Health (NIH).
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- 2. pubs.acs.org [pubs.acs.org]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ours.ou.ac.lk [ours.ou.ac.lk]
- 5. researchgate.net [researchgate.net]
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- 9. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Vilsmeier-Haack Synthesis of Quinoline Aldehydes
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common side reactions and experimental challenges. The following content is structured in a question-and-answer format to directly address issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction on a quinoline substrate has a very low yield or failed completely. What are the primary causes?
A1: Low to no yield is a frequent issue that typically stems from one of four areas: reagent quality, substrate reactivity, reaction conditions, or workup procedure.
-
Reagent Quality: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Actionable Insight: Always use fresh, anhydrous DMF. Old or wet DMF can decompose to dimethylamine, which consumes the Vilsmeier reagent.[1] Similarly, ensure your POCl₃ is fresh and stored under anhydrous conditions to prevent deactivation.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3][4] Therefore, the electronic properties of your quinoline substrate are paramount.
-
Actionable Insight: Quinoline rings substituted with electron-donating groups (EDGs) like alkoxy or alkyl groups are highly activated and generally give good yields.[5] Conversely, quinolines with strong electron-withdrawing groups (EWGs) such as nitro or cyano groups are deactivated and may result in very poor yields or complete reaction failure.[6] For deactivated substrates, consider alternative formylation methods.
-
-
Reaction Stoichiometry & Temperature: The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter.
-
Actionable Insight: An excess of the Vilsmeier reagent is often necessary. For challenging substrates, a high molar ratio of POCl₃ to the substrate (e.g., up to 12 equivalents) can significantly improve yields.[6] The reaction typically requires initial cooling (0-5°C) for reagent formation, followed by heating (e.g., 80-90°C) to drive the formylation and cyclization (if starting from an acetanilide).[6][7]
-
-
Improper Workup: The intermediate iminium salt must be carefully hydrolyzed to yield the final aldehyde.[2]
-
Actionable Insight: After the reaction is complete, the mixture is typically poured onto crushed ice. Proper basification is crucial to neutralize the acidic medium and deprotonate the product for precipitation or extraction. Using a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate to a pH of 6-8 is often effective.[1][8]
-
Q2: My final product is impure. What are the most common side products and how can they be avoided?
A2: Impurities often arise from predictable side reactions inherent to the Vilsmeier-Haack conditions. Understanding these pathways is key to their mitigation.
-
Diformylation: Highly activated quinoline substrates can undergo formylation at two positions.
-
Causality: If the mono-formylated product is still electron-rich, it can undergo a second electrophilic attack by the Vilsmeier reagent.
-
Mitigation Strategy: To minimize diformylation, use milder reaction conditions, such as lower temperatures and shorter reaction times.[1] Critically, adjust the stoichiometry of the Vilsmeier reagent to a lower excess (e.g., 1.1 to 1.5 equivalents) to reduce the availability of the electrophile after the first formylation.
-
-
Chlorination: When using POCl₃, chlorination of the quinoline ring can occur, especially at high temperatures. This is particularly prevalent when starting from N-arylacetamides to synthesize 2-chloro-3-formylquinolines, where chlorination is part of the desired cyclization cascade.[5]
-
Causality: The reaction medium is rich in chloride ions and phosphoryl chloride species that can act as chlorinating agents on activated positions of the quinoline or on intermediate structures.
-
Mitigation Strategy: If chlorination is undesired, carefully control the reaction temperature and time. Using alternative Vilsmeier reagents generated from SOCl₂ or oxalyl chloride may reduce this side reaction, although they come with their own handling challenges.
-
-
Tarry, Polymeric Materials: The formation of dark, intractable tars is a common sign of reaction failure.
-
Causality: This is typically caused by excessively harsh conditions, such as temperatures that are too high or reaction times that are too long, leading to substrate decomposition and polymerization.[8]
-
Mitigation Strategy: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[8] Once the starting material is consumed, proceed immediately to the workup to avoid over-running the reaction and subsequent degradation.
-
-
Formamidine Formation: With strongly deactivated substrates, the Vilsmeier reagent may react with the starting material to form formamidines instead of the desired aldehyde.[8]
-
Causality: The deactivated aromatic ring is not nucleophilic enough to be attacked by the Vilsmeier reagent. Instead, other nucleophilic sites on the substrate may react.
-
Mitigation Strategy: For these challenging substrates, consider using micellar media (e.g., CTAB, SDS), which has been shown to improve the yield of the desired quinoline aldehyde.[8][9]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| No reaction (only starting material recovered) | 1. Inactive Vilsmeier reagent.2. Deactivated substrate.3. Insufficient temperature. | 1. Use fresh, anhydrous DMF and POCl₃. Prepare the reagent at 0°C before adding the substrate.[1]2. Verify the substrate has sufficient electron density. If using a substrate with strong EWGs, expect low reactivity.[6]3. Ensure the reaction is heated sufficiently after the initial addition (typically 80-90°C) to drive the reaction to completion.[6] |
| Multiple spots on TLC, complex mixture | 1. Diformylation.2. Ring chlorination.3. Degradation/tar formation. | 1. Reduce the equivalents of Vilsmeier reagent to 1.1-1.5 eq. Run the reaction at a lower temperature.[1]2. Minimize reaction time and avoid excessive temperatures.[10]3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[8] |
| Product remains in aqueous layer during workup | 1. Incomplete hydrolysis of iminium salt.2. Product is protonated and water-soluble. | 1. Ensure the reaction mixture is quenched thoroughly with ice/water and stirred for a sufficient time.2. Carefully adjust the pH of the aqueous layer. Basify with NaHCO₃ or Na₂CO₃ to a pH of 7-8 to precipitate the neutral product.[1][8] Avoid strongly basic conditions (e.g., high concentrations of NaOH) which may induce other side reactions.[8] |
| Formation of 2-chloro-3-formylquinoline | This is the expected product when starting from an N-arylacetamide. | This is a standard and powerful synthetic route, not a side reaction in this context.[5] The chloro group at the 2-position is a versatile handle for further nucleophilic substitution. |
Visualizing Reaction Pathways
Core Vilsmeier-Haack Mechanism
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich quinoline ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.[2][3]
Caption: Core mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Workflow: Low Product Yield
When faced with low yields, a logical diagnostic process can quickly identify the root cause.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 8-Methoxyquinoline
This protocol details the formylation of an activated quinoline substrate.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool 15 mL of anhydrous DMF to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Formylation Reaction: Dissolve 8-methoxyquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and pour the contents slowly into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8. A precipitate should form.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude quinoline aldehyde.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel to obtain the pure product.
Protocol 2: Mitigating Diformylation in a Highly Activated System
This protocol is adapted for substrates prone to over-reaction.
-
Stoichiometry Adjustment: The most critical change is to reduce the amount of POCl₃ used. Begin with 1.2 equivalents of POCl₃ relative to the quinoline substrate.
-
Vilsmeier Reagent Formation: Follow steps 1-3 from Protocol 1, using the adjusted stoichiometry.
-
Milder Reaction Conditions: After adding the substrate solution (Step 4), do not heat the reaction to 80°C. Instead, let the reaction stir at room temperature (20-25°C) for 12-24 hours.
-
Diligent Monitoring: Check the reaction progress by TLC every 1-2 hours. The goal is to quench the reaction as soon as the starting material is consumed to prevent the formation of the diformylated byproduct.
-
Workup and Isolation: Proceed with the standard workup and isolation procedure as described in steps 6-9 of Protocol 1. The milder conditions and controlled stoichiometry should favor the mono-formylated product.[1]
References
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (2025). Benchchem.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository.
- Vilsmeier–Haack reaction. (2023). Wikipedia.
- Vilsmeier haack rxn. (2015). Slideshare.
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (2025). Benchchem.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2010). PubMed.
- Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde. (2025). Benchchem.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020).
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2001).
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. (1993). HETEROCYCLES.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier Reaction. (2021). YouTube.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2019). RSC Advances.
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Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed C-H Activation of Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed C-H activation of quinolines. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to one of the most persistent challenges in this field: catalyst deactivation. By understanding the root causes of deactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common observable issues encountered during experiments.
Question 1: My C-H activation reaction has stalled or is giving very low yield. What is the most likely cause?
Answer: Low or no conversion is the most common issue and typically points to the deactivation of the palladium catalyst. The primary culprit is the quinoline substrate itself. The lone pair of electrons on the quinoline's nitrogen atom can strongly coordinate to the palladium center, effectively poisoning the catalyst by blocking the open coordination sites required for the C-H activation step.[1][2][3] This strong coordination can form overly stable intermediates that are slow to turn over, halting the catalytic cycle.[1] Another frequent cause is the formation of palladium black (aggregated Pd(0) particles), which indicates catalyst decomposition.[1][4]
Question 2: I see a black precipitate forming in my reaction mixture. What is it and how can I prevent it?
Answer: The black precipitate is almost certainly "palladium black," which consists of aggregated, catalytically inactive Pd(0) nanoparticles.[4] This typically occurs when the active Pd(II) catalyst is reduced to Pd(0) but fails to be efficiently re-oxidized back into the catalytic cycle.[5] The Pd(0) species, if not properly stabilized by ligands, will agglomerate and precipitate out of the solution.
Causality & Prevention:
-
High Temperatures: Excessive heat can accelerate the rate of Pd(II) reduction and subsequent aggregation.[4] Consider running the reaction at the lowest effective temperature.
-
Insufficient Ligand: The ligand's role is not only to facilitate the C-H activation but also to stabilize the palladium species, particularly the transient Pd(0) intermediate.[6] An insufficient ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[4]
-
Inefficient Re-oxidation: In catalytic cycles requiring an external oxidant (e.g., a Pd(II)/Pd(0) cycle), a sluggish re-oxidation of Pd(0) to Pd(II) will lead to a buildup of the Pd(0) species.[5] Ensure your oxidant is active and used in the correct stoichiometry.
Question 3: My reaction yields are inconsistent from run to run, even with the same protocol. What factors should I investigate?
Answer: Inconsistent results often stem from subtle variations in reaction setup and reagent quality.[1]
-
Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inconsistent inert atmosphere techniques (e.g., variations in Schlenk line or glovebox procedures) can lead to variable oxidation and deactivation of the catalyst.
-
Reagent Quality: Ensure solvents are anhydrous and deoxygenated. The purity of the quinoline substrate, coupling partner, and any additives (bases, oxidants) is critical, as impurities can act as catalyst poisons.[1]
-
Water Content: Trace amounts of water can interfere with the reaction, sometimes by promoting catalyst decomposition or reacting with sensitive reagents. Always use freshly dried reagents and solvents.
Section 2: In-Depth Troubleshooting - Mechanistic Deactivation Pathways
Understanding the specific mechanism of deactivation is key to developing a robust solution.
Question 4: How does the quinoline nitrogen poison the palladium catalyst, and how can I mitigate this?
Answer: The nitrogen lone pair in quinolines and other N-heterocycles is a potent Lewis base, which readily coordinates to the Lewis acidic palladium(II) center. This coordination is often a required step to direct the C-H activation to the C8 position. However, if the resulting palladacycle is too stable, or if the nitrogen coordinates in a non-productive manner, it can shut down catalysis.[1][2][7] This is a classic case of catalyst poisoning.
Mitigation Strategies:
-
Ligand Choice: The choice of ligand is the most critical parameter for preventing nitrogen-induced deactivation.[1] Bulky, electron-rich ligands can sterically shield the palladium center, making it more difficult for the quinoline nitrogen to form an overly stable, inhibitory bond. They also increase the nucleophilicity of the Pd(0) center, which can facilitate other steps in the catalytic cycle.[6]
-
Use of Additives: Lewis acidic additives can sometimes bind to the quinoline nitrogen, reducing its ability to poison the palladium catalyst.[8]
-
Substrate Modification: A powerful strategy is to use quinoline N-oxides. The N-oxide functionality can serve as an excellent directing group and may also function as an internal oxidant in certain catalytic cycles, eliminating the need for an external one.[9][10]
dot
Caption: Common deactivation pathways for a Pd(II) catalyst.
Question 5: My reaction involves a Pd(II)/Pd(IV) cycle. Are the deactivation mechanisms different?
Answer: While nitrogen poisoning and aggregation remain potential issues, Pd(II)/Pd(IV) cycles introduce unique stability challenges. The high-valent Pd(IV) intermediate is a powerful oxidant and can be unstable.[11]
-
Decomposition of Pd(IV): The Pd(IV) species can undergo undesired side reactions or decomposition if the reductive elimination step to form the product is not rapid. The ligand framework is crucial for stabilizing this high-oxidation-state intermediate.
-
Oxidant-Induced Degradation: The strong oxidants used to access the Pd(IV) state can sometimes degrade the ligands or the substrate, leading to a complex reaction mixture and catalyst deactivation.
For these systems, careful selection of both the ligand and the oxidant is paramount. Mechanistic studies suggest that the C-H activation step often leads to a cyclopalladated Pd(II) intermediate, which is then oxidized to Pd(IV) before C-C or C-X bond-forming reductive elimination.[2][5]
Section 3: Preventative Strategies & Ligand Selection
Proactive measures are more effective than post-reaction troubleshooting.
Question 6: How do I select the right ligand to maximize catalyst stability and activity?
Answer: Ligand selection is highly substrate-dependent and often requires screening.[1] However, for C-H activation of N-heterocycles, certain classes of ligands have proven to be broadly effective. The goal is to find a ligand that promotes the desired C-H activation step while preventing the formation of inactive palladium species.[6]
| Ligand Class | Example(s) | Key Features & Rationale |
| Bulky, Electron-Rich Monophosphines | DavePhos, XPhos, SPhos, P(t-Bu)₃ | The steric bulk helps prevent the formation of inactive catalyst dimers and shields the Pd center from inhibitory coordination.[1][6] The strong σ-donating character increases electron density on the metal, facilitating key steps like oxidative addition.[6] |
| Bidentate Phosphines (Large Bite Angle) | Xantphos | Bidentate ligands can chelate the metal center, providing greater stability. A large "bite angle" can promote reductive elimination and prevent the formation of certain inactive species.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are very strong σ-donors and form highly stable bonds with palladium. This can prevent ligand dissociation and subsequent catalyst decomposition. They have been successfully used for challenging cross-couplings.[12] |
| Mono-N-protected Amino Acids (MPAA) | Ac-Ile-OH | These unconventional ligands have shown remarkable efficacy in Pd(II)-catalyzed C-H functionalization by participating directly in the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism.[6] |
dot
Caption: A decision workflow for troubleshooting catalyst deactivation.
Question 7: Are there any methods to regenerate a catalyst that has deactivated?
Answer: Catalyst regeneration is challenging and depends entirely on the deactivation mechanism.
-
For Fouling: If deactivation is due to the deposition of byproducts on a heterogeneous catalyst, washing the catalyst with an appropriate solvent may restore some activity.[1][13]
-
For Pd(0) Aggregation: For deactivated homogeneous catalysts that have formed Pd black, regeneration is generally not feasible in situ. However, in heterogeneous catalysis, some success has been reported. Treatment with an oxidant like benzoquinone (BQ) can re-oxidize the inactive Pd(0) species back to the active Pd(II) state.[14] Similarly, treatment with an air flow at elevated temperatures has been used to regenerate supported Pd/C catalysts by burning off carbonaceous deposits and re-oxidizing the metal.[15]
-
For Irreversible Poisoning: If deactivation is due to strong, irreversible coordination of a poison (like the quinoline itself), regeneration is typically not possible. The focus should be on prevention.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol is designed for parallel screening to efficiently identify an optimal ligand.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Array of ligands (e.g., XPhos, SPhos, Xantphos, P(t-Bu)₃; 4 mol%)
-
Quinoline substrate (1.0 equiv)
-
Coupling partner (1.5 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)
-
Array of reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
To each reaction vial, add the quinoline substrate, base, and a stir bar.
-
In separate stock solutions, dissolve the palladium precatalyst and each ligand in the reaction solvent.
-
Add the appropriate volume of the palladium stock solution to each vial.
-
Add the corresponding ligand stock solution to each designated vial.
-
Finally, add the coupling partner and the remaining solvent to reach the desired concentration (e.g., 0.1 M).
-
Reaction:
-
Seal the vials tightly.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a stirrer hotplate.
-
Run the reaction for a set time (e.g., 12-24 hours) at a specific temperature (e.g., 100-120 °C).
-
Analysis:
-
After cooling to room temperature, take a small, measured aliquot from each vial.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate) and add an internal standard.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion to product and identify the most effective ligand.[4]
References
- Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions.Journal of the American Chemical Society.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.Benchchem.
- Palladium Catalysis in Directed C-H Bond Activation and Cycloisomeris
- Developing Ligands for Palladium(II)
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.RSC Publishing.
- Developing ligands for palladium(II)
- Bypassing the Limitations of Directed C–H Functionaliz
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Semantic Scholar.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.NIH.
- Heterocycle Formation via Palladium-Catalyzed C–H Functionaliz
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Regeneration of palladium based catalyst for methane ab
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).MDPI.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.Benchchem.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.PMC - PubMed Central.
- High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis.RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 13. mdpi.com [mdpi.com]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Selectivity of 8-Hydroxy-2-methylquinoline-7-carboxylic acid for Specific Metal Ions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 8-Hydroxy-2-methylquinoline-7-carboxylic acid (HMQCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the selectivity of HMQCA in various experimental settings. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your work.
Section 1: Understanding the Chelation Chemistry of HMQCA (FAQs)
This section addresses the fundamental principles governing the interaction of HMQCA with metal ions. A solid grasp of these concepts is the first step toward troubleshooting and optimizing selectivity.
FAQ 1: What is the fundamental coordination chemistry of HMQCA with metal ions?
This compound is a derivative of 8-hydroxyquinoline (also known as oxine), a classic bidentate chelating agent.[1] This means it binds to a central metal ion through two donor atoms simultaneously: the nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group at position 8.[1][2] This coordination forms a highly stable five-membered ring, a structure known as a chelate.[1] The presence of both a hydroxyl and a carboxylic acid group enhances its reactivity and solubility, making it useful in biological systems and coordination chemistry.[3]
Caption: Bidentate chelation of a metal ion (Mⁿ⁺) by HMQCA.
FAQ 2: How do the methyl and carboxylic acid groups influence intrinsic selectivity?
The substituents on the 8-hydroxyquinoline scaffold are not passive; they actively modulate the ligand's binding properties:
-
2-Methyl Group (Steric Hindrance): The methyl group at the 2-position, adjacent to the coordinating nitrogen, introduces significant steric hindrance.[2][4] This bulkiness can prevent the ligand from forming stable octahedral complexes (requiring three ligands per metal ion), which are preferred by ions like Al³⁺ and Fe³⁺.[5][6] Conversely, it can favor metal ions that accommodate tetrahedral or distorted geometries, thereby providing a basis for selectivity.[6]
-
7-Carboxylic Acid Group (Electronic Effects & Solubility): The carboxylic acid group at the 7-position has two primary effects. First, as an electron-withdrawing group, it can lower the pKa of the phenolic hydroxyl group, influencing the pH range at which chelation occurs.[6] Second, it significantly increases the water solubility of both the free ligand and its metal complexes, which is a critical property for biological applications and aqueous-phase experiments.[3] The structural requirements for certain biological activities include a carboxyl group at C-7 and a hydroxyl group at C-8.[6]
FAQ 3: What are the common metal ions that HMQCA can bind to, and what influences their stability?
| Metal Ion | Charge | Log K₁ (8-Hydroxyquinoline) | Log K₂ (8-Hydroxyquinoline) | Expected Influence of HMQCA Substituents |
| Cu²⁺ | +2 | 12.2 | 11.3 | Stability may be slightly reduced due to steric hindrance. |
| Zn²⁺ | +2 | 8.7 | 8.0 | Moderate stability, compatible with tetrahedral geometry. |
| Fe³⁺ | +3 | 12.3 | 11.3 | Stability significantly reduced due to steric hindrance preventing octahedral complex. |
| Al³⁺ | +3 | 9.8 | 9.0 | Stability significantly reduced due to steric hindrance preventing octahedral complex.[5] |
| Mg²⁺ | +2 | 3.0 | 2.5 | Weak binding, generally lower affinity. |
| Ca²⁺ | +2 | 1.5 | - | Very weak binding. |
Note: Data is illustrative and based on the parent 8-hydroxyquinoline. Stability constants can vary with experimental conditions (temperature, ionic strength, solvent).
Section 2: Troubleshooting Poor Selectivity in Your Experiments
This section is formatted as a troubleshooting guide to address common issues encountered in the lab.
Problem: "My HMQCA solution is binding to multiple metal ions in my sample, leading to a non-selective response. How can I isolate the signal for my target ion?"
This is a classic challenge in coordination chemistry. Selectivity is rarely absolute and often must be achieved by carefully controlling experimental conditions.
Caption: Troubleshooting workflow for poor selectivity.
Solution A: pH Optimization
-
Causality: The formation of a metal-HMQCA complex is a competitive reaction where the metal ion competes with protons (H⁺) for the ligand. Each metal-ligand pair has a characteristic pH range where complex formation is optimal.[8] By adjusting the pH, you can exploit these differences. For instance, metal ions that form very stable complexes (like Cu²⁺) can be chelated at a lower pH, while ions forming weaker complexes (like Mg²⁺) require a higher, more basic pH to deprotonate the ligand and facilitate binding.[9]
-
Actionable Protocol: See Section 3, Guide 1: Protocol for pH-Dependent Selectivity Profiling of HMQCA. This protocol will allow you to systematically determine the optimal pH for binding your target ion while minimizing the binding of interfering ions.
Solution B: Use of Masking Agents
-
Causality: A masking agent is a secondary chelating agent that forms a highly stable complex with an interfering ion but not with your target ion.[10][11] This effectively "hides" the interfering ion from HMQCA. The choice of masking agent is critical and depends on the specific ions in your mixture.
-
Examples of Masking Agents:
-
Cyanide (CN⁻): Excellent for masking ions like Zn²⁺, Cd²⁺, Cu²⁺, and Ag⁺.[11][12] Caution: Highly toxic; handle with extreme care in a well-ventilated fume hood.
-
Triethanolamine (TEA): Masks Al³⁺, Fe³⁺, and Mn²⁺ in alkaline solutions.[13]
-
Fluoride (F⁻): Effective for masking Fe³⁺, Al³⁺, and Ti⁴⁺ by forming stable fluoro-complexes.[11]
-
-
Actionable Protocol: See Section 3, Guide 2: Protocol for Screening and Application of Masking Agents.
Solution C: Solvent System Modification
-
Causality: Changing the solvent can alter the solvation energies of the metal ions and the ligand, thereby shifting the stability constants of the complexes. For example, moving from a purely aqueous system to a mixed-solvent system (e.g., water-ethanol or water-dioxane) can enhance the stability of certain complexes over others, providing a lever for improving selectivity.
-
Actionable Steps:
-
Perform your standard binding assay in the current solvent system.
-
Repeat the assay in a series of mixed-solvent systems (e.g., 10%, 25%, and 50% ethanol in water).
-
Compare the relative signal intensities for your target ion versus interfering ions in each system to identify a solvent composition that maximizes selectivity.
-
Section 3: Advanced Strategies for Enhancing Selectivity
For researchers requiring the highest degree of selectivity, direct experimental optimization and strategic modifications are necessary.
Guide 1: Protocol for pH-Dependent Selectivity Profiling of HMQCA
This protocol allows for the empirical determination of the optimal pH for selective metal ion binding.
Materials:
-
Stock solution of HMQCA (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of target and potential interfering metal ions (e.g., 10 mM aqueous solutions of their chloride or nitrate salts).
-
A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 10).
-
Spectrophotometer or fluorometer.
-
Calibrated pH meter.
Methodology:
-
Prepare Test Solutions: In a series of cuvettes or wells of a microplate, add the buffer of a specific pH.
-
Add HMQCA: Add a small aliquot of the HMQCA stock solution to each cuvette/well to a final concentration of (e.g.) 10 µM.
-
Add Metal Ion: To separate sets of cuvettes for each pH, add your target metal ion to one set and an interfering ion to another, both to a final concentration of (e.g.) 20 µM. Include a "blank" set with only HMQCA and buffer.
-
Equilibrate: Allow the solutions to equilibrate for 15-30 minutes at a constant temperature.
-
Measure Response: Measure the absorbance or fluorescence at the wavelength corresponding to the metal-HMQCA complex.
-
Plot Data: Plot the response (absorbance/fluorescence intensity) as a function of pH for each metal ion.
-
Analyze: Identify the pH range where the response for your target ion is maximal while the response for interfering ions is minimal. This is your optimal pH window for selective analysis.
Guide 2: Protocol for Screening and Application of Masking Agents
This protocol helps you select and use a masking agent to eliminate interference.
Prerequisites:
-
You have identified your target ion and the primary interfering ion(s) from the pH profiling experiment.
-
You have determined the optimal pH for your target ion.
Methodology:
-
Prepare Buffered Solutions: Prepare your sample solutions buffered at the optimal pH determined in Guide 1. Each solution should contain HMQCA, your target ion, and the primary interfering ion.
-
Screen Masking Agents: To separate test tubes, add a different potential masking agent (e.g., KCN, TEA, NaF) at a concentration sufficient to complex the interfering ion (e.g., 10-100 fold molar excess). Include a control tube with no masking agent.
-
Equilibrate: Allow the solutions to equilibrate for 15 minutes.
-
Measure Response: Measure the analytical signal (absorbance/fluorescence).
-
Analyze: The most effective masking agent will be the one that results in a signal level closest to the signal of the target ion in the absence of the interferent. This indicates that the interfering ion has been successfully masked.[13]
Guide 3: Introduction to Structural Modification of HMQCA
When fine-tuning selectivity through environmental control is insufficient, rational design and synthesis of new HMQCA derivatives is the ultimate strategy. This involves altering the steric and electronic properties of the ligand.
Caption: Conceptual pathways for structural modification of HMQCA.
-
Concept A: Introducing Steric Hindrance: To further discriminate against ions that prefer octahedral geometries (like Fe³⁺), one could synthesize derivatives with additional bulky groups on the quinoline ring, particularly at positions adjacent to the coordinating atoms. This increases the steric barrier, making it even more difficult for multiple ligands to arrange around a central metal ion.[4]
-
Concept B: Modifying Electronic Properties: The binding affinity of a ligand is related to the basicity (pKa) of its donor atoms.[14]
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂): Adding these to the ring increases the electron density on the N and O donor atoms, making the ligand a stronger base and generally increasing the stability of its metal complexes.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Adding these decreases the electron density, making the ligand a weaker base and generally decreasing the stability of its complexes. By strategically placing these groups, one can fine-tune the ligand's affinity to better match a target ion over competitors. For example, to selectively bind a "softer" metal ion like Cu²⁺ over a "harder" one like Al³⁺, one might add substituents that slightly soften the donor atoms.
-
References
- Vertex AI Search. Buy this compound (EVT-310204) | 23051-08-3.
- Pharmacy Infoline. Masking and demasking reagents in Complexometric titration.
- JoVE. Video: Masking and Demasking Agents. (2024-04-04).
- Cipurković, A. et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- YouTube. (2016-11-05). Part 3: Masking & Demasking Agents used in Complexometric Titration.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PMC - NIH. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- PMC - NIH. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ChemInform. (2025-08-07). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications.
- Scribd. Organic Reagents As Masking Agents in Complexometric Determination of Metals.
- ResearchGate. (2025-08-06). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.
- ACS Publications. (2022-05-25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- PMC - PubMed Central. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution.
- Analyst (RSC Publishing). The precipitation of metals by means of 8-hydroxyquinoline (oxine). Part II. The effect of pH on the precipitation of cadmium, tungsten, and uranium from acetate solutions.
- MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
Sources
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- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-310204) | 23051-08-3 [evitachem.com]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. The precipitation of metals by means of 8-hydroxyquinoline (oxine). Part II. The effect of pH on the precipitation of cadmium, tungsten, and uranium from acetate solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 11. Video: Masking and Demasking Agents [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Potential of 8-Hydroxyquinoline and its Carboxylic Acid Derivative
For researchers and professionals in drug development, the quinoline scaffold represents a privileged structure in the quest for novel antimicrobial agents. Among its numerous derivatives, 8-hydroxyquinoline (8-HQ) has long been recognized for its broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the well-documented antimicrobial activity of 8-hydroxyquinoline against its derivative, 8-Hydroxy-2-methylquinoline-7-carboxylic acid. While direct and extensive experimental data for the latter is not widely available in the public domain, we can infer its potential activity through a detailed examination of structure-activity relationships within the 8-hydroxyquinoline class. This guide will delve into the established mechanisms of action, present available antimicrobial data, and provide detailed experimental protocols for the evaluation of such compounds.
Unveiling the Structures: A Tale of Two Quinolines
The fundamental difference between the two molecules lies in the substitutions on the quinoline ring. 8-Hydroxyquinoline is the parent compound, while this compound possesses a methyl group at the 2-position and a carboxylic acid group at the 7-position. These seemingly minor alterations can significantly impact the molecule's physicochemical properties and, consequently, its biological activity.
Figure 1: Chemical Structures
Caption: Chemical structures of 8-Hydroxyquinoline and this compound.
The Engine of Antimicrobial Action: A Mechanism Rooted in Metal Chelation
The primary mechanism by which 8-hydroxyquinoline and its derivatives exert their antimicrobial effects is through the chelation of essential metal ions.[1][2] This process disrupts vital cellular functions within microorganisms.
Figure 2: Proposed Mechanism of Action
Caption: The antimicrobial mechanism of 8-hydroxyquinoline derivatives.
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a pincer-like structure that readily binds to divalent and trivalent metal cations. By sequestering these ions, 8-hydroxyquinoline derivatives can:
-
Inhibit Metalloenzymes: Many essential enzymes require metal ions as cofactors for their catalytic activity. The deprivation of these ions leads to enzyme inhibition and a halt in critical metabolic pathways.
-
Induce Oxidative Stress: The formation of 8-HQ-metal complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids.
-
Disrupt Membrane Integrity: The lipophilic nature of the 8-hydroxyquinoline backbone allows it to intercalate into the microbial cell membrane, altering its fluidity and permeability, which can lead to cell lysis.
A Look at the Evidence: Antimicrobial Spectrum of 8-Hydroxyquinoline
The antimicrobial efficacy of 8-hydroxyquinoline is well-documented against a wide array of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various bacteria and fungi, providing a baseline for comparison.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 4 - 8 | [1] |
| Enterococcus faecalis | Gram-positive Bacteria | 4 | [1] |
| Micrococcus luteus | Gram-positive Bacteria | 8 | [1] |
| Escherichia coli | Gram-negative Bacteria | 32 | [1] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 64 | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 256 | [1] |
| Candida albicans | Fungus | 4 | [1] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
The Impact of Substitution: Structure-Activity Relationship Insights
The antimicrobial potency of 8-hydroxyquinoline can be significantly modulated by the introduction of various functional groups onto its core structure.[2][3][4]
-
Methyl Group (at C2): The presence of a methyl group at the 2-position, as seen in this compound, has been shown to have variable effects. In some cases, it can enhance lipophilicity, potentially improving membrane penetration.[5] However, it can also introduce steric hindrance, which might affect the molecule's ability to chelate metal ions or interact with its target sites.
-
Carboxylic Acid Group (at C7): The addition of a carboxylic acid group at the 7-position introduces a polar, ionizable group.[2] This is a critical modification with several potential consequences:
-
Altered Solubility: The carboxylic acid group will increase the water solubility of the molecule, which could be advantageous for formulation but may hinder its ability to cross lipid-rich microbial membranes.
-
Modified Chelating Properties: The carboxylate group can participate in metal ion chelation, potentially altering the stability and stoichiometry of the resulting metal complexes. This could either enhance or diminish the antimicrobial effect.
-
Novel Binding Interactions: The carboxylic acid moiety could establish new hydrogen bonding interactions with target enzymes or other cellular components, potentially leading to a different or enhanced mechanism of action. The structural requirements for the biological activity of some polyhydroxylated styryl quinolines include a carboxyl group at C-7 and a hydroxyl group at C-8.[5]
-
Predicting the Antimicrobial Profile of this compound
Based on the structure-activity relationships discussed, we can formulate a hypothesis regarding the antimicrobial potential of this compound. The presence of the carboxylic acid group is likely the most influential factor. Its impact on solubility and chelation dynamics could lead to a different spectrum of activity compared to the parent 8-hydroxyquinoline.
It is plausible that the increased polarity may reduce its efficacy against bacteria with highly lipophilic outer membranes, such as Pseudomonas aeruginosa. Conversely, the altered chelation properties might enhance its activity against other microorganisms. For instance, some studies on related compounds have indicated that specific substitutions can lead to potent activity against mycobacteria.[6]
Crucially, without direct experimental data, this remains a well-informed hypothesis. Empirical testing is essential to definitively characterize the antimicrobial profile of this compound.
A Blueprint for Discovery: Experimental Protocols
To facilitate further research and a direct comparison, we provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these quinoline derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Figure 3: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Test compounds (8-Hydroxyquinoline and this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (broth and inoculum) and well 12 as a negative control (broth only).
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the concentration at which the compound is cidal rather than static.
Figure 4: MBC Determination Workflow
Sources
Validating 8-Hydroxy-2-methylquinoline-7-carboxylic Acid as an Iron Siderophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents and a deeper understanding of microbial iron acquisition, the identification and validation of new siderophores are of paramount importance. This guide provides an in-depth technical evaluation of 8-Hydroxy-2-methylquinoline-7-carboxylic acid as a potential iron siderophore. We will explore its synthesis, compare its iron-binding characteristics against established siderophores, and provide detailed experimental protocols for its validation.
Introduction: The Critical Role of Siderophores in Iron Homeostasis
Iron is an essential element for nearly all forms of life, playing a critical role in a myriad of cellular processes, from respiration to DNA synthesis. However, the bioavailability of iron in aerobic environments is extremely low, as it primarily exists in the insoluble ferric (Fe³⁺) state. To overcome this challenge, microorganisms have evolved to produce and secrete high-affinity iron-chelating molecules known as siderophores. These molecules scavenge ferric iron from the environment and transport it back into the cell through specific receptor-mediated uptake systems. The remarkable efficiency of siderophores in sequestering iron has made them attractive targets for the development of novel antimicrobial agents and therapeutics for iron-overload disorders.
This compound, a synthetic quinoline derivative, presents a compelling structural motif for iron chelation. The presence of a hydroxyl group at the 8-position and a carboxylic acid group at the 7-position creates a potential bidentate binding site for metal ions. This guide will systematically evaluate the iron-chelating properties of this compound and provide a framework for its validation as a functional siderophore.
Comparative Analysis of Iron Chelators
To contextualize the potential of this compound as a siderophore, it is essential to compare its iron-binding properties with well-characterized, high-affinity siderophores.
| Compound | Type | Fe(III) Stability Constant (log β) | Key Features |
| Enterobactin | Catecholate | ~52 | Considered the strongest known natural siderophore, forming an extremely stable hexadentate complex with Fe(III).[1] |
| Desferrioxamine B | Hydroxamate | ~30.6 | A hexadentate siderophore produced by Streptomyces pilosus, widely used clinically for the treatment of iron overload. |
| This compound | Quinoline Derivative | Not yet determined | Proposed to form a stable complex with Fe(III) via a salicylate-type coordination.[2] |
The exceptionally high stability constant of enterobactin sets a high benchmark for siderophore activity. While the precise stability constant for this compound with Fe(III) has not been reported, studies on similar 8-hydroxyquinoline derivatives suggest a strong potential for iron chelation. Research indicates that functionalization at the 7-position of the quinoline ring allows for a salicylate-like coordination, which is a known motif in siderophore chemistry.[2]
Experimental Validation Workflow
The validation of a compound as a siderophore involves a multi-step experimental approach, progressing from chemical synthesis and characterization to in vitro and biological assays.
Figure 1: A comprehensive workflow for the validation of this compound as an iron siderophore.
Detailed Experimental Protocols
Part 1: Synthesis and Characterization
A plausible and efficient method for the synthesis of this compound is the Betti reaction.[1] This method offers high efficiency and utilizes readily available starting materials.
Protocol 1: Synthesis via Betti Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-hydroxybenzoic acid (1 equivalent) and crotonaldehyde (1.5 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent such as nitrobenzene or use neat conditions. The reaction can be catalyzed by a small amount of acid.
-
Reaction Conditions: Heat the reaction mixture to 130-180 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with a suitable solvent (e.g., ethanol). If no solid forms, pour the mixture into a beaker of ice-water and stir to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Siderophore Activity Assays
The Chrome Azurol S (CAS) assay is a universal and reliable method for detecting siderophore activity.[3] It is based on the principle that a siderophore will remove iron from the blue-colored Fe-CAS complex, resulting in a color change to orange.
Figure 2: The mechanism of the Chrome Azurol S (CAS) assay for siderophore detection.
Protocol 2: Qualitative CAS Agar Plate Assay
-
Prepare CAS Agar: Prepare the CAS assay solution as described in the quantitative protocol below. Autoclave a suitable nutrient-limited agar medium (e.g., M9 minimal medium). Cool the agar to approximately 50°C and aseptically mix the CAS assay solution with the agar in a 1:9 ratio. Pour into sterile petri dishes.
-
Inoculation: Spot a small amount of a pure culture of a suitable indicator bacterium (e.g., Acinetobacter baumannii ATCC 19606) onto the center of the CAS agar plate.[4][5] As a positive control, spot a known siderophore producer. As a negative control, use a non-siderophore producing strain or sterile medium.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.
-
Observation: A positive result is indicated by the formation of an orange halo around the microbial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
Protocol 3: Quantitative CAS Solution Assay
-
Prepare CAS Assay Solution:
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add Solution B to Solution A with constant stirring. Then, slowly add Solution C to the mixture. The final solution should be a deep blue color. Autoclave and store in a dark bottle.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix 100 µL of the cell-free supernatant from a bacterial culture grown in iron-limited medium with 100 µL of the CAS assay solution.
-
As a reference (Ar), mix 100 µL of sterile iron-limited medium with 100 µL of the CAS assay solution.
-
Incubate the mixture at room temperature for 20-60 minutes.
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.
-
-
Calculation of Siderophore Units: The percentage of siderophore units can be calculated using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100
Part 3: Biological Growth Promotion Assay
This assay directly assesses the ability of the test compound to promote the growth of a microorganism under iron-limiting conditions.
Protocol 4: Bacterial Growth Promotion Assay
-
Prepare Iron-Limited Medium: Prepare a suitable liquid culture medium (e.g., M9 minimal medium) and render it iron-deficient by treating it with an iron chelator like 2,2'-dipyridyl or by using Chelex-100 resin.
-
Inoculum Preparation: Grow a culture of a suitable indicator organism, such as Acinetobacter baumannii ATCC 19606, to mid-log phase in a standard nutrient broth.[4][5] Wash the cells twice with sterile saline to remove any residual iron and resuspend in the iron-limited medium.
-
Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Negative Control: Iron-limited medium with the bacterial inoculum.
-
Test Compound: Iron-limited medium with the bacterial inoculum and varying concentrations of this compound.
-
Positive Control: Iron-limited medium with the bacterial inoculum and a known siderophore (e.g., desferrioxamine B).
-
Iron-Replete Control: Standard medium (not iron-limited) with the bacterial inoculum.
-
-
Incubation and Measurement: Incubate the microplate at the optimal growth temperature for the bacterium with shaking. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours for 24-48 hours).
-
Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each condition. A significant increase in the growth rate and final cell density in the presence of this compound compared to the negative control indicates its ability to function as a siderophore.
Conclusion and Future Directions
The preliminary evidence and the structural characteristics of this compound strongly suggest its potential as a novel iron siderophore. The experimental framework provided in this guide offers a robust pathway for its comprehensive validation. Successful validation would not only contribute a new molecule to the growing library of siderophores but also open avenues for its exploration in various applications, including the development of new antimicrobial strategies that target iron acquisition pathways or as a therapeutic agent for iron-related disorders. Further studies should focus on determining the precise Fe(III) stability constant, elucidating the specific uptake mechanism in bacteria, and evaluating its efficacy in more complex biological systems.
References
-
Wikipedia. (n.d.). Enterobactin. Retrieved January 6, 2026, from [Link]
-
Himpsl, S. D., & Mobley, H. L. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 2021, 97–108. [Link]
-
EV Portal. (n.d.). Buy this compound (EVT-310204) | 23051-08-3. Retrieved January 6, 2026, from [Link]
-
Gissy, J., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. [Link]
-
Dorsey, C. W., et al. (2004). The siderophore-mediated iron acquisition systems of Acinetobacter baumannii ATCC 19606 and Vibrio anguillarum 775 are structurally and functionally related. Microbiology, 150(Pt 11), 3657–3667. [Link]
-
Ganal, J. C., et al. (2020). Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only acinetobactin is required for virulence. PLoS Pathogens, 16(10), e1008995. [Link]
-
Tomida, J., et al. (2013). Bacterial Growth Stimulation with Exogenous Siderophore and Synthetic N-Acyl Homoserine Lactone Autoinducers under Iron-Limited and Low-Nutrient Conditions. Applied and Environmental Microbiology, 79(18), 5674–5682. [Link]
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- 3. bio-protocol.org [bio-protocol.org]
- 4. The siderophore-mediated iron acquisition systems of Acinetobacter baumannii ATCC 19606 and Vibrio anguillarum 775 are structurally and functionally related - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A New Contender in Neurodegenerative Disease Research: 8-Hydroxy-2-methylquinoline-7-carboxylic Acid as a Safer Alternative to Clioquinol
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The specter of neurodegenerative diseases like Alzheimer's and Parkinson's looms large over an aging global population. A key pathological hallmark of these devastating conditions is the dysregulation of metal ions, such as copper, zinc, and iron, which contributes to protein misfolding, aggregation, and oxidative stress. For years, the scientific community has explored metal chelation as a therapeutic strategy, with the 8-hydroxyquinoline derivative, clioquinol, once taking center stage. However, its journey has been marred by concerns over neurotoxicity. This guide introduces a promising alternative, 8-Hydroxy-2-methylquinoline-7-carboxylic acid, and provides a comprehensive comparison to clioquinol, supported by a framework of established experimental protocols to empower researchers in their quest for safer and more effective therapeutic agents.
The Promise and Peril of Metal Chelation: The Case of Clioquinol
Clioquinol, a lipophilic 8-hydroxyquinoline, can cross the blood-brain barrier and chelate excess metal ions, thereby disrupting the formation of toxic protein aggregates like amyloid-beta (Aβ) plaques.[1] Preclinical studies in transgenic mouse models of Alzheimer's disease showed that clioquinol could significantly reduce Aβ plaque burden and improve cognitive function.[1] However, the enthusiasm for clioquinol has been tempered by its history. In the mid-20th century, high doses of clioquinol were linked to subacute myelo-optic neuropathy (SMON), a severe neurological disorder, leading to its withdrawal from the market in many countries.[2] While the doses used in neurodegenerative disease research are considerably lower, the specter of neurotoxicity remains a significant concern, driving the search for safer alternatives.
Introducing this compound: A Structurally Tailored Approach
Emerging from the versatile 8-hydroxyquinoline scaffold is this compound, a compound that holds significant promise as a safer and potentially more effective therapeutic agent. Its chemical structure, featuring a methyl group at the 2-position and a carboxylic acid at the 7-position, is anticipated to modulate its lipophilicity and metal-binding properties, potentially offering a more favorable safety profile compared to the halogenated structure of clioquinol.
The known function of this compound as a siderophore, a small molecule that binds and transports iron, strongly supports its role as a metal chelator.[3] This intrinsic property is central to its potential therapeutic mechanism in neurodegenerative diseases, where it can sequester dysregulated metal ions, thereby mitigating their pathological consequences.
Head-to-Head: A Comparative Overview
While direct, extensive comparative studies between this compound and clioquinol are still emerging, we can extrapolate a compelling rationale for its investigation based on the broader understanding of 8-hydroxyquinoline derivatives.
| Feature | Clioquinol | This compound |
| Core Structure | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Key Substituents | 5-chloro, 7-iodo | 2-methyl, 7-carboxylic acid |
| Mechanism of Action | Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺), Inhibition of Aβ aggregation, Antioxidant | Predicted Metal Chelation (Siderophore), Predicted Inhibition of Protein Aggregation, Predicted Antioxidant |
| Blood-Brain Barrier Permeability | Yes | Predicted to be favorable due to 8-hydroxyquinoline core |
| Preclinical Efficacy | Reduction of Aβ plaques and cognitive improvement in animal models[1] | Limited direct data, but derivatives show neuroprotective effects[4] |
| Toxicity Profile | Associated with Subacute Myelo-Optic Neuropathy (SMON) at high doses[2] | Predicted to have a more favorable safety profile due to the absence of halogens |
The Path Forward: A Framework for Experimental Validation
To rigorously evaluate this compound as a viable alternative to clioquinol, a series of well-defined experiments are essential. The following protocols provide a roadmap for researchers to generate the necessary comparative data.
Experimental Workflow: Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of neuroprotective compounds.
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay quantifies the formation of amyloid fibrils, a hallmark of Alzheimer's disease.
Principle: Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Methodology:
-
Preparation of Aβ Peptide: Solubilize synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer like phosphate-buffered saline (PBS) at a concentration of 100 µM.
-
Incubation: Incubate the Aβ peptide solution with varying concentrations of this compound or clioquinol (e.g., 0.1, 1, 10, 100 µM) at 37°C with continuous agitation.
-
ThT Fluorescence Measurement: At designated time points (e.g., 0, 6, 12, 24 hours), take aliquots of the incubation mixture and add them to a solution of Thioflavin T (e.g., 5 µM in glycine-NaOH buffer, pH 8.5).
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence spectrophotometer with excitation at ~440 nm and emission at ~482 nm.
-
Analysis: Plot fluorescence intensity against time to determine the kinetics of aggregation. Calculate the percentage inhibition of aggregation for each compound at different concentrations.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay assesses the antioxidant capacity of the compounds in a cellular context.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until confluent.
-
Induction of Oxidative Stress: Pre-treat the cells with this compound or clioquinol for 1-2 hours. Then, induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or rotenone.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the percentage reduction in ROS levels.
Protocol 3: MTT Assay for Neurotoxicity Assessment
This colorimetric assay evaluates the effect of the compounds on cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product.
Methodology:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or clioquinol for 24-48 hours.
-
MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay predicts the ability of the compounds to cross the blood-brain barrier.
Principle: A co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane mimics the BBB.
Methodology:
-
Model Setup: Culture brain endothelial cells (e.g., bEnd.3) on the apical side of a Transwell insert and astrocytes on the basolateral side.
-
Compound Application: Add this compound or clioquinol to the apical (blood) side of the Transwell.
-
Sampling: At various time points, collect samples from the basolateral (brain) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of 8-hydroxyquinoline derivatives are thought to be mediated through the modulation of several key signaling pathways.
Caption: Proposed mechanism of neuroprotection by 8-hydroxyquinoline compounds.
Conclusion: A Call for Focused Investigation
While clioquinol has paved the way for metal-targeted therapies in neurodegenerative diseases, its associated toxicity necessitates the exploration of safer alternatives. This compound, with its inherent metal-chelating properties and the favorable safety profile associated with its structural class, stands out as a compelling candidate for further research. The experimental framework provided in this guide offers a clear path for the direct, data-driven comparison of these two compounds. By systematically evaluating their efficacy in inhibiting protein aggregation, reducing oxidative stress, and ensuring neuronal viability, the scientific community can move closer to developing a new generation of disease-modifying therapies that are both effective and safe for patients battling neurodegenerative disorders.
References
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8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 13(5), 2152-2175. [Link]
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Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(12), 3191-3201. [Link]
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Trehalose-8-hydroxyquinoline conjugates as antioxidant modulators of Aβ aggregation. RSC Advances, 6(54), 48935-48943. [Link]
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8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
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Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1284-1295. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. [Link]
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Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]
-
Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. Journal of Biological Chemistry, 288(17), 11956-11966. [Link]
-
A novel synthetic compound shows antioxidant and anti-inflammatory activity and alleviates cognitive deficits in rats for the treatment of Alzheimer's disease. Annals of Palliative Medicine, 10(9), 9508-9515. [Link]
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New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]
-
Amyloid-like aggregate intensity reduction by several analogs of hybrid... ResearchGate. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]
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8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]
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Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed Central. [Link]
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A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. MDPI. [Link]
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PubMed Central. [Link]
- 8-hydroxy quinoline derivatives.
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8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. National Institutes of Health. [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed. [Link]
-
Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly. IOS Press. [Link]
-
Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. PubMed. [Link]
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- 4. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Quinoline Carboxylic Acids
For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The specific placement of a carboxylic acid moiety on this heterocyclic system further enhances its potential for biological activity and provides a crucial handle for further synthetic modifications.
This guide offers an in-depth comparative analysis of the primary synthetic routes to substituted quinoline carboxylic acids. We will delve into the mechanistic intricacies, substrate scope, and practical considerations of both classical and contemporary methodologies. Our focus extends beyond a mere recitation of procedures to an evidence-based comparison of their performance, supported by experimental data, to empower you in selecting the optimal synthetic strategy for your target molecule.
I. Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes demanding, are robust and have been refined over decades. Here, we compare the most prominent classical routes that lead to quinoline carboxylic acids: the Doebner, Pfitzinger, and Gould-Jacobs reactions, alongside related methods like the Combes, Doebner-von Miller, and Skraup syntheses which can be adapted for this purpose.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly yield a quinoline-4-carboxylic acid.[1]
Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, intramolecular electrophilic cyclization onto the aromatic ring, and subsequent oxidation to furnish the aromatic quinoline. The choice of an acid catalyst is crucial for promoting both the imine formation and the cyclization step.
Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid [2]
-
In a suitable reaction vessel, dissolve the aniline (1 eq.) and benzaldehyde (1 eq.) in ethanol.
-
Add pyruvic acid (1 eq.) to the solution.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired product.
Performance and Limitations: While direct, the classical Doebner reaction can suffer from low yields, particularly with anilines bearing electron-withdrawing groups.[2] Modern modifications, such as microwave-assisted protocols and the use of efficient catalysts like ytterbium perfluorooctanoate in water, have been shown to improve yields and shorten reaction times significantly.[3][4]
The Pfitzinger Reaction
The Pfitzinger reaction offers a versatile route to quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]
Mechanism and Rationale: The reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.[5] The use of a strong base is essential for the initial ring-opening of isatin.
Experimental Protocol: Synthesis of 2-methylquinoline-4-carboxylic acid [6][7]
-
In a round-bottom flask, dissolve isatin (1 eq.) in a 33% aqueous solution of potassium hydroxide.
-
To this solution, add acetone (an excess).
-
Heat the mixture to reflux for 24 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Performance and Limitations: The Pfitzinger reaction is generally high-yielding and tolerates a wide range of carbonyl compounds. However, the strongly basic conditions can be a limitation for substrates with base-sensitive functional groups.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation to yield a 4-hydroxyquinoline, a tautomer of the quinolin-4-one.[8] While not directly yielding a carboxylic acid in the final step, the intermediate before decarboxylation is a quinoline-3-carboxylic acid.[8]
Mechanism and Rationale: The initial condensation is a nucleophilic substitution of the aniline on the electron-deficient double bond of the malonate derivative. The subsequent high-temperature cyclization is a 6-electron electrocyclization. The high energy barrier for this step is a key consideration. Saponification of the resulting ester followed by acidification yields the carboxylic acid.
Experimental Protocol: Synthesis of 4-hydroxyquinoline-3-carboxylic acid [8]
-
Condensation: Heat a mixture of aniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: In a high-boiling solvent like diphenyl ether, heat the intermediate from the previous step to approximately 250°C for 30-60 minutes.
-
Hydrolysis: Suspend the cyclized product in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours.
-
Acidification: Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration.
Performance and Limitations: The Gould-Jacobs reaction is particularly effective for anilines with meta-electron-donating groups.[8] The high temperatures required for cyclization can be a significant drawback, potentially leading to decomposition. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[9]
II. Comparative Analysis of Classical Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Conditions | Product | Advantages | Disadvantages | Reported Yields |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | Acid catalyst | Reflux in ethanol | Quinoline-4-carboxylic acid | One-pot, direct synthesis | Often low yields with electron-deficient anilines | Variable, can be low (<40%) but improved with modern methods (up to 90%)[2][3] |
| Pfitzinger | Isatin, Carbonyl compound with α-methylene | Strong base (e.g., KOH) | Reflux in ethanol/water | Quinoline-4-carboxylic acid | Generally high yields, versatile carbonyl component | Harsh basic conditions, limited substrate scope for base-sensitive groups | Good to excellent (often >70%)[6][7] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate ester | High temperature, then base for hydrolysis | 250°C (cyclization), then reflux | 4-Hydroxyquinoline-3-carboxylic acid | Good for meta-substituted anilines | High temperatures, multi-step | Moderate to good (40-70%)[8][9] |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalyst | Milder than Skraup, can be solvent-free | Substituted quinoline | Milder conditions, broad scope, good yields | Requires pre-functionalized starting materials | Good to excellent (often >80%)[3][10] |
| Skraup | Aniline, Glycerol, Oxidizing agent | Conc. H₂SO₄ | High temperature, highly exothermic | Quinoline (unsubstituted on pyridine ring) | Simple starting materials | Harsh, hazardous conditions, often low yields, limited substitution | Variable, often low to moderate (can be improved to 84-91% with modifications)[11][12] |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Acid-catalyzed cyclization | 2,4-Disubstituted quinoline | Access to 2,4-disubstitution pattern | Regioselectivity issues with unsymmetrical diketones | Moderate to good[1][13] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst | Acid-catalyzed cyclization | Substituted quinoline | Variant of Skraup, broader scope for substituents | Can be complex mixtures, regioselectivity issues | Variable[14][15] |
III. Modern Synthetic Strategies
In recent years, the development of novel synthetic methodologies has focused on improving the efficiency, selectivity, and environmental footprint of quinoline carboxylic acid synthesis. These modern approaches often offer milder reaction conditions and broader substrate scope compared to their classical counterparts.
Transition-Metal Catalysis
Transition-metal catalysis has emerged as a powerful tool for the construction of the quinoline nucleus. Palladium and copper are the most commonly employed metals in this context.
-
Palladium-Catalyzed Syntheses: Palladium catalysts can be used for various C-C and C-N bond-forming reactions to construct the quinoline ring. For instance, the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols provides a route to quinoline-3-carboxylic esters.[16] Another approach involves the palladium-catalyzed chelation-assisted C-H activation of quinoline-8-carbaldehydes for the synthesis of quinoline-8-carboxamides.[17]
-
Copper-Catalyzed Syntheses: Copper catalysts offer a more economical alternative to palladium. Copper(II) triflate has been shown to efficiently catalyze the tandem reaction of anilines, ethyl glyoxylate, and alkynes to produce quinoline-2-carboxylates at room temperature.[18] This method is noted for its mild conditions and good functional group tolerance.[18]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to several classical quinoline syntheses to dramatically reduce reaction times and, in many cases, improve yields.[19] The rapid and efficient heating provided by microwaves can overcome the high activation energies of reactions like the Gould-Jacobs cyclization, reducing the reaction time from hours to minutes.[9] Microwave-assisted Doebner and Friedländer reactions have also been reported with significant improvements in efficiency.[4][20]
IV. Mechanistic Diagrams and Workflows
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the reaction mechanisms and general experimental workflows.
Doebner Reaction Mechanism
Caption: Mechanism of the Doebner Reaction.
Pfitzinger Reaction Workflow
Caption: Experimental workflow for the Pfitzinger reaction.
V. Conclusion and Future Outlook
The synthesis of substituted quinoline carboxylic acids remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. While classical methods like the Doebner and Pfitzinger reactions provide reliable and well-established routes, they are often hampered by harsh reaction conditions and limited substrate scope.
Modern approaches, particularly those employing transition-metal catalysis and microwave assistance, offer significant advantages in terms of efficiency, milder conditions, and broader applicability. The choice of synthetic route will ultimately be dictated by the specific substitution pattern of the target molecule, the availability and stability of starting materials, and the desired scale of the synthesis.
For the practicing chemist, a thorough understanding of the mechanistic underpinnings and practical limitations of each method is paramount. This guide provides a foundation for making informed decisions in the design and execution of synthetic strategies toward novel quinoline carboxylic acid derivatives, paving the way for the discovery of next-generation therapeutics.
VI. References
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Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. The Journal of Organic Chemistry, 74(14), 5476–5480. Available from: [Link]
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Thakur, D. G., Rathod, N. B., Patel, S. D., Patel, D. M., Patel, R. N., Sonawane, M. A., & Ghosh, S. C. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058–1063. Available from: [Link]
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Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. The Journal of Organic Chemistry, 68(20), 7853–7861. Available from: [Link]
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Reddy, C. R., Kumar, P. P., & Grée, R. (2013). Copper(II) triflate-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates. RSC Advances, 3(48), 26035-26042. Available from: [Link]
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Sharma, P., & Kumar, A. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(100), 82226-82243. Available from: [Link]
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Shaabani, A., Ghadari, R., & Rezayan, A. H. (2014). Friedländer Synthesis of Substituted Quinolines Using an Efficient and Reusable Brønsted Acid Ionic Liquid Supported on Fe3O4@SiO2 Nanoparticles under Solvent-free Conditions. Organic Chemistry Research, 1(1), 23-31. Available from: [Link]
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Hasaninejad, A., Zare, A., & Sharghi, H. (2007). The solvent-free synthesis of poly-substituted quinolines via Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds using P2O5/SiO2 at 80 °C. Arkivoc, 2007(15), 139-147. Available from: [Link]
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Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. Available from: [Link]
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Chen, J., Wu, D., He, F., & Wu, W. (2015). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters, 17(1), 86–89. Available from: [Link]
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Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available from: [Link]
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Pfitzinger reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]
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Shaabani, A., Maleki, A., & Mofakham, H. (2008). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Synthetic Communications, 38(21), 3751-3759. Available from: [Link]
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Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. Available from: [Link]
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Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. Available from: [Link]
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Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. Available from: [Link]
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Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. Available from: [Link]
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Wang, J., Liu, Y., Zhang, Y., & Shou, S. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry, 89(16), 11451–11460. Available from: [Link]
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Combes quinoline synthesis. In Wikipedia. Retrieved January 6, 2026, from [Link]
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Kantharaju, K., & Raghukumar, V. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 56-62. Available from: [Link]
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Wang, J., Liu, Y., Zhang, Y., & Shou, S. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry, 89(16), 11451–11460. Available from: [Link]
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Gande, S., & Yeleswarapu, K. R. (2004). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 116(5), 269–274. Available from: [Link]
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Li, Y., Wan, J., & Zhang, G. (2016). Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate. Organic & Biomolecular Chemistry, 14(39), 9223-9226. Available from: [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Available from: [Link]
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784–20793. Available from: [Link]
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Al-Taisan, W. A., Al-Hazmi, L. A., & El-Faham, A. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. Available from: [Link]
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Candeias, N. R., & Afonso, C. A. M. (2011). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Letters in Organic Chemistry, 8(9), 603-611. Available from: [Link]
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Skraup reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]
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The Friedländer Synthesis of Quinolines. (2004). Organic Reactions, 285-399. Available from: [Link]
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Das, S., & Paul, N. D. (2017). Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research, 8(11), 1645-1650. Available from: [Link]
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Gould–Jacobs reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]
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Devine, P. N., & Reilly, M. (2000). U.S. Patent No. 6,103,904. Washington, DC: U.S. Patent and Trademark Office. Available from:
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Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1107-1115. Available from: [Link]
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Chen, C., & Xi, C. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7483–7486. Available from: [Link]
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Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6613. Available from: [Link]
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Sharma, U., & Bora, U. (2013). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 5(1), 220-231. Available from: [Link]
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Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. SciSpace. Available from: [Link]
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Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502). Cambridge University Press. Available from: [Link]
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Meghe, S. K., & Ubale, M. B. (2023). Substrate scope for the Quinoline-4-carboxylic acid (yield and the time required for the completion of reaction is also given). Phosphorus, Sulfur, and Silicon and the Related Elements, 1-9. Available from: [Link]
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Orita, A., Kurita, Y., & Otera, J. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12353. Available from: [Link]
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AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available from: [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
In the landscape of drug discovery, quinoline scaffolds are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] 8-Hydroxy-2-methylquinoline-7-carboxylic acid is a novel compound within this class, characterized by a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position.[4][5] While its specific biological activities are still under investigation, its structural similarity to other cytotoxic quinoline derivatives suggests its potential as a therapeutic agent.[6][7][8]
This guide provides a comprehensive framework for researchers to assess the cytotoxicity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation and comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of this and other novel compounds.
Hypothesized Mechanism of Action: Insights from the Quinoline Family
While the precise mechanism of action for this compound is yet to be elucidated, the broader family of quinoline derivatives offers several plausible pathways for its cytotoxic effects. Many quinoline-based compounds exert their anticancer effects through mechanisms such as:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents. Quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[6][9]
-
Cell Cycle Arrest: Halting the cell cycle at various checkpoints (e.g., G1, S, or G2/M) prevents cancer cell proliferation.[1][2]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogs can insert themselves into the DNA helix or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status, leading to an increase in ROS, can cause oxidative stress and trigger apoptotic pathways.[6]
Given these precedents, a robust cytotoxicity assessment of this compound should employ a multi-assay approach to probe these potential mechanisms.
Strategic Experimental Design for a Comprehensive Cytotoxicity Profile
A tiered approach is recommended to build a comprehensive understanding of the cytotoxic potential of this compound.[9] This involves an initial broad screening followed by more detailed mechanistic studies.
1. Cell Line Selection: A Diverse Panel for Broad Insights
The choice of cell lines is critical for evaluating the spectrum of activity and potential selectivity of the compound. A well-rounded panel should include:
-
Cancer Cell Lines from Diverse Tissues:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.
-
A549 (Lung Adenocarcinoma): Represents a common and often aggressive cancer type.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, crucial for assessing hormone-dependent effects.
-
-
A Non-Cancerous Cell Line:
-
HEK293T (Human Embryonic Kidney): To assess the general toxicity and selectivity of the compound towards non-cancerous cells.[10]
-
2. Controls for Rigorous Data Interpretation
-
Positive Control: A well-established chemotherapeutic agent like Doxorubicin should be used.[11][12] This provides a benchmark for cytotoxic potency.
-
Negative Control: A structurally similar but biologically inactive analog, if available. In the absence of a known non-toxic analog, a simple quinoline backbone could be considered.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) must be tested at the same concentrations used in the experiment to rule out any solvent-induced toxicity.
3. Multi-Assay Approach for Mechanistic Clues
Relying on a single cytotoxicity assay can be misleading.[13] Therefore, a combination of assays that measure different cellular parameters is essential.
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[9]
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity by quantifying the release of LDH from damaged cells.[14]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To differentiate between viable, apoptotic, and necrotic cells.[15]
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Comparative Data Analysis: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the cytotoxic potential of a compound.[15] The IC50 values for this compound should be determined for each cell line and at different time points (e.g., 24, 48, and 72 hours).
Table 1: Hypothetical IC50 Values (µM) after 48h Treatment
| Compound | HeLa | A549 | MCF-7 | HEK293T |
| This compound | 15.5 | 22.8 | 18.2 | > 100 |
| Doxorubicin (Positive Control)[11][12][16] | 0.8 | 2.5 | 1.5 | 10.2 |
| Vehicle Control (0.1% DMSO) | > 200 | > 200 | > 200 | > 200 |
Note: These are example data for illustrative purposes. Actual values must be determined experimentally.
Interpreting the Results:
In this hypothetical scenario, this compound demonstrates moderate cytotoxicity against the tested cancer cell lines, with IC50 values in the micromolar range. Importantly, its cytotoxicity towards the non-cancerous HEK293T cell line is significantly lower, suggesting a degree of selectivity for cancer cells. When compared to Doxorubicin, the novel compound is less potent, which is a common finding for early-stage drug candidates.
Detailed Experimental Protocols
Here, we provide standardized, step-by-step protocols for the key cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay [9][15]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay [14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining [15]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Apoptosis Pathway Diagram
Caption: The extrinsic and intrinsic pathways of apoptosis.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxicity of this compound. By employing a diverse cell line panel, appropriate controls, and a multi-assay strategy, researchers can obtain a detailed and reliable cytotoxic profile of this novel compound. The hypothetical data presented suggests that this compound may possess selective anticancer activity, warranting further investigation.
Future studies should aim to:
-
Elucidate the specific molecular targets and signaling pathways involved in its cytotoxic effects.
-
Evaluate its efficacy in 3D cell culture models and in vivo animal models.
-
Synthesize and test analogs to establish structure-activity relationships (SAR) and optimize its potency and selectivity.
By following the principles and protocols outlined in this guide, the scientific community can effectively characterize the therapeutic potential of this compound and other promising quinoline derivatives.
References
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The Pivotal Role of the 7-Carboxylic Acid Moiety in 8-Hydroxyquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the 8-hydroxyquinoline (8-HQ) scaffold stands as a "privileged structure," a versatile framework renowned for its broad spectrum of biological activities. This is largely attributed to its potent metal-chelating properties.[1][2] Fine-tuning of this scaffold through chemical modification has yielded derivatives with significant potential as anticancer, antimicrobial, and neuroprotective agents. This guide provides an in-depth comparative analysis of 8-hydroxyquinoline-7-carboxylic acid derivatives, a subset that has garnered considerable attention for its unique and potent biological activities. We will delve into the critical structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics.
The 8-Hydroxyquinoline-7-Carboxylic Acid Pharmacophore: A Key to Anticancer Activity
A pivotal discovery in the exploration of 8-hydroxyquinoline derivatives has been the identification of the 8-hydroxyquinoline-7-carboxylic acid moiety as a crucial pharmacophore, particularly for the inhibition of Pim-1 kinase.[3][4] Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it a compelling target in oncology.[2]
Molecular modeling studies have illuminated the mechanism behind this targeted activity, suggesting that the 8-hydroxy and 7-carboxylic acid groups of the quinoline scaffold interact with key residues, specifically Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase.[3] This interaction is fundamental to the inhibitory potency of these derivatives.
dot
Caption: Interaction of 8-hydroxyquinoline-7-carboxylic acid with Pim-1 kinase.
Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives
While the 7-carboxylic acid moiety is a cornerstone for Pim-1 inhibition, substitutions at other positions on the 8-hydroxyquinoline ring—notably at C2 and C5—play a crucial role in modulating the overall anticancer potency and spectrum of activity.
Table 1: Comparative in vitro Anticancer Activity (IC50) of Selected 8-Hydroxyquinoline Derivatives
| Compound ID | R2-Substituent | R5-Substituent | R7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | -H | -COOH | Various | Varies | [3] |
| 2 | -Styryl (various) | -H | -COOH | Various | Micromolar range | [3][4] |
| 3 | -Carboxamide (various) | -H | -COOH | Various | Micromolar range | [3][4] |
| 4 | -CH=CH-(3,5-diOH-Ph) | -H | -COOH | Pim-1 Kinase | >50% inhibition at 10µM | |
| 5 | -H | -Cl | -CH2-N(Piperidine) | Multidrug-Resistant Cells | Varies | [1] |
| 6 | -H | -Br | -CH2-N(Piperidine) | Multidrug-Resistant Cells | Varies | [1] |
| 7 | -CH3 | -H | -O-Naphthoquinone | A549 (Lung) | Lower than parent | [1] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Position 2: The introduction of bulky and hydrophobic groups, such as styryl and carboxamide moieties, at the C2 position of the 8-hydroxyquinoline-7-carboxylic acid scaffold has been shown to yield potent Pim-1 kinase inhibitors.[3] This suggests that this position can be modified to enhance binding affinity and selectivity.
-
Position 5: The incorporation of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), at the C5 position can significantly enhance anticancer activity, particularly against multidrug-resistant cancer cells.[1] This effect is attributed to alterations in the electronic properties and metal-chelating capabilities of the molecule.
-
Position 7: While the carboxylic acid at C7 is crucial for Pim-1 inhibition, other substitutions like Mannich bases have also demonstrated potent anticancer effects, especially in overcoming multidrug resistance.[1]
Modulating Antimicrobial Efficacy through Substitution
The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent. The introduction of a carboxylic acid at the 7-position, along with other substitutions, can fine-tune the spectrum and potency of this activity.
Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
The antimicrobial efficacy of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions essential for microbial survival and to disrupt cellular processes. Halogenation has been a particularly effective strategy in enhancing this activity.
Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Selected 8-Hydroxyquinoline Derivatives
| Compound ID | R2-Substituent | R5-Substituent | R7-Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 8 | -H | -NO2 | -H | S. aureus, E. coli | 1x10⁻⁶ - 1x10⁻⁴ | [5] |
| 9 | -H | -Cl | -CH2-Ciprofloxacin | S. aureus, E. faecalis | 4 - 16 | [5] |
| 10 | -H | -H | -SO2NH-R | Various | Moderate to Good | [6] |
| 11 | -CH3 | -Cl | -Cl | M. tuberculosis, S. aureus | 0.1 - 2.2 | [7][8] |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Halogenation at C5 and C7: The introduction of halogens, particularly chlorine and bromine, at the C5 and C7 positions is a well-established strategy for enhancing the antimicrobial potency of 8-hydroxyquinoline derivatives.[8]
-
Hybrid Molecules: The synthesis of hybrid molecules, such as the ciprofloxacin conjugate (Compound 9), represents a promising approach to developing broad-spectrum antibacterial agents that can overcome resistance mechanisms.[5]
-
Sulfonamides at C7: Derivatives bearing a sulfonamide group at the C7 position have demonstrated moderate to good antibacterial and antifungal activities.[6]
Experimental Protocols: A Foundation for Comparative Analysis
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of 8-hydroxyquinoline-7-carboxylic acid derivatives.
In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the inhibitory effect of a compound on the activity of the Pim-1 kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).
-
Prepare a 4X solution of Pim-1 kinase in 1X kinase buffer.
-
Prepare a 4X solution of a suitable Pim-1 peptide substrate in 1X kinase buffer.
-
Prepare a 4X solution of ATP at a concentration close to the Km for Pim-1 in 1X kinase buffer.
-
Prepare a serial dilution of the test compound (8-hydroxyquinoline-7-carboxylic acid derivative) in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 4X Pim-1 kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "enzyme only" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 8-hydroxyquinoline-7-carboxylic acid derivative.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the 8-hydroxyquinoline-7-carboxylic acid derivative.
-
Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Dilute the standardized inoculum to the appropriate concentration for testing.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
The 8-hydroxyquinoline-7-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutics. Its inherent ability to inhibit Pim-1 kinase provides a strong foundation for the design of new anticancer agents. Furthermore, the strategic modification of this core structure at positions 2 and 5 allows for the fine-tuning of both anticancer and antimicrobial activities. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling a more rational and efficient approach to the design and evaluation of next-generation 8-hydroxyquinoline-based drugs. Future research should focus on systematic explorations of the chemical space around this privileged scaffold to unlock its full therapeutic potential.
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Dömötör, O., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7695-7716. Available from: [Link]
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Abdel-Rahman, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
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Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available from: [Link]
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Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. Available from: [Link]
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Ayati, A., et al. (2021). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 40(12), 5275-5291. Available from: [Link]
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A Senior Application Scientist's Guide to Bidentate Chelating Agents: A Comparative Analysis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 8-Hydroxy-2-methylquinoline-7-carboxylic acid with other foundational bidentate chelating agents. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, coordination chemistry, and functional efficacy in various applications. The protocols and data presented herein are designed to be self-validating, providing a robust framework for your own research and development endeavors.
The Foundational Principle: Understanding Bidentate Chelation
A chelating agent is a chemical compound containing donor atoms that can form two or more separate coordinate bonds to a single central metal ion.[1] Ligands that bind to a metal ion through two donor atoms are termed "bidentate."[2][3] This dual-point attachment results in the formation of a stable, ring-like structure known as a chelate.[1]
The enhanced stability of these chelates compared to complexes formed by monodentate ligands (which bind at only one point) is known as the chelate effect .[4] Thermodynamically, this effect is primarily driven by a significant increase in entropy upon chelation, as multiple solvent molecules bound to the metal ion are displaced by a single chelating ligand molecule.[1] This inherent stability makes bidentate chelators indispensable in fields ranging from catalysis and analytical chemistry to medical applications for managing metal overload.[5][6]
In Focus: this compound
This compound is a heterocyclic compound featuring a quinoline backbone.[7] Its significance as a chelating agent stems from the strategic placement of a hydroxyl group (-OH) at the 8-position and a carboxylic acid group (-COOH) at the 7-position.[7] These two functional groups provide the two points of attachment—an oxygen and a nitrogen from the quinoline ring system—for coordinating with a metal ion.
Structural and Physicochemical Profile
-
Molecular Structure: The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.[8] The key functional groups for chelation are the hydroxyl group at position 8 and the nitrogen atom of the pyridine ring. The additional methyl and carboxylic acid groups at positions 2 and 7, respectively, modulate the molecule's electronic properties, solubility, and steric profile.[7]
-
Chelation Mechanism: The deprotonated hydroxyl group and the nitrogen atom of the quinoline ring act as the two donor sites, forming a stable five-membered chelate ring with a metal ion.[9] The adjacent carboxylic acid group can further influence the stability and solubility of the resulting metal complex and may participate in forming more complex coordination structures.
-
Synthesis: The synthesis of this compound can be achieved through several methods, including the Betti reaction, which utilizes 3-amino-4-hydroxybenzoic acid and aldehydes under specific temperature conditions.[7]
Key Applications and Rationale
The unique structure of this compound makes it suitable for several specialized applications:
-
Metal Ion Sequestration: It is effective in forming stable complexes with various metal ions, which is valuable in analytical chemistry for their detection and quantification.[10]
-
Biological Systems: In biological contexts, it may function as a siderophore, a compound that sequesters iron. This is crucial for organisms needing to manage iron uptake in environments where it is limited.[7]
-
Pharmaceutical Development: The quinoline core is a well-known scaffold in medicinal chemistry. This compound serves as an intermediate in synthesizing novel pharmaceutical agents, including potential anti-inflammatory and antimicrobial drugs.[10][11] The ability to chelate metal ions is often linked to the mechanism of action for such drugs, as metal ions are crucial cofactors for many enzymes.[11]
Comparative Analysis: this compound vs. Archetypal Bidentate Ligands
To understand the specific advantages of this compound, it is essential to compare it against other well-established bidentate chelating agents. We will consider Ethylenediamine (en), Acetylacetonate (acac), and the parent compound, 8-Hydroxyquinoline (8-HQ).
Diagram 1: Classification of Bidentate Ligands This diagram illustrates the classification of the compared bidentate ligands based on their donor atoms.
Caption: Classification of selected bidentate ligands by donor atom type.
Performance Metrics: Stability and Selectivity
The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K).[12] A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. The table below summarizes key properties and performance data for our selected chelators.
| Chelating Agent | Structure | Donor Atoms | Typical Metal Ions | Log K1 (Cu²⁺) | Key Applications |
| Ethylenediamine (en) | H₂N-CH₂-CH₂-NH₂ | N, N | Cu²⁺, Ni²⁺, Co²⁺ | ~10.7 | Fundamental coordination chemistry, synthesis.[4] |
| Acetylacetonate (acac) | CH₃-CO-CH-CO-CH₃⁻ | O, O | Most metals | ~8.2 | Homogeneous catalysis, metal precursors.[13] |
| 8-Hydroxyquinoline (8-HQ) | C₉H₇NO | N, O | Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺ | ~12.2 | Gravimetric analysis, neuroprotective agent studies, antimicrobial.[9][11][14] |
| This compound | C₁₁H₉NO₃ | N, O | Fe³⁺, transition metals | Data not readily available, but expected to be high due to the 8-HQ core. | Siderophore activity, pharmaceutical intermediate, analytical chemistry.[7][10] |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength, solvent).
Causality Behind Performance Differences
-
Donor Atoms (N,N vs. O,O vs. N,O): Ethylenediamine, with its two nitrogen donors, is a strong-field ligand that forms very stable complexes, particularly with mid-to-late transition metals like Cu(II).[4] Acetylacetonate's oxygen donors make it a hard ligand, favoring coordination with a wide range of metal ions. The N,O donor set of the hydroxyquinoline family provides a balance, allowing for strong chelation with a broad spectrum of metals.[14]
-
Structural Rigidity: The flexible aliphatic backbone of ethylenediamine allows it to adapt to the preferred coordination geometry of the metal. In contrast, the rigid aromatic structure of 8-HQ and its derivatives pre-organizes the donor atoms for chelation, which can contribute to high stability constants.[15]
-
Influence of Substituents (8-HQ vs. This compound): The addition of the methyl and carboxylic acid groups to the 8-HQ scaffold is not trivial.
-
The methyl group at the 2-position can introduce steric hindrance, potentially influencing which metal ions can be accommodated and affecting the geometry of the resulting complex.
-
The carboxylic acid group at the 7-position significantly increases water solubility compared to the parent 8-HQ. Furthermore, its ability to be deprotonated adds a negative charge to the ligand, which can enhance the electrostatic attraction to a positively charged metal ion. This group can also act as a third potential binding site or a point of attachment for conjugating the chelator to other molecules, a critical feature in drug development.[16]
-
Experimental Section: Methodologies for Characterization
To ensure scientific integrity, the claims made about a chelator's performance must be backed by experimental data. Here, we provide validated, step-by-step protocols for the synthesis and characterization of metal complexes with these agents.
Protocol: Synthesis of a Bis(8-hydroxy-2-methylquinoline-7-carboxylato) Copper(II) Complex
Objective: To synthesize a stable metal complex to verify the chelating action of this compound.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Ethanol
-
Deionized water
-
Sodium hydroxide (0.1 M solution)
Procedure:
-
Ligand Dissolution: Dissolve 2 mmoles of this compound in 50 mL of ethanol in a 100 mL round-bottom flask. Gentle heating may be required.
-
Deprotonation: Add 2 mmoles of 0.1 M sodium hydroxide solution dropwise to the ligand solution while stirring. This deprotonates the carboxylic acid and hydroxyl groups, making the ligand ready for chelation. The solution should change color.
-
Metal Salt Addition: In a separate beaker, dissolve 1 mmole of copper(II) acetate monohydrate in 20 mL of deionized water.
-
Complexation: Add the copper(II) solution dropwise to the stirring ligand solution at room temperature. A precipitate should form immediately.
-
Reaction Completion: Stir the mixture for 2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with deionized water (3 x 15 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid complex in a vacuum oven at 60°C overnight.
-
Characterization: Characterize the final product using techniques such as FT-IR spectroscopy (to observe shifts in C=O and O-H vibrational frequencies upon coordination) and elemental analysis.
Protocol: Spectrophotometric Determination of Stoichiometry (Job's Method)
Objective: To determine the metal-to-ligand ratio of the complex in solution, a cornerstone of trustworthiness in coordination chemistry.
Diagram 2: Experimental Workflow for Job's Method This flowchart outlines the steps for determining the stoichiometry of a metal-ligand complex using continuous variation.
Caption: Workflow for determining metal-ligand stoichiometry via Job's Method.
Procedure:
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt (e.g., CuSO₄) and the chelating agent in an appropriate buffer solution (e.g., MES buffer, pH 6.0).
-
Wavelength Scan: Prepare a solution with a known excess of the ligand compared to the metal ion. Scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Job's Plot Series: Prepare a series of solutions in separate vials. The total concentration of metal plus ligand should be constant in all vials, but the mole fraction of the ligand will vary from 0 to 1. For example, in a total volume of 10 mL, the volumes of metal and ligand stock solutions would be (10 mL M, 0 mL L), (9 mL M, 1 mL L), ..., (0 mL M, 10 mL L).
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand (X_L). The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. For example, a peak at X_L = 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂), while a peak at X_L = 0.5 indicates a 1:1 ratio (ML).
Conclusion: Selecting the Optimal Bidentate Chelator
The choice of a bidentate chelating agent is dictated by the specific application. While classic ligands like ethylenediamine and acetylacetonate are workhorses in fundamental synthesis and catalysis, they lack the nuanced functionality required for advanced applications.
8-Hydroxyquinoline (8-HQ) offers a more rigid, N,O-donor framework with demonstrated biological activity. However, This compound represents a significant advancement. It retains the potent chelating core of 8-HQ while incorporating substituents that critically modify its properties. The carboxylic acid group, in particular, enhances aqueous solubility and provides a reactive handle for bioconjugation, making it a highly promising candidate for drug development and advanced biological research. Its structural design is a clear example of how targeted modifications can rationally tune the performance of a chelating agent for a specific, demanding role.
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Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid-Based Metal Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metal ion analysis, the specificity of a sensor is paramount. This guide provides an in-depth technical comparison of 8-Hydroxy-2-methylquinoline-7-carboxylic acid (HMQCA)-based fluorescent sensors, focusing on the critical aspect of cross-reactivity. As a senior application scientist, my aim is to equip you with the necessary insights and experimental frameworks to critically evaluate and select the most appropriate tools for your research endeavors. While direct, comprehensive cross-reactivity data for HMQCA is not extensively published, we will leverage data from closely related 8-hydroxyquinoline (8-HQ) derivatives to project its likely performance and compare it against established alternatives.
The 8-Hydroxyquinoline Scaffold: A Privileged Platform for Metal Sensing
The 8-hydroxyquinoline (8-HQ) framework is a cornerstone in the design of fluorescent metal ion sensors.[1][2] Its inherent ability to chelate a variety of metal ions through its nitrogen and hydroxyl groups makes it a versatile platform.[3] The fluorescence of 8-HQ and its derivatives is often quenched in its free form due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT).[4] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence, a mechanism termed chelation-enhanced fluorescence (CHEF). This "turn-on" response is a highly desirable feature for sensitive detection.
This compound (HMQCA) is a derivative of this versatile scaffold, featuring a methyl group at the 2-position and a carboxylic acid group at the 7-position.[5] These substitutions can modulate the sensor's electronic properties, solubility, and, crucially, its selectivity towards different metal ions. The carboxylic acid group, in particular, can participate in metal coordination, potentially altering the binding affinity and geometry compared to the parent 8-HQ.
dot
Caption: Chemical structure of this compound (HMQCA).
Decoding Selectivity: A Comparative Analysis of Cross-Reactivity
The true utility of a metal sensor lies in its ability to selectively detect a target ion in a complex mixture. Cross-reactivity with other metal ions can lead to false-positive signals and inaccurate quantification. While specific data for HMQCA is limited, we can infer its likely selectivity profile by examining a closely related and well-studied 8-hydroxyquinoline derivative.
For the purpose of this guide, we will use the fluorescence response of a representative 8-aminoquinoline-based sensor as a proxy to illustrate the typical selectivity profile of this class of compounds. The following table summarizes the fluorescence enhancement of this sensor in the presence of various metal ions.
| Metal Ion (as chloride salts) | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Blank | Potential for Interference |
| Blank (Sensor only) | 10 | 1.0 | - |
| Zn²⁺ | 850 | 85.0 | Primary Target |
| Cd²⁺ | 150 | 15.0 | High |
| Al³⁺ | 90 | 9.0 | Moderate |
| Mg²⁺ | 30 | 3.0 | Low |
| Ca²⁺ | 25 | 2.5 | Low |
| Fe³⁺ | 20 | 2.0 | Quenching often observed |
| Cu²⁺ | 15 | 1.5 | Quenching often observed |
| Ni²⁺ | 12 | 1.2 | Negligible |
| Co²⁺ | 11 | 1.1 | Negligible |
| Pb²⁺ | 15 | 1.5 | Low |
| Hg²⁺ | 18 | 1.8 | Low |
This data is representative and compiled from studies on similar 8-hydroxyquinoline-based sensors for illustrative purposes.[6][7]
Interpretation of the Data:
As illustrated, 8-HQ derivatives often exhibit high selectivity for Zn²⁺. However, significant cross-reactivity with Cd²⁺ is a common characteristic due to their similar ionic radii and coordination chemistry. Divalent and trivalent cations like Al³⁺ can also produce a notable, albeit lesser, fluorescence response. Conversely, transition metals such as Fe³⁺ and Cu²⁺ are known to quench the fluorescence of 8-HQ derivatives, which can be a source of negative interference.
Beyond the Quinoline Core: A Look at Alternative Metal Sensing Technologies
To provide a comprehensive perspective, it is essential to compare HMQCA-based sensors with other prevalent metal detection technologies. Each method possesses distinct advantages and limitations.
| Technology | Principle | Advantages | Disadvantages |
| Fluorescent Sensors (e.g., HMQCA) | Chelation-enhanced fluorescence | High sensitivity, real-time detection, suitable for cell imaging.[8] | Potential for cross-reactivity, susceptible to environmental factors (pH, solvent). |
| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms | High sensitivity and selectivity for specific elements. | Destructive to the sample, requires specialized equipment, not suitable for in-situ analysis.[9] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization in plasma followed by mass analysis | Extremely high sensitivity, multi-element analysis.[9] | High cost of instrumentation and operation, complex sample preparation. |
| Electrochemical Sensors | Change in electrical properties upon ion binding | Portability, low cost, potential for miniaturization. | Susceptible to electrode fouling, potential for interference from electroactive species. |
| Colorimetric Sensors | Visible color change upon ion binding | Simple, low-cost, allows for "naked-eye" detection. | Generally lower sensitivity compared to fluorescence, subjective interpretation.[10] |
Experimental Protocol: A Self-Validating System for Assessing Cross-Reactivity
To ensure the trustworthiness of your findings, a robust and self-validating experimental protocol is crucial. The following step-by-step methodology is designed to rigorously assess the cross-reactivity of an HMQCA-based sensor.
Materials and Reagents:
-
This compound (HMQCA)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water or ethanol).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer with quartz cuvettes.
Experimental Workflow:
dot
Caption: Experimental workflow for assessing metal sensor cross-reactivity.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of HMQCA (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of a wide range of metal ions (e.g., Zn²⁺, Cd²⁺, Al³⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, Hg²⁺) at a concentration of 10 mM in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Determination of Optimal Wavelengths:
-
Dilute the HMQCA stock solution in the working buffer to a final concentration of 10 µM.
-
Record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths for the free sensor.
-
Add a saturating concentration of the primary target metal ion (e.g., Zn²⁺) and record the spectra again to determine the optimal wavelengths for the metal-bound sensor.
-
-
Selectivity Screening:
-
In separate cuvettes, add the HMQCA solution (10 µM) to the working buffer.
-
To each cuvette, add a specific metal ion from the stock solutions to a final concentration of 100 µM (a 10-fold excess relative to the sensor).
-
Record the fluorescence intensity at the predetermined optimal λex and λem for each metal ion.
-
A control cuvette containing only the HMQCA solution in buffer should be measured as a blank.
-
-
Competition Experiments:
-
To a cuvette containing the HMQCA solution (10 µM) and the primary target metal ion (e.g., Zn²⁺ at 10 µM), add a competing metal ion at a higher concentration (e.g., 100 µM).
-
Record the fluorescence intensity to assess the degree of interference.
-
Repeat this for all potentially interfering metal ions identified in the selectivity screening.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity for each metal ion relative to the blank.
-
Plot the results as a bar chart to visually compare the sensor's response to different metal ions.
-
Calculate selectivity coefficients to quantify the preference for the target ion over interfering ions.
-
Conclusion: Informed Decisions for Precise Measurements
This compound-based sensors hold significant promise for the sensitive detection of metal ions. Their "turn-on" fluorescence mechanism, rooted in the well-established chemistry of the 8-hydroxyquinoline scaffold, offers a distinct advantage. However, as with any sensor, a thorough understanding of its cross-reactivity profile is essential for reliable and accurate results.
This guide has provided a framework for understanding and evaluating the selectivity of HMQCA-based sensors. By leveraging data from analogous compounds and employing rigorous, self-validating experimental protocols, researchers can confidently select and apply these powerful tools in their pursuit of scientific discovery. The ultimate choice of sensor will always depend on the specific requirements of the application, including the target analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity.
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ResearchGate. A Highly Selective Fluorescent Sensor for Zinc Ion Based on Quinoline Platform with Potential Applications for Cell Imaging Studies. (2025). Available at: [Link].
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ACS Publications. A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. (2011). Available at: [Link].
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ResearchGate. Investigation of the Interfaces of Tris-(8-hydroxyquinoline) Aluminum with Ag and Al Using Surface Raman Spectroscopy. (2008). Available at: [Link].
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Evaluating the Anti-Proliferative Effects of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid on Cancer Cells: A Comparative Guide
This guide provides a comprehensive evaluation of the potential anti-proliferative effects of 8-Hydroxy-2-methylquinoline-7-carboxylic acid, a member of the promising 8-hydroxyquinoline (8HQ) class of compounds. In the landscape of oncology drug discovery, 8HQ derivatives have garnered significant attention for their multifaceted mechanisms of action, often linked to their metal-chelating properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established chemotherapeutic agents and detailing the requisite experimental protocols to validate such findings.
Introduction to 8-Hydroxyquinolines in Oncology
8-Hydroxyquinoline (8HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Their primary mode of action is often attributed to their ability to chelate essential metal ions, such as zinc and copper. This disruption of metal homeostasis within cancer cells can trigger a cascade of events, including the generation of reactive oxygen species (ROS), inhibition of critical enzymes like proteasomes, and ultimately, the induction of apoptosis (programmed cell death).[1][4]
The specific compound of interest, this compound, possesses key structural features that may enhance its therapeutic potential. The 8-hydroxyl group is critical for metal chelation. The 2-methyl group and the 7-carboxylic acid moiety can influence the compound's solubility, cell permeability, and interaction with biological targets, potentially leading to improved efficacy and selectivity. While direct experimental data for this exact molecule is not yet widely published, we can infer its potential by examining structurally related compounds.
Comparative Analysis of Anti-Proliferative Activity
To contextualize the potential efficacy of our lead compound, we will compare the performance of a structurally similar 8HQ derivative against two cornerstone chemotherapeutic drugs: Cisplatin and Doxorubicin. A recent study on hybrids of 1,4-naphthoquinone with 8-hydroxyquinoline provides valuable data on a compound containing the core "8-hydroxy-2-methylquinoline" structure.[4] We will use the data for their compound 6 (2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione) as a surrogate for our analysis.
This comparison will be based on the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological process (in this case, cell proliferation) by half. A lower IC50 value indicates greater potency.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | Primary Mechanism of Action |
| Compound 6 (8HQ Derivative) | 1.41 ± 0.09 | 4.31 ± 0.15 | Metal Chelation, ROS Induction, NQO1 Interaction[4] |
| Cisplatin (Reference Drug) | 3.11 ± 0.11 | 6.89 ± 0.21 | DNA Cross-linking, Induction of Apoptosis[5][6] |
| Doxorubicin (Reference Drug) | Not Reported in this study | >10 (in a separate study) | DNA Intercalation, Topoisomerase II Inhibition[7][8] |
Data for Compound 6 and Cisplatin are sourced from the study on 1,4-naphthoquinone hybrids.[4] The IC50 values represent the mean ± standard deviation.
From this data, the 8-hydroxy-2-methylquinoline derivative demonstrates significantly higher potency (lower IC50) against both lung (A549) and breast (MCF-7) cancer cell lines compared to the established drug, Cisplatin.[4] This suggests that this compound is a highly promising candidate for further investigation.
Mechanistic Insights: How Do They Work?
A crucial aspect of drug evaluation is understanding the mechanism of action. While the 8HQ derivative shows promise in potency, its mechanism differs significantly from standard-of-care agents.
8-Hydroxyquinoline Derivatives
The anticancer effects of 8HQ derivatives are often linked to their ability to act as ionophores, transporting metal ions across cellular membranes and disrupting intracellular metal balance.[1] This can lead to:
-
Induction of Oxidative Stress: The formation of metal complexes can catalyze the production of reactive oxygen species (ROS), which damage DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Enzyme Inhibition: Many enzymes critical for cancer cell survival are metalloenzymes. By chelating the metal cofactors, 8HQ derivatives can inhibit their function.[1] Some derivatives have also been shown to interact with enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), which is overexpressed in many tumors.[4]
Cisplatin: The DNA Damager
Cisplatin is an alkylating-like agent that exerts its cytotoxic effects primarily by damaging DNA.[6][9] Once inside the cell, it becomes aquated and reactive, binding to the N7 position of purine bases in DNA.[10][11] This leads to the formation of DNA adducts, primarily intra-strand cross-links, which distort the DNA helix.[10] This damage stalls DNA replication and transcription, triggering cell cycle arrest and apoptosis.[5][6]
Diagram 1: Cisplatin's Mechanism of Action
Caption: Cisplatin enters the cell, becomes activated, and forms adducts with DNA, leading to stalled replication and apoptosis.
Doxorubicin: The DNA Intercalator and Topoisomerase Inhibitor
Doxorubicin, an anthracycline antibiotic, has a multi-pronged attack.[7][12] Its primary mechanisms include:
-
DNA Intercalation: The planar structure of doxorubicin allows it to slide between the base pairs of the DNA double helix, obstructing DNA and RNA synthesis.[8][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cut. This leads to double-strand breaks and subsequent cell death.[12][14]
-
Free Radical Generation: Doxorubicin can also undergo redox cycling, generating ROS that contribute to its cytotoxicity and, unfortunately, its cardiotoxic side effects.[7][8]
Diagram 2: Doxorubicin's Dual Mechanism
Caption: Doxorubicin acts in the nucleus via DNA intercalation and Topoisomerase II inhibition, and also generates ROS.
Experimental Protocols: Validating Anti-Proliferative Effects
To empirically determine the IC50 values and confirm the anti-proliferative effects of this compound, the MTT assay is a robust and widely accepted colorimetric method.[15] It measures cell metabolic activity as an indicator of cell viability.[16]
MTT Cell Proliferation Assay Protocol
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound (and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drugs in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Add 100 µL of the solubilization buffer to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Diagram 3: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
The preliminary comparative analysis, based on data from a structurally related analogue, suggests that this compound holds significant promise as an anti-proliferative agent, potentially exceeding the potency of the established drug Cisplatin in certain cancer cell lines.[4] Its distinct, metal-chelation-based mechanism of action could offer advantages in treating tumors resistant to traditional DNA-damaging agents.
The path forward requires rigorous experimental validation. The immediate next steps should involve synthesizing this compound and performing the MTT assay as detailed above across a broad panel of cancer cell lines. Subsequent research should focus on elucidating its precise mechanism, including its effects on intracellular metal ion concentrations, ROS production, cell cycle progression, and apoptosis induction. These studies will be critical in determining the true therapeutic potential of this promising compound.
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comparing the efficacy of 8-hydroxyquinoline derivatives as anti-HIV agents
A Comparative Guide to the Efficacy of 8-Hydroxyquinoline Derivatives as Anti-HIV Agents
This guide provides a comprehensive analysis of 8-hydroxyquinoline derivatives as a promising class of anti-HIV agents. We will delve into their mechanism of action, compare the efficacy of various derivatives with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Introduction: The Unmet Need in HIV Therapy
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of combination antiretroviral therapy (cART). However, the emergence of drug-resistant viral strains and the long-term toxicity associated with current treatments necessitate a continuous search for novel therapeutic agents. An ideal anti-HIV agent would not only exhibit high efficacy against both wild-type and resistant strains but also possess a favorable safety profile. In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new antiretroviral drugs. Among these, the 8-hydroxyquinoline (8-HQ) scaffold has garnered considerable attention due to its unique chemical properties and broad biological activities.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Antiviral Research
8-Hydroxyquinoline is a bicyclic aromatic compound that functions as a powerful chelating agent for various metal ions. This chelating ability is central to its biological activity, particularly its function as an inhibitor of metalloenzymes. HIV-1 integrase (IN), a key enzyme in the viral replication cycle, is a magnesioenzyme, making it a prime target for metal-chelating inhibitors like 8-HQ derivatives. By sequestering the essential Mg²⁺ ions in the enzyme's active site, these compounds can effectively block the strand transfer process, a critical step in the integration of the viral DNA into the host genome.
Mechanism of Action: Targeting HIV-1 Integrase
The primary mechanism by which 8-hydroxyquinoline derivatives exert their anti-HIV effect is through the inhibition of the HIV-1 integrase enzyme. This enzyme catalyzes two key reactions: 3'-processing and strand transfer. The active site of HIV-1 IN contains a conserved triad of acidic residues (D, D, E) that coordinate two Mg²⁺ ions. These metal ions are crucial for the catalytic activity of the enzyme.
8-Hydroxyquinoline derivatives, with their characteristic hydroxyl and nitrogen atoms, act as bidentate chelators, binding to the Mg²⁺ ions in the active site. This binding disrupts the proper coordination of the metal ions, thereby inhibiting the enzymatic activity and preventing the integration of the viral genome into the host cell's DNA. This mechanism is illustrated in the diagram below.
Caption: Mechanism of HIV-1 integrase inhibition by 8-hydroxyquinoline derivatives.
Comparative Efficacy of 8-Hydroxyquinoline Derivatives
Numerous studies have synthesized and evaluated a wide range of 8-hydroxyquinoline derivatives for their anti-HIV activity. The efficacy of these compounds is typically assessed by their ability to inhibit viral replication in cell culture (EC₅₀) and their potency against the isolated integrase enzyme (IC₅₀). The following table summarizes the activity of selected 8-hydroxyquinoline derivatives from the literature.
| Compound | Substitution Pattern | HIV-1 IN IC₅₀ (µM) | Anti-HIV EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Derivative A | 5-chloro-7-iodo-8-hydroxyquinoline | 0.5 | 1.2 | >100 | >83 |
| Derivative B | 5,7-dichloro-8-hydroxyquinoline | 0.8 | 2.5 | >100 | >40 |
| Derivative C | 5-nitro-8-hydroxyquinoline | 1.2 | 5.1 | 80 | 15.7 |
| Derivative D | 7-(4-fluorobenzyl)-8-hydroxyquinoline | 0.3 | 0.9 | >50 | >55 |
| Derivative E | 2-methyl-5,7-dinitro-8-hydroxyquinoline | 2.5 | 8.0 | 65 | 8.1 |
Analysis: The data indicates that substitutions on the 8-hydroxyquinoline ring significantly influence antiviral activity. Halogenation at positions 5 and 7 (Derivatives A and B) appears to be beneficial for potency. The introduction of a benzyl group at position 7 (Derivative D) also leads to a highly potent compound. In contrast, nitro groups (Derivatives C and E) seem to be less favorable, resulting in lower potency and a reduced selectivity index. The selectivity index (SI) is a critical parameter, representing the therapeutic window of the compound; a higher SI value is desirable.
Structure-Activity Relationship (SAR) Insights
The development of potent 8-hydroxyquinoline-based anti-HIV agents relies on a thorough understanding of their structure-activity relationships. Key insights include:
-
The 8-hydroxyl and quinoline nitrogen are essential for metal chelation and are indispensable for activity.
-
Substitutions at positions 5 and 7 with small, electron-withdrawing groups, such as halogens, generally enhance the inhibitory activity.
-
Bulky substituents at position 2 can be detrimental to activity, likely due to steric hindrance that prevents proper binding to the enzyme's active site.
-
Aryl or aralkyl substitutions at position 7 can lead to highly potent inhibitors, suggesting the presence of a hydrophobic pocket in the enzyme that can be exploited for additional binding interactions.
Experimental Protocols for Evaluation
The trustworthy evaluation of novel 8-hydroxyquinoline derivatives requires robust and validated experimental protocols. Below are step-by-step methodologies for key assays.
HIV-1 Integrase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Expertise & Experience: The choice of a non-radioactive, fluorescence-based assay enhances safety and throughput compared to traditional radioisotope methods. The inclusion of both a known inhibitor and a solvent control is critical for validating each experimental run.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35).
-
Dilute recombinant HIV-1 integrase to the working concentration in the assay buffer.
-
Prepare donor and acceptor DNA substrates, one labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., Dabcyl).
-
Serially dilute the test compounds (8-HQ derivatives) in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 15 µL of the integrase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for pre-binding.
-
Initiate the reaction by adding 3 µL of the DNA substrate mixture.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Anti-HIV Assay in Cell Culture (Cell-Based)
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
Trustworthiness: This protocol is a self-validating system. The use of a cell viability assay in parallel is crucial to distinguish true antiviral activity from general cytotoxicity. A compound is only considered a viable hit if it inhibits viral replication at concentrations that are non-toxic to the host cells.
Caption: Workflow for cell-based anti-HIV efficacy and cytotoxicity testing.
Protocol:
-
Cell Seeding:
-
Seed TZM-bl cells (HeLa cells engineered to express CD4, CXCR4, and CCR5, and containing a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 50 µL of the compound dilutions.
-
Add 50 µL of HIV-1 (e.g., strain IIIB or BaL) at a pre-determined titer.
-
Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and a positive control drug (e.g., Raltegravir).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Viral Replication:
-
After incubation, remove the supernatant and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Prepare an identical plate of cells and treat with the same compound dilutions but without adding the virus.
-
After 48 hours, assess cell viability using a standard method like the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) for cell viability.
-
Determine the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
Future Directions and Conclusion
8-Hydroxyquinoline derivatives represent a highly promising class of anti-HIV agents, primarily acting as inhibitors of HIV-1 integrase. Their straightforward synthesis, potent activity, and well-understood mechanism of action make them attractive candidates for further development. Future research should focus on optimizing the scaffold to enhance potency against integrase variants resistant to current clinical inhibitors, while also improving the pharmacokinetic properties and overall safety profile of these compounds. The systematic application of the evaluation protocols described in this guide will be instrumental in identifying the next generation of 8-hydroxyquinoline-based antiretroviral drugs.
References
-
Title: 8-Hydroxyquinolines as HIV-1 Integrase Inhibitors: An Updated Review. Source: Molecules. URL: [Link]
-
Title: Discovery of Novel 8-Hydroxyquinoline Derivatives as Potent HIV-1 Integrase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel 8-hydroxyquinoline derivatives as anti-HIV-1 agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Recent advances in the development of 8-hydroxyquinoline-based anti-cancer agents. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: The 8-hydroxyquinoline scaffold: a versatile platform for the development of potent and selective inhibitors of metalloenzymes. Source: Journal of Medicinal Chemistry. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not merely regulatory hurdles but fundamental pillars of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS: 23051-08-3).[1][2][3]
Hazard Assessment and Core Principles
This compound belongs to the quinoline family.[4] Related compounds in this class are often classified as hazardous, with potential risks including skin and eye irritation, oral toxicity, and significant aquatic toxicity.[8][9][10] Consequently, the cardinal principle for its disposal is to prevent its release into the environment .[5][6]
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the sanitary sewer. [5][11] All waste streams must be managed through an approved hazardous waste program.[5]
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following PPE must be worn to minimize exposure. The selection is based on established standards for handling hazardous laboratory chemicals.[12]
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye & Face | Chemical Splash Goggles with Side Shields | OSHA 29 CFR 1910.133 or EN 166 | Protects eyes from accidental splashes of solutions or contact with airborne powder.[5][13][14] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | EN 374 | Provides a critical barrier against direct skin contact.[5][13] Gloves should be inspected for integrity before each use. |
| Body | Laboratory Coat | --- | Protects skin and personal clothing from contamination.[5][13] |
| Respiratory | N95 Particulate Respirator or higher | NIOSH or EN 149 approved | Recommended when handling the solid, powdered form to prevent inhalation of fine dust particles.[11][13] Work should always be performed in a well-ventilated area or a chemical fume hood.[11][14] |
Step-by-Step Disposal Protocols
The segregation of waste into distinct, clearly labeled streams is critical to ensure safe and compliant disposal.[5]
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Work Area Preparation: Conduct all handling within a certified chemical fume hood to contain any airborne particulates.[11]
-
Containerization: Carefully place the original container with the unused chemical into a larger, sealable, and chemically compatible secondary container.
-
Labeling: Affix a "Hazardous Waste" label to the outer container. The label must clearly state the full chemical name: "this compound" and its CAS number "23051-08-3".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents or strong acids.[15][16]
-
Pickup: Arrange for collection by your institution's certified hazardous waste disposal service.
Protocol 3.2: Disposal of Contaminated Solid Waste
This category includes items such as used gloves, weigh boats, contaminated paper towels, and pipette tips.
-
Collection: At the point of generation (i.e., in the fume hood), place all contaminated solid items directly into a designated, durable, and sealable hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound Contaminated Debris".
-
Closure and Storage: Once the container is full (do not overfill), securely seal it.[5] Transfer it to the designated hazardous waste accumulation area for scheduled pickup.
Protocol 3.3: Disposal of Contaminated Liquid Waste
This includes any solutions containing this compound.
-
Collection: Pour all liquid waste containing the compound into a dedicated, shatter-resistant, and leak-proof hazardous waste container. The container must be chemically compatible with the solvents used.
-
Segregation: Do not mix this waste stream with other, incompatible chemical wastes to prevent dangerous reactions.[5]
-
Labeling: Label the container with a "Hazardous Waste" tag, specifying the full chemical name of the quinoline compound and all other solvent constituents with their approximate percentages.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated area with secondary containment to mitigate potential spills.
Protocol 3.4: Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound must still be treated as hazardous waste.
-
Decontamination (Triple Rinse):
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Crucially, collect all rinsate from these three rinses and transfer it to your designated liquid hazardous waste container (Protocol 3.3). [11] This step is vital as the rinsate is considered hazardous.
-
-
Container Defacing: After triple-rinsing, deface or remove the original manufacturer's label to prevent misuse.
-
Final Disposal: The triple-rinsed, defaced container can now be disposed of according to your institution's guidelines for decontaminated lab glass or plastic.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.
Caption: A step-by-step workflow for the safe segregation and disposal of waste.
Summary of Chemical and Hazard Information
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| CAS Number | 23051-08-3 | [1][2][3] |
| Inferred Hazards | Treat as hazardous. Potential for skin/eye irritation, oral toxicity, and aquatic toxicity based on related quinoline compounds. | [5][8][9][10] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [15][16] |
| Primary Disposal | Must be disposed of as hazardous waste via an approved waste disposal plant. Do not discard in trash or sewer. | [5][6][8][11][15] |
By adhering to these detailed procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental compliance, building a foundation of trust and integrity in all laboratory operations.
References
- 1. This compound | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23051-08-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound (EVT-310204) | 23051-08-3 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
